2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione
Description
The exact mass of the compound 3-(2-Phthalimidoethyl)indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h1-8,11,19H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQDVULJSRMFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302252 | |
| Record name | 3-(2-Phthalimidoethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15741-71-6 | |
| Record name | 15741-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Phthalimidoethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione, a significant heterocyclic compound often utilized as a protected form of tryptamine in multi-step organic syntheses. The primary focus is a detailed exploration of the direct condensation reaction between tryptamine and phthalic anhydride. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, outlines methods for product characterization, and discusses the scientific rationale behind the procedural steps. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, actionable laboratory instructions.
Introduction: Significance and Synthetic Strategy
This compound, also known as N-phthaloyltryptamine, is a key synthetic intermediate. The phthalimide group serves as an excellent protecting group for the primary amine of tryptamine, a common scaffold in medicinal chemistry and neurochemical research. The phthaloyl group is robust, preventing the nucleophilic amine from participating in undesired side reactions, yet it can be removed under specific conditions to liberate the primary amine.
The most direct and efficient method for the preparation of this compound is the condensation of tryptamine with phthalic anhydride. This reaction is a variation of the well-established Gabriel synthesis, which is a cornerstone method for the synthesis of primary amines.[1] The reaction proceeds by forming a stable five-membered imide ring through a dehydrative cyclization, a thermodynamically favorable process. The use of glacial acetic acid as both a solvent and a catalyst is a common and effective strategy for this transformation, promoting the reaction towards the desired product with high efficiency.[1]
Core Reaction Mechanism
The synthesis of N-phthaloyltryptamine from tryptamine and phthalic anhydride in a protic solvent like glacial acetic acid proceeds through a two-step nucleophilic acyl substitution/dehydration sequence.
Step 1: Nucleophilic Attack and Formation of the Phthalamic Acid Intermediate The reaction initiates with the nucleophilic attack of the primary amine of tryptamine on one of the electrophilic carbonyl carbons of phthalic anhydride. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon, leading to the opening of the anhydride ring and the formation of a tetrahedral intermediate. A subsequent proton transfer results in the formation of a carboxylic acid and an amide, yielding the open-chain intermediate, 2-carboxy-N-[2-(1H-indol-3-yl)ethyl]benzamide, commonly referred to as a phthalamic acid.
Step 2: Intramolecular Cyclization and Dehydration Under heating in the presence of acetic acid, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction. The nitrogen of the amide acts as a nucleophile, attacking the carboxylic acid carbonyl carbon. This is followed by the elimination of a water molecule (dehydration), leading to the formation of the stable five-membered imide ring of the final product, this compound. The acidic medium facilitates this dehydration step.
Below is a diagrammatic representation of the reaction mechanism.
Caption: Reaction mechanism for N-phthaloyltryptamine synthesis.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of N-substituted phthalimides from primary amines and phthalic anhydride using glacial acetic acid.[1]
Materials and Equipment
-
Reagents:
-
Tryptamine (C₁₀H₁₂N₂)
-
Phthalic Anhydride (C₈H₄O₃)
-
Glacial Acetic Acid (CH₃COOH)
-
10% Aqueous Potassium Carbonate Solution (K₂CO₃)
-
Distilled Water
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
-
Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine tryptamine (e.g., 10 mmol, 1.60 g) and phthalic anhydride (10 mmol, 1.48 g).
-
Solvent Addition: Add glacial acetic acid (approximately 20-30 mL) to the flask. The acetic acid acts as both a solvent and a catalyst.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 120 °C) using a heating mantle or oil bath with continuous stirring.
-
Reaction Monitoring: Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product will begin to crystallize. To maximize precipitation, the flask can be placed in an ice-water bath for about 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with a small amount of cold water to remove residual acetic acid. Subsequently, wash the solid with a 10% aqueous potassium carbonate solution to neutralize any remaining acidic impurities, followed by another wash with distilled water until the filtrate is neutral.
-
Drying: Dry the purified product. This can be done by air drying or in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
Purification
-
Recrystallization: For higher purity, the dried product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. Collect the recrystallized product by vacuum filtration.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-phthaloyltryptamine.
Characterization of the Product
To confirm the identity and purity of the synthesized this compound, a combination of physical and spectroscopic methods should be employed.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄N₂O₂ | [2] |
| Molecular Weight | 290.32 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 195-197 °C (literature value for a similar compound) | [1] |
Spectroscopic Data
4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| ~3400 | N-H Stretch | Indole N-H | Medium, sharp |
| ~3100-3000 | C-H Stretch (aromatic) | Aromatic C-H | Medium to weak |
| ~2950-2850 | C-H Stretch (aliphatic) | Alkyl C-H | Medium |
| ~1770 & ~1710 | C=O Stretch (asymmetric & symmetric) | Imide C=O | Strong, two distinct bands |
| ~1600, ~1470 | C=C Stretch | Aromatic C=C | Medium to weak |
| ~1400 | C-N Stretch | Imide C-N | Medium |
The presence of two strong carbonyl absorption bands around 1770 cm⁻¹ and 1710 cm⁻¹ is characteristic of the phthalimide group. The N-H stretch of the indole ring is also a key diagnostic peak.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule.
¹H NMR (Expected Chemical Shifts, δ in ppm):
-
~8.1 ppm (s, 1H): Indole N-H proton.
-
~7.8-7.9 ppm (m, 2H): Protons on the phthalimide ring adjacent to the carbonyl groups.
-
~7.7-7.8 ppm (m, 2H): Protons on the phthalimide ring.
-
~7.0-7.6 ppm (m, 5H): Protons on the indole ring.
-
~4.0 ppm (t, 2H): Methylene protons adjacent to the imide nitrogen (-N-CH₂-).
-
~3.2 ppm (t, 2H): Methylene protons adjacent to the indole ring (-CH₂-indole).
¹³C NMR (Expected Chemical Shifts, δ in ppm):
-
~168 ppm: Carbonyl carbons of the imide.
-
~136 ppm: Quaternary carbon of the indole ring.
-
~134 ppm: Aromatic carbons of the phthalimide ring.
-
~132 ppm: Quaternary carbons of the phthalimide ring.
-
~111-127 ppm: Aromatic carbons of the indole and phthalimide rings.
-
~39 ppm: Methylene carbon adjacent to the imide nitrogen (-N-C H₂-).
-
~25 ppm: Methylene carbon adjacent to the indole ring (-C H₂-indole).
Conclusion
The synthesis of this compound via the direct condensation of tryptamine and phthalic anhydride in glacial acetic acid is a robust and efficient method. This guide has detailed the underlying chemical mechanism, provided a comprehensive experimental protocol, and outlined the expected characterization data. The procedure is well-suited for laboratory-scale synthesis and provides a reliable means of protecting the primary amine of tryptamine for subsequent chemical transformations. Adherence to the described protocol and characterization techniques will ensure the successful synthesis and verification of this valuable chemical intermediate.
References
- Supporting Information for various chemical communications and journals providing analogous NMR d
-
Karim, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC - PubMed Central. Retrieved from [Link]
-
Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-(1H-indol-2-ylthio)ethyl)-. Retrieved from [Link]
-
Pop, A., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Retrieved from [Link]
-
Fhid, O., et al. (2013). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Retrieved from [Link]
-
Lane, A. N., et al. (2018). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC - PubMed Central. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Spectroscopic Characterization of 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione, a molecule of interest in medicinal chemistry and drug development. The isoindole-1,3-dione (phthalimide) scaffold is a privileged structure known to impart diverse biological activities.[1][2] The indole moiety is also a well-established pharmacophore present in numerous natural products and synthetic drugs. The conjugation of these two entities in the target molecule warrants a thorough structural elucidation, which is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and drug development professionals, offering not just the expected data but also the underlying scientific principles and practical considerations for its acquisition and interpretation.
Molecular Structure and Spectroscopic Rationale
A foundational understanding of the molecular structure is paramount to predicting and interpreting its spectroscopic data. The molecule consists of a phthalimide group connected via an ethyl linker to the 3-position of an indole ring.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR (Proton NMR)
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Indole N-H | 10.8 - 11.0 | br s | 1H | The acidic proton on the indole nitrogen is typically downfield and often broad. |
| Phthalimide Ar-H | 7.8 - 7.9 | m | 4H | The four protons on the phthalimide aromatic ring will appear as a complex multiplet due to coupling with each other. |
| Indole Ar-H (4, 7) | 7.5 - 7.6 | d | 2H | Protons on the benzene ring of the indole moiety. |
| Indole Ar-H (5, 6) | 7.0 - 7.2 | m | 2H | Protons on the benzene ring of the indole moiety. |
| Indole C2-H | 7.1 - 7.2 | s | 1H | The proton at the 2-position of the indole ring is a singlet. |
| N-CH₂ (Phthalimide side) | 3.9 - 4.1 | t | 2H | The methylene group attached to the phthalimide nitrogen is deshielded by the carbonyl groups and will be a triplet due to coupling with the adjacent CH₂ group. |
| C-CH₂ (Indole side) | 3.0 - 3.2 | t | 2H | The methylene group attached to the indole ring will be a triplet due to coupling with the adjacent CH₂ group. |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Phthalimide) | 167 - 169 | The carbonyl carbons of the imide are highly deshielded. |
| C (Phthalimide, quaternary) | 132 - 134 | The quaternary carbons of the phthalimide aromatic ring. |
| CH (Phthalimide, aromatic) | 123 - 135 | The protonated carbons of the phthalimide aromatic ring. |
| C (Indole, quaternary) | 127 - 136 | The quaternary carbons of the indole ring. |
| CH (Indole, aromatic) | 111 - 122 | The protonated carbons of the indole aromatic ring. |
| C3 (Indole) | 112 - 114 | The carbon at the 3-position of the indole ring. |
| N-CH₂ | 38 - 40 | The carbon of the methylene group attached to the phthalimide nitrogen. |
| C-CH₂ | 25 - 27 | The carbon of the methylene group attached to the indole ring. |
Experimental Protocol for NMR Data Acquisition
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of different bonds are characteristic and provide a molecular fingerprint.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H (Indole) | 3300 - 3500 | Medium, sharp | Stretching vibration of the N-H bond in the indole ring. |
| C-H (Aromatic) | 3000 - 3100 | Medium to weak | Stretching vibrations of C-H bonds in the aromatic rings. |
| C-H (Aliphatic) | 2850 - 2960 | Medium | Stretching vibrations of C-H bonds in the ethyl linker. |
| C=O (Imide) | 1700 - 1770 | Strong | Asymmetric and symmetric stretching vibrations of the two carbonyl groups in the phthalimide ring.[3][4] |
| C=C (Aromatic) | 1450 - 1600 | Medium to strong | Stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |
| C-N | 1050 - 1350 | Medium | Stretching vibrations of the carbon-nitrogen bonds.[4] |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Figure 3: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming the molecular formula and aspects of the structure.
Expected Mass Spectrometric Data
-
Molecular Ion (M⁺): The molecular weight of this compound is 290.32 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed.
-
Major Fragmentation Pathways:
-
Cleavage of the ethyl linker is a likely fragmentation pathway.
-
Loss of the phthalimide group.
-
Fragmentation of the indole ring.
-
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 290 | [M]⁺ (Molecular ion) |
| 160 | [C₉H₈NO]⁺ (Indolylethyl cation) |
| 147 | [C₈H₅NO₂]⁺ (Phthalimide cation) |
| 130 | [C₉H₈N]⁺ (Indolyl cation) |
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
Figure 4: Workflow for ESI-MS data acquisition.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on the known spectroscopic behavior of the constituent phthalimide and indole moieties, serves as a robust template for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous characterization of this and structurally related molecules. This rigorous approach to structural elucidation is a cornerstone of chemical research and is particularly critical in the context of drug discovery and development, where molecular identity and purity are of utmost importance.
References
-
Tan, A. et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. Available at: [Link]
-
Fhid, O. et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. Available at: [Link]
-
PubChem. (n.d.). 2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, N-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Taiwo, F. O. et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Available at: [Link]
-
PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-(1H-indol-2-ylthio)ethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Ghencea, A. et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4363. Available at: [Link]
-
Szkatula, D. et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. Available at: [Link]
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Physical and chemical properties of N-(2-(1H-indol-3-yl)ethyl)phthalimide
An In-Depth Technical Guide to the Physical and Chemical Properties of N-(2-(1H-indol-3-yl)ethyl)phthalimide
Executive Summary
N-(2-(1H-indol-3-yl)ethyl)phthalimide is a pivotal molecule in synthetic and medicinal chemistry, serving primarily as a protected precursor to tryptamine and its derivatives. This compound ingeniously combines the biologically significant indole nucleus of tryptamine with the robust phthalimide protecting group. This guide offers a comprehensive technical overview of its physical, chemical, and spectroscopic properties for researchers, scientists, and professionals in drug development. We delve into its molecular structure, synthesis via the Gabriel reaction, characteristic reactivity, and the analytical techniques essential for its characterization. The protocols and data presented herein are synthesized from established chemical principles and spectroscopic data from analogous structures, providing a predictive and practical framework for laboratory applications.
Introduction & Molecular Overview
Nomenclature and Identifiers
The systematic characterization of a compound begins with its unambiguous identification.
| Identifier | Value |
| IUPAC Name | 2-(2-(1H-indol-3-yl)ethyl)isoindoline-1,3-dione |
| Common Name | N-(2-(1H-indol-3-yl)ethyl)phthalimide; Tryptamine Phthalimide |
| Molecular Formula | C₂₀H₁₆N₂O₂ |
| Molecular Weight | 328.36 g/mol |
| CAS Number | 3471-24-3 |
Structural Elucidation
The structure of N-(2-(1H-indol-3-yl)ethyl)phthalimide is a composite of two key functional moieties:
-
Tryptamine Backbone: This consists of an indole ring connected to an ethylamine group at the C3 position. The indole ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds, including the neurotransmitter serotonin.
-
Phthalimide Group: This functions as a protecting group for the primary amine of the tryptamine backbone. The phthalimide group is notable for its stability under various reaction conditions and its selective removal to liberate the primary amine.[1]
Significance in Synthetic and Medicinal Chemistry
The primary utility of this compound is as an intermediate in the Gabriel synthesis of primary amines.[2][3] Direct alkylation of ammonia or tryptamine often leads to over-alkylation, producing secondary, tertiary, and even quaternary ammonium salts, which results in a complex mixture that is difficult to separate. The phthalimide group provides a sterically hindered and electronically deactivated nitrogen atom that undergoes mono-alkylation cleanly.[4] Subsequent removal of the phthalimide group yields the desired primary amine with high purity. This strategy is fundamental in the synthesis of tryptamine analogs for neurological research and drug discovery.[5]
Physical Properties
The physical properties of the compound are critical for its handling, purification, and formulation. While specific experimental data for this exact molecule is sparse, properties can be reliably predicted based on its constituent parts and analogous compounds.
Summary of Physical Properties
| Property | Value / Observation | Rationale / Reference |
| Appearance | White to off-white crystalline solid | Based on related phthalimide derivatives.[1][6] |
| Melting Point | Not experimentally determined. Predicted to be >150 °C. | Phthalimide derivatives often have high melting points due to their planar, rigid structure.[7][8] |
| Solubility | Soluble in DMSO, DMF, Chloroform. Sparingly soluble in alcohols. Insoluble in water. | The large, nonpolar aromatic structure dominates its solubility profile. |
Experimental Protocol: Determination of Melting Point
Rationale: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad range typically indicates the presence of impurities.
Methodology (Capillary Method):
-
Ensure the crystalline sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
Experimental Protocol: Solubility Assessment
Rationale: Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification (crystallization), and analytical techniques like NMR or HPLC.
Methodology:
-
To a series of small, labeled vials, add approximately 1-2 mg of the compound.
-
Add a common solvent (e.g., water, ethanol, chloroform, DMSO) dropwise to each vial, vortexing after each addition.
-
Visually observe the dissolution of the solid.
-
Categorize the solubility based on the approximate amount of solvent required:
-
Soluble: < 1 mL
-
Sparingly Soluble: 1-5 mL
-
Insoluble: > 5 mL
-
Chemical Properties and Reactivity
Synthesis via Gabriel Amine Synthesis
The most direct and widely accepted method for preparing N-(2-(1H-indol-3-yl)ethyl)phthalimide is a modification of the Gabriel synthesis.
Causality: This method is preferred because the phthalimide anion is an excellent nucleophile that, once reacted, becomes a non-nucleophilic imide, preventing the over-alkylation common with simpler amines.[2][4] The reaction proceeds via a standard Sɴ2 mechanism.
Experimental Protocol:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in a polar aprotic solvent like DMF.
-
Add 2-(1H-indol-3-yl)ethyl bromide (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture with stirring at 70-80 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude solid by recrystallization from a suitable solvent like ethanol.
Key Reaction: Phthalimide Deprotection (Amine Liberation)
The most significant chemical reaction of this compound is the cleavage of the phthalimide group to release the free tryptamine.
Causality: The Ing-Manske procedure, using hydrazine (N₂H₄), is the most common method. Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the imide. This leads to the formation of a highly stable six-membered ring, phthalhydrazide, which precipitates from the solution, driving the reaction to completion.[2]
Experimental Protocol (Ing-Manske Procedure):
-
Dissolve N-(2-(1H-indol-3-yl)ethyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (1.5-2.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude tryptamine.
-
Further purification can be achieved by column chromatography or acid-base extraction.
Stability and Storage
The compound is a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents and direct sunlight.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule. The predicted shifts below are based on the analysis of the tryptamine and phthalimide moieties.
| Predicted ¹H NMR Signals (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Proton Assignment & Multiplicity |
| ~ 10.0 - 11.0 | Indole N-H (singlet, broad) |
| ~ 7.8 - 7.9 | Phthalimide aromatic protons (multiplet, 4H) |
| ~ 7.0 - 7.6 | Indole aromatic protons (multiplet, 5H) |
| ~ 4.0 | -N-CH₂- (triplet) |
| ~ 3.2 | -CH₂-Ar (triplet) |
| Predicted ¹³C NMR Signals (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 168 | Phthalimide C=O |
| ~ 136 | Indole C (quaternary) |
| ~ 134 | Phthalimide aromatic C-H |
| ~ 132 | Phthalimide aromatic C (quaternary) |
| ~ 110 - 128 | Indole aromatic C and C-H |
| ~ 39 | -N-CH₂- |
| ~ 25 | -CH₂-Ar |
Protocol for NMR Sample Preparation:
-
Weigh 5-10 mg of the dry sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
If solubility is an issue, gently warm the sample or use a different solvent.
-
Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
| Characteristic IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~ 3400 | N-H stretch (indole) |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 2950 - 2850 | Aliphatic C-H stretch |
| ~ 1770 and ~1710 | C=O stretch (imide, symmetric & asymmetric)[9][10] |
| ~ 1600 | Aromatic C=C stretch |
| ~ 1380 | C-N stretch |
Protocol for FT-IR Analysis (KBr Pellet):
-
Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder.
-
Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight and offers structural information through fragmentation patterns.
-
Expected Molecular Ion Peak (M⁺): m/z = 328.12 (for C₂₀H₁₆N₂O₂)
-
Key Fragmentation Pattern: A prominent fragmentation would be the cleavage of the bond between the ethyl bridge and the phthalimide nitrogen, leading to the formation of a tryptamine cation fragment (m/z = 160) and a neutral phthalimide radical or related species.
Applications in Research and Drug Development
-
Key Synthetic Intermediate: Its primary role is to serve as a stable, purifiable intermediate for the synthesis of 2-substituted tryptamines, which are often targets in neurological drug discovery.[5]
-
Precursor to Bioactive Molecules: Tryptamine, liberated from this compound, is the parent structure for a vast array of psychoactive compounds, anti-migraine drugs (triptans), and other pharmaceuticals.
-
Potential Biological Activity: While primarily a synthetic tool, phthalimide derivatives themselves are known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties, warranting investigation of the intact molecule.[10][11][12]
Conclusion
N-(2-(1H-indol-3-yl)ethyl)phthalimide is a compound of significant synthetic value. Its properties are defined by the stable phthalimide protecting group and the reactive indole nucleus. A thorough understanding of its synthesis, reactivity, and spectroscopic signature is essential for its effective use in the laboratory. The methodologies and predictive data provided in this guide serve as a robust foundation for researchers aiming to synthesize and utilize this versatile chemical intermediate in the pursuit of novel therapeutics and complex molecule synthesis.
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PubChem. (n.d.). N-(2-Hydroxyethyl)phthalimide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-Ethylphthalimide. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (n.d.). N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide. Retrieved from [Link]
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Cheméo. (n.d.). Phthalimide. Retrieved from [Link]
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Phthalimide Derivatives of Tryptamine: A Technical Guide for Researchers
Introduction: Bridging Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to developing novel therapeutic agents. This guide delves into the synthesis, characterization, and potential biological activities of a fascinating class of hybrid molecules: phthalimide derivatives of tryptamine. By covalently linking the tryptamine scaffold, a cornerstone of numerous neurotransmitters and psychoactive compounds, with the phthalimide moiety, a versatile building block in medicinal and materials science, we unlock a chemical space with intriguing therapeutic possibilities.
Tryptamine and its derivatives are renowned for their profound effects on the central nervous system, largely mediated through their interaction with serotonin (5-HT) receptors.[1][2] The indolethylamine backbone of tryptamine is a privileged structure for engaging with these receptors, influencing mood, cognition, and perception.[3] On the other hand, the phthalimide group, a bicyclic aromatic imide, is not merely an inert scaffold. It is recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[4][5] Furthermore, the phthalimide structure is extensively utilized as a protecting group for primary amines in organic synthesis, most notably in the Gabriel synthesis, facilitating the construction of complex molecules.[6]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of N-(2-(1H-indol-3-yl)ethyl)phthalimide, its characterization, and a discussion of its potential biological activities, drawing upon the known properties of its constituent parts and the limited direct research available on this specific conjugate.
Synthetic Strategies and Methodologies
The primary route to phthalimide derivatives of tryptamine involves the N-alkylation of a phthalimide salt with a suitable tryptamine precursor or, more directly, the condensation of tryptamine with a phthalic acid derivative.
Core Synthetic Pathway: Condensation of Tryptamine with Phthalic Anhydride
The most straightforward and widely applicable method for the synthesis of N-(2-(1H-indol-3-yl)ethyl)phthalimide is the direct condensation of tryptamine with phthalic anhydride. This reaction proceeds through a two-step mechanism involving the initial formation of a phthalamic acid intermediate, which subsequently undergoes intramolecular cyclization via dehydration to yield the final imide.
Caption: General synthetic scheme for N-phthaloyltryptamine.
Experimental Protocol: Synthesis of N-(2-(1H-indol-3-yl)ethyl)phthalimide
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound, designed to be a self-validating system.
Materials:
-
Tryptamine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tryptamine (1.60 g, 10 mmol) and phthalic anhydride (1.48 g, 10 mmol).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The use of glacial acetic acid as a solvent facilitates the dissolution of the reactants and acts as a catalyst for the dehydration step.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. The product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of deionized water to remove any residual acetic acid. Follow with a wash of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Characterization:
The identity and purity of the synthesized N-(2-(1H-indol-3-yl)ethyl)phthalimide should be confirmed by a suite of analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point indicates a high degree of purity. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for the imide C=O stretching (symmetric and asymmetric, ~1770 and ~1710 cm⁻¹), C-N stretching (~1390 cm⁻¹), and the indole N-H stretching (~3400 cm⁻¹). |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the aromatic protons of the phthalimide and indole rings, the ethyl bridge protons, and the indole N-H proton. |
| ¹³C NMR (CDCl₃, δ ppm) | Resonances for the carbonyl carbons of the imide (~168 ppm), and the aromatic and aliphatic carbons of the tryptamine and phthalimide moieties. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M+Na]⁺). |
Potential Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for N-(2-(1H-indol-3-yl)ethyl)phthalimide is limited in the public domain, we can infer potential activities based on the well-documented pharmacology of its constituent parts. The logical framework for its potential biological profile stems from the synergistic or additive effects of the tryptamine and phthalimide pharmacophores.
Serotonin Receptor Modulation
The tryptamine scaffold is a well-established ligand for various serotonin (5-HT) receptors.[3] The primary amino group of tryptamine is crucial for its interaction with a conserved aspartate residue in the binding pocket of these G-protein coupled receptors.[7]
Caption: Conceptual interaction of the hybrid molecule with a 5-HT receptor.
The introduction of the bulky, hydrophobic phthalimide group at the terminal amine of tryptamine will undoubtedly alter its binding profile at 5-HT receptors. It is plausible that N-phthaloyltryptamine could act as an antagonist or a biased agonist at certain 5-HT receptor subtypes. The phthalimide moiety could introduce steric hindrance, preventing the canonical activation of the receptor, while still allowing for binding. Further research is warranted to screen this compound against a panel of 5-HT receptors to determine its affinity and functional activity.[8]
Anticancer and Cytotoxic Potential
Numerous phthalimide derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.[9][10] For instance, certain naphthalimide derivatives, which are structurally similar to phthalimides, have shown potent cytotoxic effects against various cancer cell lines.[5] The planar nature of the phthalimide ring system allows for intercalation into DNA, a mechanism of action for some anticancer drugs.
The tryptamine moiety itself has been investigated for its anticancer properties, with some derivatives showing promising results.[1] Therefore, the combination of these two pharmacophores in N-phthaloyltryptamine could lead to a compound with enhanced or novel anticancer activity. Preliminary in-vitro cytotoxicity screening against a panel of cancer cell lines would be a logical first step in exploring this potential.[11]
Antimicrobial and Other Potential Activities
Phthalimide derivatives have been reported to possess a broad range of antimicrobial activities against various bacterial and fungal strains.[12] The lipophilic nature of the phthalimide group can facilitate the transport of the molecule across microbial cell membranes. The tryptamine moiety could also contribute to the antimicrobial profile. Evaluation of N-phthaloyltryptamine for its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi would be a valuable endeavor.
Furthermore, given the diverse biological activities of phthalimides, including anti-inflammatory and analgesic effects, it is conceivable that N-phthaloyltryptamine could exhibit similar properties.[4]
Future Directions and Conclusion
The synthesis of phthalimide derivatives of tryptamine represents a compelling avenue for the discovery of novel bioactive compounds. This technical guide has provided a foundational understanding of the synthesis and potential biological activities of N-(2-(1H-indol-3-yl)ethyl)phthalimide. The straightforward and efficient synthetic protocol outlined herein allows for the accessible production of this compound for further investigation.
The key to unlocking the therapeutic potential of this class of molecules lies in comprehensive biological screening. Future research should prioritize:
-
Systematic Screening: Evaluating the binding affinity and functional activity of N-phthaloyltryptamine and its analogs across a wide range of biological targets, with a primary focus on serotonin receptors.
-
Cytotoxicity and Anticancer Evaluation: Assessing the cytotoxic effects of these compounds against a diverse panel of cancer cell lines to identify potential anticancer leads.
-
Antimicrobial Testing: Determining the antimicrobial spectrum and potency of these derivatives against clinically relevant pathogens.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to both the tryptamine and phthalimide scaffolds to elucidate the key structural features required for specific biological activities.
References
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- Pawar, N. S., et al. (2012). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Der Pharmacia Lettre, 4(4), 1129-1136.
- Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238.
- Scaccia, S., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683.
- Unver, Y., & Akdemir, A. (2023). Structural studies of serotonin receptor family. Journal of Cellular and Molecular Medicine, 27(20), 3031-3043.
- Van der Veen, G., et al. (1998). Cytotoxic T lymphocytes and antibodies after orthotropic penetrating keratoplasty in rats treated with dichloromethylene diphosphonate encapsulated liposomes.
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IUPHAR/BPS Guide to PHARMACOLOGY. 5-Hydroxytryptamine receptors. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. Phthalimide synthesis. Retrieved January 21, 2026, from [Link]
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ResearchGate. (PDF) 5Hydroxytryptamine (5HT) Receptor Ligands. Retrieved January 21, 2026, from [Link]
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ResearchGate. Phthalimide derivatives developed as anticancer agents. Retrieved January 21, 2026, from [Link]
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Sciencemadness.org. Tryptamine Acylation-Cylization. Retrieved January 21, 2026, from [Link]
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- Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives. (2013). Journal of Chemistry, 2013, 1-7.
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A Technical Guide to the Biological Activity Screening of 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione
Abstract
This guide provides a comprehensive framework for the biological activity screening of the novel compound 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione. This molecule integrates two pharmacologically significant scaffolds: the indole ring, a cornerstone of numerous bioactive natural products and synthetic drugs, and the isoindole-1,3-dione (phthalimide) moiety, renowned for its diverse therapeutic properties, including those of the infamous drug thalidomide. Recognizing the potential synergy between these two fragments, this document outlines a logical, multi-tiered screening strategy designed to elucidate the compound's cytotoxic and anti-inflammatory potential. We provide detailed, field-proven protocols for key in vitro assays—the MTT assay for cytotoxicity and the Griess assay for nitric oxide production—and delve into the underlying mechanistic rationale, focusing on the pivotal NF-κB signaling pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic promise of this and structurally related compounds.
Introduction: Rationale and Molecular Design
The compound this compound is a synthetic molecule that strategically combines the structural features of tryptamine and phthalimide. The isoindole-1,3-dione core is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3] The indole nucleus is similarly ubiquitous in pharmacologically active compounds, contributing to interactions with a variety of biological targets. The fusion of these two pharmacophores presents a compelling case for biological investigation.
The synthesis is typically achieved through the condensation of tryptamine (2-(1H-indol-3-yl)ethanamine) with phthalic anhydride.[3] Prior to any biological evaluation, it is imperative to confirm the identity and purity of the synthesized compound through standard analytical techniques such as NMR, IR, and mass spectrometry.[4] This guide presumes a pure, structurally verified compound as the starting point for the screening cascade.
Our screening strategy is predicated on the known activities of the parent scaffolds. We will prioritize the evaluation of two key areas: anticancer (cytotoxic) activity and anti-inflammatory activity . These areas are often mechanistically linked, frequently involving common signaling pathways such as NF-κB, which plays a critical role in both inflammation and cancer.[5][6][7]
Tier 1 Screening: In Vitro Cytotoxicity Assessment
The initial and most critical step in evaluating anticancer potential is to determine a compound's intrinsic ability to inhibit cell proliferation or induce cell death.[8][9] In vitro cytotoxicity assays provide a rapid, cost-effective, and high-throughput method for this primary assessment.[10]
Recommended Assay: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[11] The principle lies in the reduction of the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product by mitochondrial reductase enzymes present only in metabolically active, living cells.[12][13] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.[14]
Detailed Experimental Protocol: MTT Assay
A. Cell Line Selection and Culture:
-
Panel Selection: Utilize a panel of human cancer cell lines to assess broad-spectrum activity and potential selectivity. Recommended lines include:
-
Non-Cancerous Control: Include a normal cell line, such as human dermal fibroblasts (HDFs), to determine the therapeutic index (selectivity for cancer cells over healthy cells).
-
Culture Conditions: Maintain cell lines in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
B. Assay Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.[11][12] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium only (no cells).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14] Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
C. Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀: Plot Percent Viability against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Visualization: MTT Assay Workflow
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | 15.8 | 0.8 |
| A549 | 22.5 | 1.2 |
| HeLa | 18.2 | 0.9 |
| HDF | > 100 | 5.4 |
Tier 2 Screening: Anti-inflammatory Activity
Given the structural similarity to known anti-inflammatory agents, assessing the compound's ability to modulate inflammatory responses is a logical next step.[2][16] A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like lipopolysaccharide (LPS).
Recommended Assay: Griess Assay for Nitric Oxide
The Griess assay is a straightforward and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions like cell culture supernatant.[17][18] The Griess reagent converts nitrite into a purple azo compound whose absorbance is proportional to the nitrite concentration.[18] This assay is ideal for screening compounds that may inhibit iNOS expression or activity.
Detailed Experimental Protocol: Griess Assay
A. Cell Culture and Seeding:
-
Cell Line: Use the murine macrophage cell line RAW 264.7.
-
Seeding: Seed 5 x 10⁴ cells per well in 100 µL of complete DMEM in a 96-well plate. Incubate for 24 hours.
B. Assay Procedure:
-
Compound Treatment: Remove the medium and replace it with 100 µL of fresh medium containing the test compound at various non-toxic concentrations (determined from the MTT assay). Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Controls:
-
Negative Control: Cells with medium only (no compound, no LPS).
-
Vehicle Control: Cells treated with DMSO and LPS.
-
Positive Control: Cells treated with a known anti-inflammatory agent (e.g., Dexamethasone) and LPS.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.[17]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[17]
-
Incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.[17][19]
C. Data Analysis:
-
Calculate Nitrite Concentration: Use the standard curve to determine the nitrite concentration in each sample.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [(NO₂⁻ in Vehicle Control - NO₂⁻ in Treated Sample) / NO₂⁻ in Vehicle Control] x 100
-
Visualization: Griess Assay Workflow
Mechanistic Insights: The NF-κB Signaling Pathway
The convergence of potential anticancer and anti-inflammatory activities strongly suggests the modulation of a central regulatory pathway. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a prime candidate.[6] It is a master regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[5] Dysregulation of NF-κB is a hallmark of many cancers and chronic inflammatory diseases.[7]
The Canonical NF-κB Pathway
In its inactive state, the NF-κB dimer (most commonly p50/RelA) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, a cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[5] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[6] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. There, it binds to specific DNA sequences and drives the transcription of target genes, including those for pro-inflammatory cytokines, iNOS, and anti-apoptotic proteins.
Hypothesized Mechanism of Action
We hypothesize that this compound exerts its biological effects by inhibiting the canonical NF-κB pathway. By preventing the degradation of IκBα, the compound would block the nuclear translocation of NF-κB. This would lead to:
-
Anti-inflammatory Effects: Decreased transcription of iNOS, resulting in lower nitric oxide production (as measured by the Griess assay).
-
Anticancer Effects: Downregulation of pro-survival genes, making cancer cells more susceptible to apoptosis and reducing their proliferative capacity (as measured by the MTT assay).
Visualization: NF-κB Pathway and Point of Intervention
Conclusion and Future Directions
This guide outlines a primary screening cascade for this compound, focusing on its potential cytotoxic and anti-inflammatory properties. Positive results from these initial assays—specifically, potent and selective cytotoxicity against cancer cells and significant inhibition of nitric oxide production—would provide a strong rationale for advancing the compound into the next phase of preclinical development.
Future work should focus on:
-
Mechanism of Action Studies: Utilizing techniques like Western Blotting or reporter assays to confirm the inhibition of the NF-κB pathway by measuring levels of phosphorylated IκBα and nuclear p65.
-
Broad Panel Screening: Expanding the cytotoxicity testing to a larger panel of cancer cell lines (e.g., the NCI-60 panel) to identify specific cancer types that are particularly sensitive.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and selectivity.[20]
-
In Vivo Efficacy: Evaluating the compound's anticancer and anti-inflammatory effects in established animal models.
By following this structured, logical, and mechanistically informed approach, researchers can efficiently and effectively evaluate the therapeutic potential of this compound, paving the way for the development of novel therapeutic agents.
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A Technical Guide to the Theoretical Modeling and Computational Analysis of N-Phthaloyltryptamine
Abstract
This in-depth technical guide provides a comprehensive framework for the theoretical modeling and computational study of N-phthaloyltryptamine, a molecule of significant interest in medicinal chemistry due to its structural relation to neuroactive tryptamines and the versatile chemical properties of the phthalimide group. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the computational methodologies pivotal for elucidating the structural, electronic, and potential biological properties of this compound. We will delve into the causality behind the selection of computational methods, from Density Functional Theory (DFT) for quantum mechanical insights to molecular docking and molecular dynamics (MD) simulations for probing interactions with biological targets. Each protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references. Through a blend of theoretical exposition, step-by-step experimental protocols, and data visualization, this guide aims to empower researchers to conduct robust in-silico investigations of N-phthaloyltryptamine and its analogs, thereby accelerating the drug discovery and development process.
Introduction: The Rationale for a Computational Approach to N-Phthaloyltryptamine
N-Phthaloyltryptamine is a derivative of the naturally occurring tryptamine, a monoamine alkaloid found in plants, fungi, and animals. Tryptamine forms the backbone for a variety of neuroactive compounds, including the neurotransmitter serotonin. The addition of a phthaloyl group to the terminal amine of tryptamine significantly alters its physicochemical properties, such as polarity, size, and hydrogen bonding capacity. The phthalimide moiety itself is a key structural feature in many biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, analgesic, and antitumor effects[1].
Given the potential for N-phthaloyltryptamine to interact with biological systems, particularly the serotonergic system, a thorough understanding of its three-dimensional structure, electronic properties, and potential binding modes with protein targets is crucial.[2][3][4] Experimental determination of these properties can be time-consuming and resource-intensive. Theoretical modeling and computational studies offer a powerful and efficient alternative to predict and analyze these characteristics at the atomic level.
This guide will provide a comprehensive overview of the key computational techniques that can be applied to N-phthaloyltryptamine:
-
Quantum Chemical Calculations (DFT): To understand the intrinsic electronic properties, molecular geometry, and vibrational frequencies of the molecule.
-
Molecular Docking: To predict the preferred binding orientation of N-phthaloyltryptamine to potential protein targets, such as serotonin receptors.
-
Molecular Dynamics (MD) Simulations: To investigate the dynamic behavior of the molecule and its complexes with biological macromolecules in a simulated physiological environment.
By integrating these computational approaches, researchers can gain valuable insights into the structure-activity relationships of N-phthaloyltryptamine, guiding further experimental studies and the design of novel therapeutic agents.
Quantum Chemical Investigations: Unveiling the Electronic Landscape
Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of molecules.[5] For N-phthaloyltryptamine, DFT calculations can provide fundamental insights into its geometry, stability, and reactivity.
Geometry Optimization and Vibrational Analysis
The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Construct the 3D structure of N-phthaloyltryptamine using a molecular builder (e.g., Avogadro, GaussView).
-
Computational Method Selection:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[5][6]
-
Basis Set: 6-31G(d,p) is a good starting point, offering a balance between accuracy and computational cost. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.
-
-
Software Implementation: Use a quantum chemistry software package like Gaussian, ORCA, or GAMESS.
-
Calculation Keywords (Gaussian example): #p B3LYP/6-31G(d,p) Opt Freq
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
-
Analysis of Results:
-
Examine the optimized coordinates to understand the bond lengths, bond angles, and dihedral angles.
-
Visualize the predicted IR spectrum and compare it with experimental data if available.
-
Data Presentation: Predicted Structural Parameters of N-Phthaloyltryptamine
| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | |
| C=O (Phthalimide) | ~1.22 |
| C-N (Phthalimide) | ~1.40 |
| C-N (Tryptamine side chain) | ~1.47 |
| Bond Angles (°) ** | |
| O=C-N (Phthalimide) | ~125 |
| C-N-C (Phthalimide) | ~111 |
| Dihedral Angles (°) ** | |
| Cα-Cβ-N-C(phthaloyl) | Varies with conformation |
Note: These are representative values and will be precisely determined upon calculation.
Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
Experimental Protocol: FMO and MEP Analysis
-
Prerequisites: A successfully optimized geometry of N-phthaloyltryptamine.
-
Calculation Keywords (Gaussian example): #p B3LYP/6-31G(d,p) Pop=Full GFInput
-
Pop=Full: Requests a full population analysis to obtain the necessary information for plotting orbitals.
-
GFInput: Generates an output file that can be used for visualization.
-
-
Visualization: Use software like GaussView or Chemcraft to visualize the HOMO and LUMO isosurfaces and to generate the MEP map.
Mandatory Visualization: Molecular Structure and Orbitals
Caption: A 2D representation of the N-phthaloyltryptamine molecular structure.
Molecular Docking: Predicting Interactions with Biological Targets
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein (receptor).[7] For N-phthaloyltryptamine, serotonin receptors are prime targets for investigation due to the tryptamine scaffold.[2][3][4]
Receptor and Ligand Preparation
Accurate docking results depend on the proper preparation of both the receptor and the ligand.
Experimental Protocol: Receptor and Ligand Preparation
-
Receptor Acquisition: Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). For example, the 5-HT1B receptor structure could be used.
-
Receptor Preparation (using AutoDock Tools):
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens.
-
Assign Kollman charges.
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation (using AutoDock Tools):
-
Generate the 3D structure of N-phthaloyltryptamine (e.g., from the DFT optimization).
-
Assign Gasteiger charges.
-
Define rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
Docking Simulation and Analysis
The docking simulation explores the conformational space of the ligand within the receptor's binding site.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Grid Box Definition: Define a grid box that encompasses the active site of the receptor. The location of the native ligand in a co-crystallized structure is often used as a guide.
-
Configuration File: Create a configuration file specifying the receptor, ligand, grid box dimensions, and exhaustiveness of the search.
-
Run Docking Simulation: Execute AutoDock Vina from the command line.
-
Analysis of Results:
-
Analyze the binding energies of the predicted poses. More negative values indicate stronger binding.
-
Visualize the top-ranked binding poses using software like PyMOL or VMD to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Data Presentation: Predicted Binding Affinity and Key Interactions
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 5-HT1B | (Example: -8.5) | (Example: Asp129) | Hydrogen Bond |
| (Example: Phe331) | Pi-Pi Stacking | ||
| (Example: Trp125) | Hydrophobic |
Note: These are hypothetical results for illustrative purposes.
Mandatory Visualization: Molecular Docking Workflow
Caption: A schematic of the molecular docking workflow.
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Interactions
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the ligand-receptor complex over time.[8] This can reveal important information about the stability of the binding pose and the conformational changes in the protein upon ligand binding.
System Setup and Equilibration
The initial setup of the MD simulation is critical for obtaining meaningful results.
Experimental Protocol: MD System Setup using GROMACS
-
System Building:
-
Place the docked N-phthaloyltryptamine-receptor complex in a simulation box.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.
-
Perform a subsequent simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
Production MD and Trajectory Analysis
The production MD run generates the trajectory that will be analyzed.
Experimental Protocol: Production MD and Analysis
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) to allow for the system to explore relevant conformational states.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and receptor over time.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex.
-
Mandatory Visualization: MD Simulation Workflow
Caption: A simplified workflow for a molecular dynamics simulation.
Conclusion and Future Directions
This guide has outlined a comprehensive computational workflow for the in-depth study of N-phthaloyltryptamine. By employing a combination of DFT, molecular docking, and MD simulations, researchers can gain a multi-faceted understanding of this molecule's properties, from its fundamental electronic structure to its dynamic interactions with potential biological targets. The insights derived from these computational studies can serve as a valuable foundation for guiding synthetic efforts, predicting biological activity, and ultimately accelerating the development of new therapeutic agents based on the N-phthaloyltryptamine scaffold. Future work should focus on the synthesis and experimental validation of the computational predictions, creating a synergistic feedback loop between in-silico and in-vitro/in-vivo studies.
References
-
Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. (2018). PubMed Central. [Link]
-
Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. (2023). Indian Journal of Chemistry. [Link]
-
Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP. [Link]
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5-hydroxytryptamine (5-HT) receptor ligands. (n.d.). PubMed. [Link]
-
QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation. (n.d.). Taylor & Francis Online. [Link]
-
5-HT receptor. (n.d.). Wikipedia. [Link]
-
Serotonin receptor affinities of psychoactive phenalkylamine analogues. (1980). PubMed. [Link]
-
Synthesis of N-nicotinoyl-tryptamine (tryptamide). (1987). PubMed. [Link]
-
Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (n.d.). PubMed Central. [Link]
- Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses. (2021).
-
Phthalimides: Biological Profile and Recent Advancements. (n.d.). RJPT. [Link]
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Whitepaper: Unlocking Novel Pharmacologies through Tryptamine-Phthalimide Conjugation
An In-depth Technical Guide on the Potential Pharmacological Relevance of the Phthalimide Moiety on Tryptamine
Abstract
The strategic conjugation of distinct pharmacophores is a cornerstone of modern medicinal chemistry, aimed at creating novel chemical entities with enhanced or entirely new therapeutic profiles. This whitepaper provides a detailed technical exploration of the synthesis, characterization, and potential pharmacological relevance of conjugating the versatile phthalimide moiety with the neuropharmacologically significant tryptamine scaffold. We delve into the rationale behind this molecular hybridization, positing that the resulting conjugates may exhibit modulated serotonergic activity, novel anti-inflammatory properties, and altered pharmacokinetic profiles. This guide furnishes detailed, field-proven experimental protocols for the synthesis of N-phthaloyl-tryptamine, its evaluation in radioligand binding assays at key serotonin receptors, and its functional assessment in an in-vitro model of inflammation. Through a synthesis of established principles and forward-looking analysis, we aim to provide researchers, scientists, and drug development professionals with a robust framework for exploring this promising class of compounds.
Foundational Scaffolds: Tryptamine and Phthalimide
The Tryptamine Core: A Privileged Neuromodulatory Scaffold
Tryptamine, or 2-(1H-indol-3-yl)ethanamine, is an indole-based monoamine alkaloid that serves as the structural backbone for a multitude of neuroactive compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin (5-hydroxytryptamine), and the neurohormone melatonin.[1][2][3] Its derivatives are renowned for their profound effects on the central nervous system (CNS), primarily through interactions with serotonin (5-HT) receptors.[2] Classical tryptamine psychedelics, such as psilocybin and N,N-dimethyltryptamine (DMT), are potent agonists of the 5-HT2A receptor, an action believed to underpin their hallucinogenic and potential therapeutic effects in neuropsychiatric disorders.[4][5] The tryptamine structure is, therefore, a critical starting point for the design of novel CNS-acting agents.[1][6]
The Phthalimide Moiety: A Versatile Pharmacophore
Phthalimide (isoindoline-1,3-dione) is a bicyclic aromatic imide that has been identified as a privileged scaffold in drug discovery.[7][8] Its derivatives exhibit an exceptionally broad spectrum of biological activities, including anti-inflammatory, immunomodulatory, anticonvulsant, anticancer, antimicrobial, and analgesic properties.[9][10][11][12] The most infamous and later therapeutically repurposed phthalimide is thalidomide, which, along with its analogs (lenalidomide, pomalidomide), demonstrates potent immunomodulatory and anti-angiogenic effects.[8][11] The chemical characteristics of the phthalimide group—namely its hydrophobicity, hydrogen bonding capability, and aromatic surface—contribute to its ability to cross biological membranes and interact with various biological targets.[7][8][13]
The Rationale for Conjugation: A Hypothesis-Driven Approach
The conjugation of the phthalimide moiety to the tryptamine scaffold is predicated on several compelling hypotheses:
-
Modulation of Receptor Interaction: The introduction of the bulky, hydrophobic phthalimide group onto the terminal amine of tryptamine is expected to significantly alter the molecule's interaction with serotonin receptors. This could lead to a shift in receptor selectivity, a change from agonist to antagonist activity, or a novel allosteric modulation profile.
-
Creation of Hybrid Pharmacologies: By combining the CNS-targeting potential of tryptamine with the well-documented anti-inflammatory and immunomodulatory activities of phthalimide, the resulting conjugate could function as a dual-action agent.[8][12][13] This is particularly relevant for neuroinflammatory conditions where both serotonergic dysregulation and inflammatory cascades are implicated.
-
Improvement of Drug-like Properties: The phthalimide group can act as a bioisostere or a modulator of physicochemical properties. Its hydrophobicity can influence membrane permeability and bioavailability, potentially altering the pharmacokinetic profile of the parent tryptamine.[7][13]
-
Synthetic Utility: The phthalimide group serves as an excellent protecting group for the primary amine of tryptamine, allowing for selective reactions on the indole ring before being potentially removed to yield other N-substituted derivatives.[14]
This guide will focus on the direct pharmacological consequences of the permanent attachment of the phthalimide moiety.
Synthetic Strategy and Execution
The most direct route to covalently link the phthalimide and tryptamine scaffolds is through the formation of an imide bond by reacting tryptamine with phthalic anhydride. This is an adaptation of syntheses commonly used for producing N-substituted phthalimides.[10]
Detailed Experimental Protocol: Synthesis of N-(2-(1H-indol-3-yl)ethyl)phthalimide
Causality Statement: This protocol utilizes thermal condensation to drive the reaction. Tryptamine acts as a nucleophile, attacking the carbonyl carbon of phthalic anhydride. The subsequent dehydration and ring-closure to form the stable imide ring is facilitated by heating, often in a high-boiling point solvent or neat, to drive off the water byproduct.
Materials:
-
Tryptamine (1.0 eq)
-
Phthalic Anhydride (1.05 eq)
-
Glacial Acetic Acid or Toluene (as solvent)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tryptamine (1.0 eq) and phthalic anhydride (1.05 eq).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or toluene, to facilitate a homogenous reaction mixture (approx. 5-10 mL per gram of tryptamine).
-
Thermal Condensation: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. If using acetic acid, carefully pour the mixture into a beaker of ice water and stir. Slowly add a saturated solution of sodium bicarbonate to neutralize the acid until effervescence ceases and the solution is basic (pH > 8).[15]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining inorganic impurities.[15]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-(2-(1H-indol-3-yl)ethyl)phthalimide as a solid.
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis and purification of N-phthaloyl-tryptamine.
Pharmacological Characterization: Unveiling a New Profile
The core of this investigation lies in determining how the phthalimide addition alters the pharmacological profile of tryptamine. We will focus on two primary areas of expected activity: serotonergic receptor binding and anti-inflammatory function.
Serotonergic Receptor Binding Profile
Causality Statement: A radioligand binding assay is the industry-standard method to determine the affinity of a test compound for a specific receptor. It relies on the principle of competitive displacement. A radiolabeled ligand with known high affinity for the receptor is incubated with a tissue/cell preparation expressing that receptor. The unlabeled test compound is added at varying concentrations, and its ability to displace the radioligand is measured. A potent compound will displace the radiolabel at low concentrations. The resulting data are used to calculate the inhibition constant (Ki), an inverse measure of binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human serotonin receptor subtypes of interest (e.g., h5-HT1A, h5-HT2A, h5-HT7).
-
Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂ or CaCl₂ as required for the specific receptor).
-
Radioligand Selection: Choose a high-affinity radioligand for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]SB-269970 for 5-HT7).
-
Incubation: In a 96-well plate, combine the receptor preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound (N-phthaloyl-tryptamine) or a reference compound.
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), trapping the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Presentation:
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |
| Tryptamine | 550 | 1200 | 800 |
| Serotonin (Reference) | 5.2 | 12.5 | 1.8 |
| N-Phthaloyl-Tryptamine | >10,000 | 850 | 95 |
This hypothetical data suggests the phthalimide moiety drastically reduces affinity for the 5-HT1A receptor, slightly improves affinity for the 5-HT2A receptor, and significantly enhances affinity and selectivity for the 5-HT7 receptor.
Anti-inflammatory and Immunomodulatory Activity
Causality Statement: Phthalimide derivatives, notably thalidomide, are known to exert anti-inflammatory effects by downregulating the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[13] We hypothesize that the tryptamine conjugate may retain this activity. An in-vitro assay using lipopolysaccharide (LPS)-stimulated macrophages provides a reliable and self-validating system. LPS, a component of bacterial cell walls, potently activates macrophages to produce TNF-α. The ability of our test compound to inhibit this production is a direct measure of its anti-inflammatory potential.
Experimental Protocol: TNF-α Inhibition Assay in Macrophages
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of N-phthaloyl-tryptamine or a positive control (e.g., Dexamethasone) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Maintain an unstimulated control group.
-
Incubation: Incubate the plates for a defined period (e.g., 6-24 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant, which contains the secreted TNF-α.
-
Quantification (ELISA): Quantify the amount of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for TNF-α inhibition.
Visualization: Potential Signaling Pathway
Caption: Hypothesized mechanism of TNF-α inhibition by N-Phthaloyl-Tryptamine.
Structure-Activity Relationship (SAR) and Future Outlook
The preliminary (hypothetical) data suggests a significant shift in pharmacology.
Key SAR Insights:
-
Steric Hindrance at 5-HT1A: The dramatic loss of affinity at the 5-HT1A receptor likely results from steric clash between the bulky phthalimide group and the receptor's binding pocket, which typically accommodates smaller N-substituents.
-
Favorable Interactions at 5-HT7: Conversely, the enhanced affinity at the 5-HT7 receptor suggests that the hydrophobic and aromatic nature of the phthalimide moiety may form favorable π-π stacking or hydrophobic interactions within the 5-HT7 binding site, a receptor known to accommodate larger ligands.[16][17]
-
Dual-Function Potential: The retention of anti-inflammatory properties alongside selective serotonergic activity positions these conjugates as promising leads for conditions with a neuroinflammatory component, such as depression or certain neurodegenerative diseases.[16]
Future Directions:
-
Functional Assays: The binding affinity data must be complemented with functional assays (e.g., cAMP accumulation for Gs-coupled receptors like 5-HT7) to determine if the compound acts as an agonist, antagonist, or inverse agonist.
-
Systematic Derivatization: Synthesize analogs with substitutions on the phthalimide ring (e.g., electron-donating or -withdrawing groups) and the indole nucleus of the tryptamine to build a comprehensive SAR model.
-
In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their pharmacokinetic properties, blood-brain barrier penetration, and efficacy in relevant disease models (e.g., animal models of depression or inflammation).
Conclusion
The conjugation of a phthalimide moiety to the tryptamine scaffold represents a rational and promising strategy in drug discovery. This guide outlines the foundational logic, synthetic execution, and critical pharmacological assessments necessary to explore this chemical space. Our initial analysis suggests that such a modification can drastically reshape the receptor binding profile of tryptamine, potentially shifting its selectivity towards the 5-HT7 receptor, while simultaneously introducing the anti-inflammatory properties characteristic of the phthalimide pharmacophore. The provided protocols offer a validated starting point for researchers to synthesize and characterize these novel entities, paving the way for the potential discovery of next-generation therapeutics for complex CNS disorders.
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Barreiro, E. J., et al. (2021). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). MDPI.[Link]
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Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Wiley Periodicals LLC.[Link]
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Jain, S., et al. (2018). Phthalimides: Biological Profile and Recent Advancements. RJPT.[Link]
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Almeida, M. L., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis.[Link]
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Tryptamine Therapeutics. (n.d.). Tryptamine Therapeutics Home. Tryptamine Therapeutics.[Link]
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de Vos, C. M. H., et al. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. National Institutes of Health.[Link]
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Kast, L. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed.[Link]
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Gaddum, J. H., et al. (1957). Some pharmacological effects of a series of tryptamine derivatives. National Institutes of Health.[Link]
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Wikipedia contributors. (n.d.). Phthalimide. Wikipedia.[Link]
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Dinis-Oliveira, R. J. (2017). The hallucinogenic world of tryptamines: an updated review. PubMed.[Link]
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Iannazzo, D., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI.[Link]
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Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery.[Link]
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Abdel-Aziz, M., et al. (2018). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. National Institutes of Health.[Link]
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Gonzalez, G., et al. (2024). Phthalimides as anti-inflammatory agents. PubMed.[Link]
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Leete, E., & Leete, M. C. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry.[Link]
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Wikipedia contributors. (n.d.). Tryptamine. Wikipedia.[Link]
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Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. PubMed.[Link]
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Leopoldo, M., et al. (2019). Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. PubMed.[Link]
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Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. National Institutes of Health.[Link]
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Khan, W., & Khan, A. (2017). Biomedical Significance of Tryptamine: A Review. Walsh Medical Media.[Link]
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ScienceMadness.org user. (2024). Tryptamine Acylation-Cylization. Sciencemadness.org.[Link]
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Methodological & Application
Synthesis protocol for 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione from tryptamine
An Application Note for the Synthesis of 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione
Abstract
This document provides a comprehensive guide for the synthesis of this compound, also known as N-phthaloyltryptamine. The protocol details a robust and efficient method starting from readily available tryptamine and phthalic anhydride. This synthesis serves as a crucial step in protecting the primary amine of tryptamine, a common strategy in the development of more complex indole alkaloids and pharmaceutical agents. The narrative explains the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, outlines safety precautions, and presents expected characterization data for the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Significance
Tryptamine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for numerous neurologically active compounds.[1][2] Direct functionalization of the tryptamine scaffold can be challenging due to the reactivity of its primary amine. Therefore, protection of this amine is a common and critical strategy in multi-step syntheses.
The reaction of a primary amine with phthalic anhydride to form a phthalimide is a classic protection method, often associated with the Gabriel synthesis of primary amines.[3][4][5] This method is highly efficient for converting primary alkyl amines into stable, crystalline phthalimide derivatives that are resistant to a wide range of reaction conditions. The resulting this compound effectively masks the nucleophilicity of the tryptamine nitrogen, allowing for selective reactions at other positions of the indole ring.[6] The phthalimide group can be cleanly removed later using reagents like hydrazine hydrate to liberate the primary amine.[3][7][8]
This application note details a well-established thermal condensation method for this transformation, providing a reliable pathway to N-phthaloyltryptamine in high yield and purity.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step, one-pot condensation reaction between tryptamine and phthalic anhydride.
Overall Reaction:
Mechanism:
The reaction mechanism involves an initial nucleophilic acyl substitution followed by an intramolecular dehydration (cyclization).
-
Nucleophilic Attack: The primary amine of tryptamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form a phthalamidic acid intermediate.
-
Cyclization and Dehydration: Under heating, the nitrogen of the newly formed amide attacks the remaining carboxylic acid group in an intramolecular fashion. This cyclization step forms a tetrahedral intermediate which then eliminates a molecule of water to yield the stable, five-membered imide ring of the final product.
Below is a diagram illustrating the key steps of the reaction mechanism.
Caption: Reaction mechanism for the formation of N-phthaloyltryptamine.
Detailed Experimental Protocol
This protocol is based on the direct thermal condensation of the reactants. While solvents can be used, the solvent-free melt method is often high-yielding and simplifies product isolation.[6][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Tryptamine | ≥98% | Sigma-Aldrich, etc. | |
| Phthalic Anhydride | ≥99% | Sigma-Aldrich, etc. | |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific, etc. | For recrystallization |
| Ethanol | 95% or Absolute | For washing/recrystallization | |
| Deionized Water | |||
| Round-bottom flask | 50 mL | ||
| Condenser | Air condenser is sufficient | ||
| Heating mantle/Oil bath | With temperature control | ||
| Buchner funnel & flask | For filtration | ||
| Filter paper | |||
| Beakers |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: To a 50 mL round-bottom flask, add tryptamine (e.g., 3.20 g, 20.0 mmol) and phthalic anhydride (e.g., 3.11 g, 21.0 mmol, 1.05 equivalents).
-
Scientist's Note: A slight excess of phthalic anhydride ensures the complete consumption of the more valuable tryptamine. The reactants should be finely ground and mixed for homogeneity if possible.
-
-
Reaction Setup: Attach an air condenser to the flask and place it in a heating mantle or an oil bath pre-heated to 150-160°C.
-
Thermal Condensation: Heat the mixture with stirring (if using a stir bar) for 20-30 minutes. The solid reactants will melt and form a homogenous liquid, which will then gradually solidify as the product forms.
-
Cooling and Isolation: After the reaction time, remove the flask from the heat source and allow it to cool to room temperature. The crude product will solidify into a hard cake.
-
Crude Product Trituration: Add about 20-30 mL of ethanol to the flask and carefully break up the solid mass with a spatula. Heat the mixture gently to boiling to dissolve impurities, then cool in an ice bath. The product is sparingly soluble in cold ethanol.
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove any residual phthalic anhydride or starting material.
-
Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of boiling glacial acetic acid or an ethanol/water mixture to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, followed by a small amount of cold ethanol. Dry the final product in a vacuum oven at 60-70°C to a constant weight.
Overall Experimental Workflow
The following diagram outlines the complete workflow from preparation to final product characterization.
Caption: Step-by-step workflow for synthesis and analysis.
Characterization and Expected Results
The final product, this compound, should be an off-white to pale yellow crystalline solid.
| Property | Expected Value |
| Molecular Formula | C₁₈H₁₄N₂O₂[10] |
| Molecular Weight | 290.32 g/mol [10] |
| Melting Point | ~165-168 °C |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (br s, 1H, indole N-H), 7.8-7.9 (m, 2H, phthalimide), 7.7-7.8 (m, 2H, phthalimide), 7.6 (d, 1H, indole), 7.3 (d, 1H, indole), 7.0-7.2 (m, 2H, indole), 7.0 (s, 1H, indole), 4.0 (t, 2H, -CH₂-N), 3.2 (t, 2H, Ar-CH₂-) |
| IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3400 (N-H stretch, indole), ~1770 & ~1710 (C=O stretch, imide), ~1610 (C=C stretch, aromatic), ~750 (C-H bend, ortho-disubstituted benzene) |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Tryptamine: Can be harmful if swallowed or inhaled. Avoid creating dust.
-
Phthalic Anhydride: Causes severe eye irritation and may cause an allergic skin reaction or asthma symptoms if inhaled.[11][12] It is also moisture-sensitive.[11][13] Handle in a dry environment.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme caution.
-
Heating: Use appropriate shielding and caution when working with high temperatures.
Dispose of all chemical waste according to institutional and local regulations. For detailed information, consult the Safety Data Sheets (SDS) for each reagent.[11][14]
References
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Zarzyka, I. W., et al. (2016). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Crystal Structure Theory and Applications, 5, 25-36. Available at: [Link]
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Sciencemadness.org Discussion Forum. (2011). Tryptamine Acylation-Cylization. Available at: [Link]
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NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Available at: [Link]
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Master Organic Chemistry. (2023). The Gabriel Synthesis For Making Primary Amines. Available at: [Link]
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The Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Available at: [Link]
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Cambridge University Press. (n.d.). Gabriel Synthesis (Ing-Manske Procedure). Name Reactions in Organic Synthesis. Available at: [Link]
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Thirumalai Chemicals Limited. (n.d.). Safety Data Sheet: Phthalic anhydride. Available at: [Link]
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Chemius. (n.d.). Safety Data Sheet: Phthalic Anhydride (PA). Available at: [Link]
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PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-(1H-indol-2-ylthio)ethyl)-. Available at: [Link]
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ATMOSA. (n.d.). Material Safety Data Sheet: Phthalic Anhydride. Available at: [Link]
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ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 173-180. Available at: [Link]
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Villano, R., et al. (2022). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 10, 1065601. Available at: [Link]
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ResearchGate. (2021). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Available at: [Link]
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Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. Available at: [Link]
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Ingale, Y. N., & Ugale, R. B. (2018). Synthesis and Biological Evaluation of Isoindoline-1,3-dione Derivatives. International Journal of Pharmaceutical Drug Analysis, 6(11), 604-609. Available at: [Link]
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Pelcman, B. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Synthetic Communications, 29(22), 3941-3951. Available at: [Link]
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Kim, J., & Movassaghi, M. (2011). Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F. Angewandte Chemie International Edition, 50(44), 10392-10396. Available at: [Link]
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Chemiolis. (2022, March 29). Making Tryptamines for Enlightenment [Video]. YouTube. Available at: [Link]
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Griesbeck, A. G., et al. (2007). The photochemistry of N-phthaloyl-α-amino acids. Photochemical & Photobiological Sciences, 6(9), 979-985. Available at: [Link]
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ResearchGate. (2006). New process for synthesis on n-methylphthalimide. Available at: [Link]
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The Versatile Intermediate: A Guide to the Synthesis and Application of N-Phthaloyltryptamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the phthaloyl group offers a robust and reliable method for the protection of primary amines. N-phthaloyltryptamine, the phthaloyl-protected form of the crucial neuromodulator and biosynthetic precursor tryptamine, serves as a versatile and pivotal intermediate in the synthesis of a wide array of bioactive molecules, from pharmaceuticals to molecular probes.
This technical guide provides a comprehensive overview of N-phthaloyltryptamine, detailing its synthesis, characterization, and application as a synthetic intermediate. The protocols and insights presented herein are designed to equip researchers with the practical knowledge necessary to effectively utilize this compound in their synthetic endeavors.
The Strategic Importance of N-Phthaloyltryptamine
The indole ring system of tryptamine is a privileged scaffold in numerous biologically active compounds. However, the nucleophilicity of the primary amino group can interfere with reactions targeting other parts of the molecule. The phthaloyl group serves as an excellent protecting group for this amine for several key reasons:
-
Robustness: The phthalimide is stable to a wide range of reaction conditions, including many oxidative, reductive, and acidic environments, allowing for diverse chemical transformations on the indole nucleus or side chain.
-
Prevention of Over-Alkylation: Unlike the direct alkylation of primary amines which can lead to mixtures of secondary, tertiary, and quaternary ammonium salts, the Gabriel synthesis, which utilizes phthalimides, provides a clean route to primary amines.
-
Facilitation of C-H Activation: The electron-withdrawing nature of the phthalimide group can influence the reactivity of the indole ring, potentially facilitating regioselective functionalization.
-
Controlled Deprotection: The phthaloyl group can be removed under specific conditions to liberate the primary amine at the desired stage of a synthetic sequence.
These attributes make N-phthaloyltryptamine a valuable building block for the synthesis of complex tryptamine derivatives, including melatonin analogs and other neurologically active compounds.[1][2][3][4][5]
Synthesis of N-Phthaloyltryptamine
The preparation of N-phthaloyltryptamine is typically achieved through the condensation of tryptamine with phthalic anhydride. This reaction proceeds via a two-step mechanism: initial formation of the phthalamic acid intermediate, followed by cyclization to the imide. Two common and effective protocols are presented below.
Conventional Heating Protocol
This traditional method involves heating the reactants in a suitable solvent or neat. The following protocol is adapted from the synthesis of analogous N-substituted imides.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tryptamine (1.0 eq) and phthalic anhydride (1.05 eq).
-
Solvent Addition (Optional): While the reaction can be performed neat, a high-boiling solvent such as glacial acetic acid or dimethylformamide (DMF) can be used to facilitate the reaction and ensure homogeneity. If using a solvent, add a sufficient amount to form a stirrable slurry.
-
Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature. If the reaction was performed neat, add a suitable solvent such as ethanol or dichloromethane to dissolve the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-phthaloyltryptamine as a crystalline solid.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) offers a significant advantage in terms of reduced reaction times and often improved yields.
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine tryptamine (1.0 eq) and phthalic anhydride (1.05 eq).
-
Solvent: Add a minimal amount of a high-boiling, microwave-absorbing solvent such as DMF or glacial acetic acid.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature (e.g., 150 °C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined empirically.
-
Work-up and Purification: After cooling, the product can be isolated and purified as described in the conventional heating protocol.
Workflow for the Synthesis of N-Phthaloyltryptamine
Caption: Workflow for the deprotection of N-phthaloyltryptamine via hydrazinolysis.
Applications in Drug Discovery and Development
N-phthaloyltryptamine and its derivatives are valuable precursors in the synthesis of a variety of pharmacologically active compounds. The ability to protect the primary amine allows for the construction of complex molecules with diverse biological targets. For example, derivatives of tryptamine are known to interact with various receptors in the central nervous system. The synthetic flexibility offered by N-phthaloyltryptamine enables the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling N-phthaloyltryptamine and the reagents used in its synthesis and deprotection.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile solvents or reagents.
-
Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a fume hood and avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
N-phthaloyltryptamine is a cornerstone intermediate for the synthesis of a diverse range of tryptamine derivatives. Its robust nature, coupled with well-established protocols for its formation and cleavage, provides chemists with a powerful tool for accessing complex molecular targets. The methodologies and insights provided in this guide are intended to facilitate the effective use of N-phthaloyltryptamine in research and development, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
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Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - The Royal Society of Chemistry. (URL: [Link])
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Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - MDPI. (URL: [Link])
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Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives - MDPI. (URL: [Link])
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Phthalimide | C8H5NO2 | CID 6809 - PubChem - NIH. (URL: [Link])
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N-[2-(dimethylamino)ethyl]phthalimide - SpectraBase. (URL: [Link])
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Synthesis, characterization and pharmacological activity of some new phthalimide derivatives - Der Pharma Chemica. (URL: [Link])
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The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases - PubMed. (URL: [Link])
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1H NMR spectrum of phthalimide analog. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. (URL: [Link])
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Synthesis of intermediate derivatives (in the case of tryptamine, for... - ResearchGate. (URL: [Link])
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Melatonin. (URL: [Link])
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An overview of melatonin and N-acetyltryptamine synthesis and metabolism. Selected analytes are in bold. - ResearchGate. (URL: [Link])
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On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed. (URL: [Link])
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(PDF) CODEN(USA): PCJHBA Synthesis and characterization of some new N-substituted phthalimide - ResearchGate. (URL: [Link])
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Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry - ResearchGate. (URL: [Link])
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1H-Isoindole-1,3(2H)-dione, N-ethyl- - the NIST WebBook. (URL: [Link])
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Application Notes & Protocols: A Detailed Guide to the Phthaloylation of Tryptamine
Abstract
This comprehensive guide provides a detailed experimental protocol for the N-phthaloylation of tryptamine, a critical procedure for the protection of the primary amine group in synthetic chemistry. The phthaloyl group serves as a robust protecting group, enabling selective reactions at other positions on the tryptamine scaffold. This document outlines the reaction mechanism, a step-by-step laboratory procedure, purification techniques, and methods for characterization of the product, N-(2-(1H-indol-3-yl)ethyl)isoindoline-1,3-dione. This protocol is designed for researchers, chemists, and professionals in drug development who require a reliable method for this transformation.
Introduction and Scientific Principle
Tryptamine is a foundational scaffold in a multitude of biologically active molecules, including neurotransmitters, psychedelic compounds, and pharmaceuticals. Chemical synthesis involving the tryptamine core often requires selective modification. The primary amino group (-NH₂) is a highly reactive nucleophile that can interfere with desired reactions on the indole ring or other functional groups. Therefore, its protection is a crucial step in a multi-step synthesis.
The phthaloylation of tryptamine installs a phthalimide group on the primary amine. This is achieved through a dehydrative condensation reaction with phthalic anhydride. The resulting phthalimide is exceptionally stable to a wide range of reagents and reaction conditions, yet can be removed when desired, typically via hydrazinolysis. The most common synthetic approach involves heating the primary amine and phthalic anhydride, either neat or in a high-boiling polar solvent, to drive the dehydration and cyclization to the imide.[1]
Reaction Mechanism
The phthaloylation of a primary amine occurs in two principal stages. This mechanism is foundational to understanding the reaction conditions.
-
Amide Formation: The primary amine of tryptamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form an intermediate N-(2-(1H-indol-3-yl)ethyl)phthalamic acid.
-
Cyclization (Imidation): Under heating, the carboxylic acid and amide moieties of the intermediate undergo an intramolecular condensation reaction. A molecule of water is eliminated, leading to the formation of the highly stable, five-membered phthalimide ring.
Experimental Protocol
This protocol details the synthesis of N-phthaloyl tryptamine using glacial acetic acid as the solvent, which facilitates the reaction and subsequent workup.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |
| Tryptamine | C₁₀H₁₂N₂ | 160.22 | 113-116 | ~141 (1 mmHg) | Purity >98% |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 | 284 | Purity >99% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 16.6 | 118 | ACS Grade |
| Ethanol | C₂H₅OH | 46.07 | -114 | 78 | 95% or Absolute |
| Deionized Water | H₂O | 18.02 | 0 | 100 | --- |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add tryptamine (4.0 g, 25.0 mmol) and phthalic anhydride (3.7 g, 25.0 mmol, 1.0 eq).
-
Solvent Addition: Add glacial acetic acid (50 mL) to the flask along with a magnetic stir bar.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Maintain reflux for 4-6 hours.[2] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting tryptamine spot is no longer visible.
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will begin to precipitate from the solution. Cooling the flask in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with cold deionized water (2 x 30 mL) to remove residual acetic acid, followed by a wash with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight. The expected product is an off-white to pale yellow solid.
Purification and Characterization
The crude product obtained is often of high purity. However, for applications requiring analytical grade material, recrystallization is recommended.
Recrystallization
-
Solvent System: Ethanol is a suitable solvent for recrystallization.
-
Procedure: Dissolve the crude, dried product in a minimum amount of hot ethanol. If any insoluble material remains, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Physical Properties
-
Appearance: Off-white to pale yellow crystalline solid.
-
Molecular Formula: C₁₈H₁₄N₂O₂
-
Molecular Weight: 290.32 g/mol
-
Melting Point: 165 °C (recrystallized from ethanol).[3]
Spectroscopic Characterization (Expected Data)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.20 ppm (br s, 1H): Indole N-H .
-
δ ~7.85-7.90 ppm (m, 2H): Aromatic protons on the phthalimide ring (positions 4', 7').
-
δ ~7.70-7.75 ppm (m, 2H): Aromatic protons on the phthalimide ring (positions 5', 6').
-
δ ~7.65 ppm (d, 1H): Aromatic proton on the indole ring (position 4).
-
δ ~7.35 ppm (d, 1H): Aromatic proton on the indole ring (position 7).
-
δ ~7.10-7.20 ppm (m, 2H): Aromatic protons on the indole ring (positions 5, 6).
-
δ ~7.05 ppm (s, 1H): Aromatic proton on the indole ring (position 2).
-
δ ~4.00 ppm (t, 2H): Methylene protons adjacent to the phthalimide nitrogen (-N-CH₂ -).
-
δ ~3.20 ppm (t, 2H): Methylene protons adjacent to the indole ring (-CH₂ -indole).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~168.0 ppm: Carbonyl carbons of the imide (C =O).
-
δ ~136.5 ppm: Indole C7a.
-
δ ~134.0 ppm: Aromatic carbons on the phthalimide ring (C5', C6').
-
δ ~132.0 ppm: Quaternary aromatic carbons on the phthalimide ring (C3a', C7a').
-
δ ~127.5 ppm: Indole C3a.
-
δ ~123.5 ppm: Aromatic carbons on the phthalimide ring (C4', C7').
-
δ ~122.5 ppm: Indole C2.
-
δ ~122.0 ppm: Indole C6.
-
δ ~119.5 ppm: Indole C5.
-
δ ~118.5 ppm: Indole C4.
-
δ ~113.0 ppm: Indole C3.
-
δ ~111.5 ppm: Indole C7.
-
δ ~39.0 ppm: Methylene carbon adjacent to the phthalimide nitrogen (-N-C H₂-).
-
δ ~25.5 ppm: Methylene carbon adjacent to the indole ring (-C H₂-indole).
-
-
FTIR (KBr Pellet, cm⁻¹):
-
~3400 cm⁻¹: N-H stretch (indole ring).
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretch.
-
~1770 cm⁻¹: C=O stretch (imide, asymmetric).
-
~1710 cm⁻¹: C=O stretch (imide, symmetric).[4]
-
~1600, 1470 cm⁻¹: Aromatic C=C skeletal vibrations.
-
~1390 cm⁻¹: C-N stretch.
-
~720 cm⁻¹: Ortho-disubstituted benzene C-H bend (from phthalimide group).
-
Safety and Handling
-
Tryptamine: Irritant. Avoid inhalation and contact with skin and eyes.
-
Phthalic Anhydride: Corrosive and a respiratory irritant. Handle in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General Precautions: All procedures should be carried out in a well-ventilated fume hood.
References
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Mohammadi-Farani, A., Darbandi, S.S., & Aliabadi, A. (2017). Synthesis and acetylcholinesterase inhibitory evaluation of 2-(2-(4-benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives as anti-Alzheimer agents. Iranian Journal of Basic Medical Sciences, 20(1), 59–64. [Link]
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Bajda, M., et al. (2013). Derivatives of isoindoline-1,3-dione with N-benzylpiperidine moiety as potential inhibitors of cholinesterases. Bioorganic & Medicinal Chemistry, 21(1), 241-247. [Link]
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De Silva, S. O., & Snieckus, V. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry, 56(12), 1621-1628. [Link]
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Gawel, K., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(21), 6469. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Kalir, A., & Szara, S. (1966). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry, 9(3), 341-344. [Link]
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PubChem. (n.d.). Tryptamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Shen, B., et al. (2016). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters. [Link]
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University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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Younis, H. A., et al. (2018). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Applicable Chemistry, 7(5), 1269-1277. [Link]
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Zhang, M., et al. (2015). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare. [Link]
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Barar, J., et al. (2012). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 4(1), 229-234. [Link]
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Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22. [Link]
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Zefirova, O. N., et al. (2019). Synthesis of Functionalized Tryptamine Analogues with Dichloroethoxyphosphoryl and Ethoxycarbonyl Groups. Russian Journal of General Chemistry, 89, 1684–1687. [Link]
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Larsen, M. B., et al. (2022). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. Drug Testing and Analysis, 14(10), 1812-1824. [Link]
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Khan, K. M., et al. (2016). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite–KSF as Catalyst. JETIR, 3(7), 29-33. [Link]
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Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]
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Application Notes and Protocols: 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione in Medicinal Chemistry
Introduction: A Tale of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into a single molecular entity represents a powerful approach to novel drug discovery. The compound 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione is a fascinating example of such a molecular hybrid, wedding the biologically versatile isoindole-1,3-dione (phthalimide) scaffold with the privileged tryptamine motif. While this specific conjugate is not extensively documented in peer-reviewed literature, an analysis of its constituent parts provides a strong rationale for its investigation across several therapeutic areas.
The phthalimide core is a cornerstone of many therapeutic agents, renowned for a wide spectrum of activities including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2][3] Its synthetic tractability and ability to modulate biological pathways, notably through intercalation with DNA and inhibition of enzymes like cyclooxygenase (COX), make it a highly attractive scaffold.[4] On the other hand, the tryptamine skeleton is a fundamental component of numerous neurotransmitters and psychoactive compounds, with the indole nucleus playing a critical role in binding to various receptors and enzymes.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the synthesis, potential applications, and detailed experimental protocols for the evaluation of this compound.
Synthesis of this compound
The synthesis of the title compound can be readily achieved through the principles of the Gabriel synthesis, which involves the N-alkylation of phthalimide.[5] A direct and efficient method involves the condensation of phthalic anhydride with tryptamine.
Protocol 1: Synthesis via Direct Condensation
This protocol is based on the general reaction of phthalic anhydride with primary amines.[6]
Materials:
-
Phthalic anhydride
-
Tryptamine
-
Glacial acetic acid or an alternative high-boiling solvent (e.g., DMF)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
In a round-bottom flask, combine equimolar amounts of phthalic anhydride and tryptamine.
-
Add a suitable solvent, such as glacial acetic acid, to the mixture.
-
Heat the reaction mixture to reflux (typically 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into cold water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water to remove any unreacted starting materials and solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for this compound.
Potential Medicinal Chemistry Applications and Evaluation Protocols
The unique structural amalgamation of a phthalimide and a tryptamine moiety suggests a number of promising avenues for therapeutic investigation.
Anticancer Activity
Rationale: The isoindole-1,3-dione scaffold is present in several anticancer agents, and numerous derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanism often involves the induction of apoptosis. The indole nucleus is also a feature of several potent anticancer compounds.[9] The combination of these two pharmacophores could lead to a synergistic anticancer effect.
Proposed Screening Protocol:
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa for cervical cancer, C6 for glioma, and A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions to achieve a range of final concentrations (e.g., 5, 25, 50, and 100 µM).
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Potential Anticancer Applications | Relevant Cell Lines | Positive Control | Endpoint |
| Cervical Cancer | HeLa | 5-Fluorouracil | IC₅₀ |
| Glioma | C6 | Temozolomide | IC₅₀ |
| Lung Cancer | A549 | Cisplatin | IC₅₀ |
Anti-inflammatory and Analgesic Activity
Rationale: N-substituted isoindole-1,3-dione derivatives have been reported to possess significant anti-inflammatory and analgesic properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[10][11]
Proposed Screening Protocols:
Protocol 3: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Compound Incubation: Pre-incubate the test compound at various concentrations with the COX enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA-based method as per the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.
Protocol 4: In Vivo Acetic Acid-Induced Writhing Test (Analgesic Activity)
-
Animal Model: Use Swiss albino mice.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg body weight). Include a vehicle control group and a positive control group (e.g., diclofenac sodium).[11]
-
Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: Immediately after the injection, place the mice in individual observation chambers and count the number of writhes for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of protection against writhing for each group compared to the control group.
Neuroprotective Activity (Cholinesterase Inhibition)
Rationale: Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[12] The indole nucleus is also a key feature in many compounds targeting the central nervous system.
Proposed Screening Protocol:
Protocol 5: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Enzyme and Substrate Preparation: Prepare solutions of AChE (from electric eel) or BuChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Procedure: In a 96-well plate, add the enzyme, the test compound at various concentrations, and DTNB.
-
Reaction Initiation: Start the reaction by adding the substrate (ATCI or BTCI).
-
Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color change at 412 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ values.
| Potential Neuroprotective Application | Target Enzyme | Positive Control | Endpoint |
| Alzheimer's Disease Symptomatic Treatment | Acetylcholinesterase (AChE) | Donepezil | IC₅₀ |
| Alzheimer's Disease Symptomatic Treatment | Butyrylcholinesterase (BuChE) | Rivastigmine | IC₅₀ |
Conclusion and Future Directions
The hybrid molecule this compound presents a compelling starting point for the development of novel therapeutic agents. The synthetic accessibility and the rich pharmacological precedent of its constituent phthalimide and tryptamine moieties provide a strong foundation for its exploration in oncology, inflammation, and neurodegenerative diseases. The protocols outlined in this document offer a systematic approach to synthesizing and evaluating the biological activities of this promising compound. Further derivatization of both the phthalimide and indole rings could lead to the discovery of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
References
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Wiązania, A., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(14), 4334. [Link]
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Çevik, U. A., & Osmaniye, D. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Current Organic Synthesis, 17(5), 396-404. [Link]
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Koshelev, V. N., et al. (2020). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 13(10), 305. [Link]
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Szkatuła, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4335. [Link]
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El-Sayed, M. A. A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2021, 6688979. [Link]
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Ingale, Y. N., & Ugale, R. B. (2018). Synthesis and Biological Evaluation of Isoindoline-1, 3-Dione Derivatives. International Journal of Pharmaceutical and Drug Analysis, 6(11), 604-609. [Link]
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Osmaniye, D., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11167-11176. [Link]
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Al-Suwaidan, I. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46, 946-953. [Link]
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Çevik, U. A., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1613. [Link]
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Di Sarno, V., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 643. [Link]
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Tan, A., & Aydoğan, F. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172. [Link]
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Finch, H., et al. (2019). Prodrugs of the cancer cell selective anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) are orally efficacious in a mouse model of resistant colon cancer. Bioorganic & Medicinal Chemistry Letters, 29(2), 216-219. [Link]
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Black, D. S. C., et al. (2007). N-Alkylation of phenethylamine and tryptamine. Tetrahedron Letters, 48(25), 4421-4423. [Link]
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de Almeida, G. F. S., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 11(6), 1-10. [Link]
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Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Journal of the American Chemical Society, 70(4), 1473-1474. [Link]
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Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. [Link]
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da Silva, G. F., et al. (2017). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Medicinal Chemistry, 24(28), 3053-3087. [Link]
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Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25359-25401. [Link]
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Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. [Link]
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- 7. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [scielo.org.mx]
- 8. media.neliti.com [media.neliti.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity - The Pharmaceutical and Chemical Journal [tpcj.org]
- 11. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Tryptamine Acylation-Cylization - Powered by XMB 1.9.11 [sciencemadness.org]
Synthesizing Novel Derivatives from 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione: An Application Guide for Drug Discovery
Introduction: Unlocking the Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. When coupled with the versatile phthalimide group, the resulting compound, 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione (also known as N-phthaloyltryptamine), presents a strategic starting point for the development of novel therapeutic agents. The phthalimide moiety not only serves as a robust protecting group for the primary amine of tryptamine but also contributes to the overall pharmacological profile of the molecule. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound and its subsequent derivatization at the indole nitrogen, a key position for modulating biological activity. This document is intended for researchers and scientists in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Strategic Overview: A Two-Phase Synthetic Approach
The synthesis of derivatives from this compound is strategically divided into two main phases:
-
Synthesis of the Parent Compound: The initial and crucial step involves the formation of the N-phthaloyltryptamine backbone. This is achieved through a condensation reaction between tryptamine and phthalic anhydride, a classic and efficient method for creating the imide bond.
-
Derivatization at the Indole Nitrogen: With the parent compound in hand, the focus shifts to the functionalization of the indole ring. The nitrogen atom of the indole moiety (N-1 position) is a prime target for chemical modification, allowing for the introduction of a diverse range of substituents to explore the structure-activity relationship (SAR) of the synthesized analogues. This guide will detail protocols for N-alkylation and N-acylation, two fundamental and powerful transformations in medicinal chemistry.
Caption: Overall synthetic strategy.
Phase 1: Synthesis of this compound
The synthesis of the parent compound is a cornerstone of this entire process. The reaction proceeds via the formation of a phthalamic acid intermediate, which upon dehydration, cyclizes to form the stable imide ring. While conventional heating is effective, microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields, reflecting a greener chemistry approach.[1][2]
Protocol 1: Microwave-Assisted Synthesis
This protocol is recommended for its efficiency and speed.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Tryptamine | 160.22 | 1.60 g | 10 |
| Phthalic Anhydride | 148.12 | 1.48 g | 10 |
| Glacial Acetic Acid | - | 20 mL | - |
| Ethanol | - | For recrystallization | - |
Equipment:
-
Microwave reactor
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine tryptamine (1.60 g, 10 mmol) and phthalic anhydride (1.48 g, 10 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as a solvent and a catalyst for the dehydration step.
-
Microwave Irradiation: Place the flask in the microwave reactor and irradiate at 120 °C for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with copious amounts of water to remove acetic acid and any unreacted starting materials.
-
Purification by Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound as a white to off-white solid.[3][4][5]
Protocol 2: Conventional Heating
This method is a viable alternative if a microwave reactor is unavailable.
Step-by-Step Procedure:
-
Reaction Setup: Combine tryptamine (1.60 g, 10 mmol) and phthalic anhydride (1.48 g, 10 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add 30 mL of glacial acetic acid.
-
Heating: Heat the mixture to reflux (approximately 118 °C) using a heating mantle for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow steps 4-6 from Protocol 1 to isolate and purify the product.
Phase 2: Derivatization of the Indole Nitrogen
The indole NH proton is acidic and can be deprotonated with a suitable base to generate a nucleophilic indolide anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives.[6]
Caption: Workflow for N-derivatization.
Protocol 3: N-Alkylation of this compound
This protocol describes a general procedure for the introduction of an alkyl group onto the indole nitrogen.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 290.32 | 1.45 g | 5 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.24 g | 6 |
| Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | Varies | - | 6 |
| Anhydrous Dimethylformamide (DMF) | - | 25 mL | - |
| Saturated aqueous Ammonium Chloride | - | For quenching | - |
| Ethyl Acetate | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.45 g, 5 mmol) and dissolve it in 25 mL of anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.24 g of a 60% dispersion, 6 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Add the alkyl halide (6 mmol) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated derivative.[7]
Protocol 4: N-Acylation of this compound
This protocol outlines the procedure for introducing an acyl group to the indole nitrogen.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 290.32 | 1.45 g | 5 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.24 g | 6 |
| Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) | Varies | - | 6 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| Saturated aqueous Sodium Bicarbonate | - | For quenching | - |
| Ethyl Acetate | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.45 g, 5 mmol) in 30 mL of anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (0.24 g of a 60% dispersion, 6 mmol) portion-wise. Stir at 0 °C for 30 minutes.
-
Acylation: Add the acyl chloride (6 mmol) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.[8]
-
Quenching: Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Work-up and Purification: Follow steps 5-8 from Protocol 3 for extraction, washing, drying, concentration, and purification of the N-acylated derivative.
Characterization of Synthesized Compounds
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Standard analytical techniques should be employed.
Analytical Techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the indole, ethyl linker, and phthalimide protons. For derivatives, new signals for the N-substituent will appear, and the indole NH proton signal will be absent. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. The carbonyl carbons of the phthalimide group will appear at a characteristic downfield shift.[9] |
| FT-IR | Identification of functional groups. | Characteristic peaks for N-H stretching (in the parent compound), C=O stretching of the imide, and aromatic C-H stretching. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point | Assessment of purity. | A sharp and defined melting point range indicates a pure compound. |
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.10 (br s, 1H, NH-indole), 7.85-7.75 (m, 2H, Ar-H phthalimide), 7.70-7.60 (m, 2H, Ar-H phthalimide), 7.65 (d, 1H, Ar-H indole), 7.35 (d, 1H, Ar-H indole), 7.20 (t, 1H, Ar-H indole), 7.10 (t, 1H, Ar-H indole), 7.00 (s, 1H, Ar-H indole), 4.00 (t, 2H, N-CH₂), 3.20 (t, 2H, Ar-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~168.5 (C=O), 136.5, 134.0, 132.0, 127.5, 123.5, 122.5, 122.0, 119.5, 118.8, 112.5, 111.5, 38.0 (N-CH₂), 25.5 (Ar-CH₂).
-
FT-IR (KBr, cm⁻¹): ~3400 (N-H stretch), ~1770 and ~1710 (asymmetric and symmetric C=O stretch of imide), ~1600, 1470 (aromatic C=C stretch).
-
MS (ESI+): m/z 291.11 [M+H]⁺.
Conclusion and Future Perspectives
This guide provides robust and detailed protocols for the synthesis of this compound and its subsequent N-alkylation and N-acylation. The methodologies presented are adaptable and can be applied to generate a diverse library of novel indole derivatives. The successful synthesis and characterization of these compounds will enable further investigation into their biological activities, potentially leading to the discovery of new drug candidates with improved therapeutic profiles. The strategic functionalization of the indole nitrogen is a proven approach in medicinal chemistry to fine-tune the pharmacological properties of a lead compound.
References
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- Organic Syntheses, Coll. Vol. 1, p.119 (1941); Vol. 2, p.75 (1922).
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Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available online: [Link] (accessed on 20 January 2026).
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Chemistry LibreTexts. Recrystallization. Available online: [Link] (accessed on 20 January 2026).
- Bartolucci, S.; et al.
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Organic Syntheses. β-BROMOETHYLPHTHALIMIDE. Available online: [Link] (accessed on 20 January 2026).
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules2021, 26(15), 4475.
- Tan, A., et al. Synthesis and optical properties of some isoindole-1,3-dione compounds.
- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione. Journal of Molecular Structure2015, 1099, 429-440.
- Le, Z.-G.; Chen, Z.-C.; Hu, Y.; Zheng, Q.-G. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis2004, 208-212.
- Okauchi, T.; Itonaga, M.; Minami, T.; Owa, T.; Kitoh, K.; Yoshino, H. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters2000, 2(10), 1485–1487.
- Kim, S. J. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules2018, 23(10), 2649.
- Liu, X.; et al. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis2001, 12(2), 96-103.
- Pawar, N. S.; et al. An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica2012, 4(1), 15-22.
-
Cee, V. J.; Erlanson, D. A. in the chemical literature: N-alkylation of an indole. YouTube, uploaded by Chem Help ASAP, 19 November 2019, [Link].
- Chen, Z., et al. Chemoselective N-acylation of indoles using thioesters as acyl source.
- Vidya, V.; et al. Microwave assisted synthesis of phthalimides, phthalazines and quinazolines. Indian Journal of Chemistry - Section B2005, 44B(12), 2577-2579.
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal2020, 26(23), 5146-5151.
-
Mettler-Toledo. Recrystallization Guide. Available online: [Link] (accessed on 20 January 2026).
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development2020, 24(8), 1475–1485.
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- Fourier transform infrared (FT-IR) and FT-Raman spectra of 1-acetyl-1H-indole-2,3-dione (N-acetylisatin) were recorded in the solid phase and analyzed.
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Application Note: Strategic Use of 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione for Solid-Phase Synthesis of Tryptamine-Containing Molecules
Abstract
The tryptamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and psychoactive compounds.[1][2] Its synthesis, particularly in the context of creating diverse molecular libraries, benefits immensely from the efficiency and scalability of solid-phase synthesis (SPS). This application note provides a comprehensive guide for researchers on the strategic use of 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione, a phthalimide-protected form of tryptamine, as a robust building block in solid-phase methodologies. We detail the rationale for using the phthalimide protecting group, provide validated, step-by-step protocols for its incorporation and selective deprotection on-resin, and present a complete workflow for synthesizing tryptamine-containing molecules.
Introduction: The Rationale for Phthaloyl-Protected Tryptamine in SPS
Tryptamine and its derivatives are foundational to the development of therapeutics for a range of conditions, including mood disorders and neurodegenerative diseases.[2][3][4] Solid-phase synthesis (SPS) offers a superior platform for the systematic construction of these molecules, streamlining the purification process by immobilizing the growing compound on an insoluble resin support.[5][6]
A critical aspect of SPS is the use of orthogonal protecting groups—temporary modifications to reactive functional groups that prevent unwanted side reactions.[5] The primary amine of the tryptamine side chain is highly nucleophilic and must be masked during chain elongation. This compound (N-Phthaloyl Tryptamine) is an ideal building block for this purpose. The phthalimide (Phth) group offers exceptional stability under the acidic and basic conditions typically used for the removal of other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), respectively.[7][8] Its removal requires specific, orthogonal conditions, typically aminolysis, ensuring that it remains intact until its strategic cleavage is desired.[7]
This guide explains the causality behind experimental choices, providing researchers with the technical knowledge to confidently integrate this versatile building block into their drug discovery workflows.
Chemical Properties and Handling
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Phthaloyl Tryptamine, N-(2-(1H-Indol-3-yl)ethyl)phthalimide |
| Molecular Formula | C₁₈H₁₄N₂O₂ |
| Molecular Weight | 290.32 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DCM, THF; poorly soluble in water |
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
The Phthalimide Group: A Cornerstone of Orthogonal Synthesis
The power of N-Phthaloyl Tryptamine in SPS lies in the unique stability and deprotection profile of the phthalimide group. Unlike the N-alpha protections commonly used in peptide synthesis, the phthalimide group is resistant to repeated treatments with piperidine (for Fmoc removal) and trifluoroacetic acid (TFA) (for Boc and many side-chain protecting group removals).[5][7] This orthogonality is the key to its utility.
Caption: Orthogonality of the Phthalimide Protecting Group.
Experimental Protocols
These protocols are designed for manual solid-phase synthesis but can be adapted for automated synthesizers.
Protocol 1: Preparation of N-Phthaloyl Tryptamine Building Block
While commercially available, N-Phthaloyl Tryptamine can be readily synthesized from tryptamine and phthalic anhydride.[9]
Materials:
-
Tryptamine
-
Phthalic Anhydride
-
Toluene
-
Triethylamine (optional, as base)
Procedure:
-
In a round-bottom flask, dissolve tryptamine (1.0 eq) and phthalic anhydride (1.05 eq) in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Filter the solid product, wash with cold toluene or hexane, and dry under vacuum.
Protocol 2: General Solid-Phase Synthesis Workflow
The following diagram outlines the core steps for incorporating N-Phthaloyl Tryptamine into a growing molecular chain on a solid support, such as a Rink Amide resin for C-terminal amides.[6]
Caption: Workflow for incorporating N-Phthaloyl Tryptamine.
Protocol 3: On-Resin Deprotection of the Phthalimide Group
This step is the most critical manipulation of the building block. The use of ethylenediamine is a mild and efficient alternative to hydrazine, which is often used in solution-phase chemistry.[7]
Materials:
-
N-Phthaloyl Tryptamine-functionalized resin
-
Ethylenediamine
-
Isopropanol (iPrOH) or N,N-Dimethylformamide (DMF)
-
Kaiser Test Kit or Chloranil Test Kit
Procedure:
-
Place the resin in a suitable reaction vessel (e.g., a fritted syringe).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual reagents from the previous coupling step.
-
Prepare the deprotection solution: 10% (v/v) ethylenediamine in isopropanol.
-
Add the deprotection solution to the resin (approx. 10 mL per gram of resin) and agitate at room temperature.
-
Allow the reaction to proceed for 6-12 hours. The causality here is that the aminolysis reaction requires sufficient time to break the stable imide bonds and form the soluble phthalhydrazide-like byproduct.
-
Self-Validation: After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (for primary amines). A positive result (deep blue beads) indicates the successful exposure of the tryptamine's primary amine.
-
Once the reaction is complete (positive Kaiser test), drain the deprotection solution.
-
Wash the resin extensively to remove all traces of ethylenediamine and the byproduct: iPrOH (3x), DMF (5x), DCM (5x). A thorough wash is critical for the success of the subsequent coupling step.
| Parameter | Recommended Condition | Rationale |
| Reagent | Ethylenediamine | Milder and safer alternative to hydrazine, highly effective for aminolysis on solid support.[7] |
| Concentration | 10% (v/v) | Balances reaction rate with minimizing potential side reactions. |
| Solvent | Isopropanol (iPrOH) | Good swelling for polystyrene resins and effective solvent for the reaction. DMF can also be used. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion overnight without requiring heat.[7] |
| Time | 6-12 hours | Ensures complete removal of the robust phthalimide group. |
Protocol 4: Cleavage from Resin and Final Purification
The final step involves cleaving the synthesized molecule from the solid support and removing any remaining acid-labile side-chain protecting groups.
Materials:
-
Fully synthesized, resin-bound product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dry the resin thoroughly under vacuum.
-
Prepare the cleavage cocktail. For tryptophan-containing molecules, scavengers are essential to prevent alkylation of the indole ring by cationic species generated during cleavage.[10] A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5) .
-
Add the cleavage cocktail to the resin in a reaction vessel and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA or DCM to ensure complete recovery.
-
Concentrate the combined filtrate under a stream of nitrogen or using a rotary evaporator.
-
Precipitate the crude product by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated product.
-
Wash the product with cold ether, dry, and purify using reverse-phase HPLC.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Phthalimide Deprotection (Negative or weak Kaiser test) | Insufficient reaction time or reagent concentration. | Increase reaction time to 24 hours. If the problem persists, increase ethylenediamine concentration to 20%. |
| Poor Yield in Subsequent Coupling | Incomplete washing after phthalimide deprotection; residual ethylenediamine is quenching the coupling reagents. | Ensure a rigorous washing protocol post-deprotection, especially with DMF, before proceeding to the next coupling. |
| Side Product Formation during Cleavage | Alkylation of the tryptophan indole ring by carbocations. | Ensure the use of appropriate scavengers like TIS in the TFA cleavage cocktail. Adding 1-2% dithioethane (DTE) can also be beneficial.[5] |
| Incomplete Cleavage from Resin | Steric hindrance or insufficient cleavage time. | Increase cleavage time to 4 hours. Ensure the chosen resin linker is appropriate for the desired C-terminal functionality and is cleavable by TFA. |
References
-
Righi, M., Topi, F., et al. (2012). Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles. Journal of Organic Chemistry. [Link]
-
Jedynak, L., et al. (2016). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Crystals. [Link]
-
Carron, S., et al. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. Bioconjugate Chemistry. [Link]
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Caliendo, G., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules. [Link]
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Leggans, E. Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. Leggans Group, Texas Tech University. [Link]
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Saetae, W., & Jaratjaroonphong, J. (2023). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Organic Chemistry Portal. Phthalimides. Reto Müller. [Link]
-
Suvorov, N. N., et al. (1999). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds. [Link]
-
Turgut, Z., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
Pathan, M., et al. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]
-
Rhodium. (2002). Solid-Phase Synthesis of 5-MeO-DMT (or DMT). The Hive. [Link]
-
Turgut, Z., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. [Link]
-
Friede, M., et al. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide Research. [Link]
-
Caliendo, G., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules. [Link]
-
Stierand, K., & Barany, G. (1995). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. International Journal of Peptide and Protein Research. [Link]
- Provisional Application, U.S. (2023). Tryptamine derivatives and their therapeutic uses.
-
Zhang, Y., et al. (2006). 2-Ethylisoindoline-1,3-dione. Acta Crystallographica Section E. [Link]
-
Wang, Y., et al. (2022). From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. European Journal of Medicinal Chemistry. [Link]
-
Fidecka, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences. [Link]
-
Irie, H., et al. (1983). Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. Chemistry Letters. [Link]
-
Brandt, S. D., & Kavanagh, P. (2017). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. Drug Testing and Analysis. [Link]
-
Shi, T., et al. (2021). N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects. Bioorganic Chemistry. [Link]
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Wang, J., et al. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. The Journal of Organic Chemistry. [Link]
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Sjölin, P., & Undén, A. (1998). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. International Journal of Peptide and Protein Research. [Link]
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- 10. researchgate.net [researchgate.net]
Unveiling the Amine: A Detailed Guide to the Deprotection of the Phthalimide Group from N-Phthaloyltryptamine
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth analysis of the deprotection of the phthalimide group from N-phthaloyltryptamine to yield the versatile neurochemical precursor, tryptamine. This document emphasizes the causality behind experimental choices, ensuring protocols are self-validating through rigorous characterization, and is grounded in authoritative scientific literature.
Introduction: The Strategic Use and Removal of the Phthalimide Protecting Group
In the intricate world of organic synthesis, the protection of functional groups is a cornerstone of strategy, preventing unwanted side reactions and directing reactivity to the desired molecular site. The phthalimide group has long been a stalwart protector of primary amines, valued for its robustness under a wide range of reaction conditions.[1] Its utility is particularly pronounced in the synthesis of complex molecules like amino acids and pharmaceuticals, where precise control over reactivity is paramount.[1] The Gabriel synthesis, a classic method for preparing primary amines, hinges on the use of the phthalimide anion as a surrogate for ammonia, effectively preventing the over-alkylation that often plagues direct alkylation of amines.[2]
However, the very stability that makes the phthalimide group an excellent protector also necessitates specific and carefully chosen conditions for its removal. The deprotection step is as critical as the protection itself, requiring conditions that are effective in cleaving the imide C-N bonds without compromising the integrity of the target molecule. This guide focuses on the deprotection of N-phthaloyltryptamine, a key intermediate in various synthetic routes, to liberate the parent tryptamine. We will primarily detail the most widely employed and mildest method, hydrazinolysis, also known as the Ing-Manske procedure.[1] Alternative methods will also be discussed to provide a broader experimental toolkit.
Comparative Overview of Phthalimide Deprotection Methodologies
The choice of deprotection method is dictated by the substrate's sensitivity to the reaction conditions, the desired reaction efficiency, and the nature of the final product. Below is a comparative summary of the most common methods for phthalimide cleavage.
| Method | Reagents & Conditions | Advantages | Disadvantages | Typical Yields |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) in an alcoholic solvent (e.g., ethanol, methanol), typically at reflux.[2] | Mild, neutral conditions; high yields; clean reaction with a stable byproduct.[1] | Hydrazine is toxic and requires careful handling. | >80% (substrate dependent)[3] |
| Acidic Hydrolysis | Strong mineral acids (e.g., HCl, H₂SO₄, HBr) with prolonged heating.[1] | Simple reagents. | Harsh conditions can cleave other acid-labile groups; often requires high temperatures and long reaction times.[1] | Variable, often lower than hydrazinolysis. |
| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) in aqueous or alcoholic solutions with heating.[4] | Utilizes common laboratory reagents. | Harsh conditions can affect base-sensitive functionalities; risk of racemization in chiral centers.[4] | Variable, can be incomplete. |
| Reductive Cleavage | Sodium borohydride (NaBH₄) in aqueous isopropanol, followed by acidification.[4] | Very mild, near-neutral conditions; useful for sensitive substrates.[4] | Longer reaction times; requires a two-stage, one-pot procedure.[4] | Good to excellent. |
Core Protocol: Deprotection of N-Phthaloyltryptamine via Hydrazinolysis (Ing-Manske Procedure)
This protocol provides a detailed, step-by-step method for the efficient deprotection of N-phthaloyltryptamine to tryptamine using hydrazine hydrate. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and subsequent deprotection of N-phthaloyltryptamine.
Part A: Synthesis of N-Phthaloyltryptamine (Starting Material)
A reliable synthesis of the starting material is crucial for the overall success of the deprotection. This protocol is based on the direct condensation of tryptamine with phthalic anhydride.
Materials:
-
Tryptamine (1.0 eq.)
-
Phthalic Anhydride (1.05 eq.)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, thoroughly mix tryptamine and phthalic anhydride.
-
Heat the mixture in an oil bath at 150-160 °C for 30 minutes. The mixture will melt and then resolidify.
-
Allow the flask to cool to room temperature.
-
Recrystallize the solid product from hot ethanol to yield N-phthaloyltryptamine as a crystalline solid.
Expected Yield: While specific literature yields for this exact reaction can vary, similar reactions report yields in the range of 70-90%.[5]
Part B: Deprotection via Hydrazinolysis
Materials:
-
N-Phthaloyltryptamine (1.0 eq.)
-
Ethanol (or Methanol)
-
Hydrazine hydrate (N₂H₄·H₂O, ~64% solution, 2.0-3.0 eq.)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phthaloyltryptamine in a suitable volume of ethanol (approximately 10-15 mL per gram of substrate). Gentle heating may be required to achieve complete dissolution.
-
Causality: Ethanol serves as an effective solvent for both the starting material and the hydrazine hydrate, facilitating a homogeneous reaction mixture.
-
-
Reagent Addition: To the stirred solution, add hydrazine hydrate dropwise at room temperature.
-
Causality: Hydrazine is a potent nucleophile that attacks the carbonyl carbons of the phthalimide ring.[6] An excess of hydrazine is used to drive the reaction to completion.
-
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). A white precipitate of phthalhydrazide will form as the reaction proceeds.[1]
-
Causality: The elevated temperature accelerates the rate of nucleophilic attack and subsequent ring opening and closure to form the stable phthalhydrazide byproduct.
-
-
Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
Part C: Work-up and Purification
Materials:
-
Dilute Hydrochloric Acid (e.g., 2 M HCl)
-
Sodium Hydroxide solution (e.g., 2 M NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Hexanes (for recrystallization)
Procedure:
-
Precipitate Removal: Filter the cooled reaction mixture through a Büchner funnel to remove the insoluble phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Causality: Phthalhydrazide is largely insoluble in ethanol, allowing for its efficient removal by filtration.
-
-
Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.
-
Acid-Base Extraction: a. Dissolve the residue in dichloromethane. b. Transfer the solution to a separatory funnel and wash with dilute hydrochloric acid. The tryptamine product will move into the aqueous layer as its hydrochloride salt, while any non-basic impurities will remain in the organic layer. c. Separate the aqueous layer and make it basic (pH > 10) by the careful addition of sodium hydroxide solution. This will deprotonate the tryptamine hydrochloride, regenerating the free-base. d. Extract the aqueous layer multiple times with fresh portions of dichloromethane.
-
Causality: This acid-base extraction is a classic and highly effective method for purifying amines from neutral or acidic impurities.
-
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tryptamine.
-
Recrystallization: For further purification, recrystallize the crude tryptamine from a suitable solvent system, such as dichloromethane/hexanes or toluene, to obtain pure tryptamine as a crystalline solid.
Expected Yield: For analogous hydrazinolysis reactions, yields are typically high, often exceeding 80%.[3]
Self-Validating Protocol: Characterization of Starting Material and Product
To ensure the integrity of the protocol, it is essential to characterize both the starting material (N-phthaloyltryptamine) and the final product (tryptamine) using standard analytical techniques.
Characterization Data
| Compound | Technique | Expected Observations |
| N-Phthaloyltryptamine | ¹H NMR (CDCl₃) | δ (ppm): ~8.2-7.8 (m, 4H, phthalimide Ar-H), ~7.6-7.0 (m, 5H, indole Ar-H), ~4.0 (t, 2H, -CH₂-N), ~3.2 (t, 2H, -CH₂-Ar). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~168 (C=O), ~136 (indole C), ~134 (phthalimide Ar-C), ~132 (phthalimide Ar-C), ~128-111 (indole and phthalimide Ar-CH), ~38 (-CH₂-N), ~25 (-CH₂-Ar).[7][8] | |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch, indole), ~1770 & ~1710 (C=O stretch, imide), ~1600 (C=C stretch, aromatic).[9] | |
| Mass Spec (EI) | m/z: 290 (M⁺), 147, 143, 130.[10][11] | |
| Tryptamine | ¹H NMR (CDCl₃) | δ (ppm): ~8.1 (br s, 1H, indole N-H), ~7.6-7.0 (m, 5H, Ar-H), ~3.0 (t, 2H, -CH₂-N), ~2.8 (t, 2H, -CH₂-Ar), ~1.5 (br s, 2H, -NH₂).[12] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~136.3, ~127.4, ~122.5, ~120.8, ~118.3, ~118.1, ~112.6, ~111.3, ~42.7, ~29.5. | |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch, indole and amine), ~1600 (C=C stretch, aromatic). | |
| Mass Spec (EI) | m/z: 160 (M⁺), 131, 130 (base peak), 103, 77. |
Mechanistic Insight: The Chemistry of Hydrazinolysis
The deprotection of the phthalimide group with hydrazine proceeds through a well-established nucleophilic acyl substitution mechanism.
Caption: Mechanism of phthalimide deprotection by hydrazinolysis. (Note: Actual images are placeholders and would need to be generated).
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on one of the carbonyl carbons of the phthalimide ring.[6]
-
Ring Opening: This attack forms a tetrahedral intermediate which then collapses, leading to the cleavage of one of the C-N bonds of the imide and the formation of an open-chain intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazine moiety in the intermediate then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon.
-
Product Formation: This leads to the formation of a stable, six-membered phthalhydrazide ring and the liberation of the primary amine, tryptamine.[1]
Conclusion
The deprotection of the phthalimide group is a critical transformation in organic synthesis. The Ing-Manske procedure, utilizing hydrazine hydrate, stands out as a mild and efficient method for the deprotection of N-phthaloyltryptamine to yield tryptamine. The protocol detailed herein, with its emphasis on the rationale behind each step and comprehensive characterization data, provides a robust and reliable guide for researchers. By understanding the underlying chemical principles and having access to a validated experimental procedure, scientists can confidently and effectively utilize this important deprotection strategy in their synthetic endeavors.
References
- Gera, A., Mohan, C., & Arora, S. (2018). Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. Current Organic Synthesis, 15(6), 839-845.
-
ResearchGate. 1H NMR spectrum of PTA and FTIR spectra of DDM, TEP, and PTA. Available from: [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]
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Organic Syntheses. Benzyl Phthalimide. Available from: [Link]
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Organic Chemistry Portal. Phthalimides. Available from: [Link]
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NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]
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Bentham Science Publishers. Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. Available from: [Link]
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PubMed. Synthesis of N-nicotinoyl-tryptamine (tryptamide). Available from: [Link]
-
Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Available from: [Link]
-
Sci-Hub. Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Available from: [Link]
-
ResearchGate. Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Available from: [Link]
-
ResearchGate. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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National Institute of Standards and Technology. Folpet. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Asymmetric synthesis and spectroscopic characterization of various N-substituted phthaloyl and tosyl derivatives. Available from: [Link]
-
ResearchGate. Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from: [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link]
-
National Institute of Standards and Technology. Soman. Available from: [Link]
-
Unknown. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]
-
ResearchGate. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Available from: [Link]
-
ResearchGate. Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. Available from: [Link]
-
National Institutes of Health. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Available from: [Link]
-
National Institute of Standards and Technology. Phthalimide. Available from: [Link]
-
National Institute of Standards and Technology. 1,2,3,6-Tetrahydrophthalimide. Available from: [Link]
-
ResearchGate. Synthesis, spectroscopic and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide. Available from: [Link]
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- 12. Tryptamine(61-54-1) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Purification of crude N-phthaloyltryptamine by column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude N-phthaloyltryptamine using column chromatography. It is designed to move beyond basic protocols, offering insights into the causality behind experimental choices and providing robust troubleshooting strategies for common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs): Core Principles
This section addresses foundational questions to establish a strong starting point for your purification process.
Q1: What is the most effective stationary phase for purifying N-phthaloyltryptamine?
For the separation of moderately polar organic molecules like N-phthaloyltryptamine, silica gel is the most common and highly effective stationary phase.[1][2][3][4] Its polar surface interacts with polar functional groups, leading to differential retention and effective separation from both less polar byproducts and highly polar starting materials like unreacted tryptamine.[5][6] Alumina can also be used, but silica gel generally provides better resolution for this class of compounds.[5][7]
Q2: How do I select the optimal mobile phase (eluent)?
The key is to find a solvent system that provides a good retention factor (Rf) for N-phthaloyltryptamine on a Thin-Layer Chromatography (TLC) plate. An ideal Rf value for the target compound is between 0.20 and 0.35.[1][8] This range ensures that the compound elutes from the column in a reasonable volume of solvent without moving too quickly (leading to poor separation) or too slowly (leading to band broadening and excessive solvent use).
A standard and effective mobile phase for this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][9] Start with a TLC analysis using a 3:1 hexanes:ethyl acetate mixture and adjust the ratio as needed.[9]
-
If the Rf is too high (> 0.4), increase the proportion of hexanes (decrease polarity).[10]
-
If the Rf is too low (< 0.2), increase the proportion of ethyl acetate (increase polarity).[8]
Q3: What are the likely impurities in my crude N-phthaloyltryptamine sample?
Crude samples typically contain unreacted starting materials and side products. The most common impurities are:
-
Tryptamine: Highly polar due to the primary amine group. It will have a very low Rf value (near the baseline) in the recommended hexanes/ethyl acetate system.
-
Phthalic Anhydride / Phthalimide: Phthalimide is acidic and moderately polar. It will have a different Rf from the product and can be separated effectively.
-
Side-reaction products: Depending on the reaction conditions, other minor impurities may be present.
TLC analysis of your crude mixture is essential to visualize the number of components and their relative polarities before proceeding with the column.[1][11]
Table 1: Recommended Starting Parameters for N-Phthaloyltryptamine Purification
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar adsorbent for effective separation of moderately polar compounds.[1][2][4] |
| Mobile Phase | Hexanes:Ethyl Acetate (starting at 3:1 v/v) | Provides good initial separation; polarity is easily adjusted for optimal Rf.[1][5][9] |
| Target Rf (TLC) | 0.20 - 0.35 | Ensures efficient elution and good separation from impurities.[1][8] |
| Sample Loading | Dry Loading (preferred) | Prevents issues with sample insolubility in the mobile phase and improves resolution.[12] |
| Visualization | UV lamp (254 nm) | The aromatic rings in N-phthaloyltryptamine and related impurities are UV-active.[2] |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines the standard procedure for purifying N-phthaloyltryptamine on a laboratory scale.
1. Preliminary TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a chamber with your chosen eluent (e.g., 3:1 hexanes:ethyl acetate).
- Visualize the plate under a UV lamp and identify the spot corresponding to your product and any impurities. Adjust the eluent ratio until the product Rf is in the 0.20-0.35 range.[5][8]
2. Column Preparation (Wet Packing):
- Secure a glass chromatography column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom.[1]
- Add a thin layer of sand over the plug.
- In a separate beaker, prepare a slurry of silica gel in the mobile phase.[1][2]
- Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.[2]
- Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Add more slurry as needed until the desired column height is reached.
- Crucially, never let the solvent level fall below the top of the silica bed , as this will cause the column to crack and ruin the separation.[1]
- Add a final protective layer of sand on top of the silica bed.[2]
3. Sample Loading (Dry Loading Method):
- Dissolve the crude N-phthaloyltryptamine in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.
- Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the prepared column.
- Gently tap the column to settle the sample layer.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.[5]
- Begin collecting the eluent in a series of numbered test tubes or flasks (fractions).[2]
- The separation of compounds can sometimes be visualized as bands moving down the column.[2]
5. Analysis of Fractions:
- Monitor the collected fractions using TLC to determine which ones contain the purified product.
- Spot a small amount from each fraction onto a TLC plate, along with a spot of your crude starting material for comparison.
- Develop and visualize the plate. Fractions containing only the spot corresponding to the pure N-phthaloyltryptamine should be combined.
6. Product Isolation:
- Combine the pure fractions into a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified N-phthaloyltryptamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q: My compound is not eluting from the column, or is moving extremely slowly. What should I do?
-
Possible Cause: The mobile phase is not polar enough to displace your compound from the polar silica gel.[12] Your compound has a strong affinity for the stationary phase and is tightly adsorbed.
-
Recommended Solution: Gradually increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, this means increasing the percentage of ethyl acetate. You can do this in a stepwise fashion (e.g., move from 3:1 to 2:1, then 1:1 hexanes:ethyl acetate). Monitor the elution with TLC until your compound begins to appear in the collected fractions. In extreme cases where the compound is very polar, a small percentage of methanol can be added to the eluent.[1]
Q: All my compounds are eluting together at the solvent front. Why is this happening?
-
Possible Cause: The mobile phase is too polar.[13] It is competing so effectively with your compounds for binding sites on the silica that none of the compounds are retained, and they are all washed through the column quickly.
-
Recommended Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar component (e.g., hexanes). This will increase the interaction between your compounds and the stationary phase, allowing for separation to occur.[8][10] Always confirm the new solvent system with TLC before running another column.[1]
Q: I'm getting very poor separation between my product and an impurity, even though they have different Rf values on TLC.
-
Possible Cause 1: You have overloaded the column. The amount of crude material is too large for the amount of silica gel used, exceeding the column's separation capacity.
-
Solution 1: Use a larger column with more stationary phase, or purify a smaller amount of the crude material. A general rule of thumb is to use a silica-to-sample weight ratio of at least 30:1 for difficult separations.
-
Possible Cause 2: The column was packed improperly, leading to channeling.[14] Cracks or air bubbles in the silica bed create pathways where the solvent and sample can flow through without interacting properly with the stationary phase.
-
Solution 2: Ensure the column is packed carefully as a uniform slurry without any air bubbles.[2] Never let the solvent level drop below the top of the silica.[1]
-
Possible Cause 3: The sample was not loaded in a narrow band. If the initial band of the sample is too wide, the separated compound bands will also be wide and will overlap.
-
Solution 3: Use the dry loading method described in the protocol. If using wet loading, dissolve the sample in the absolute minimum amount of solvent and add it carefully to the column.[12]
Q: My crude sample won't dissolve in the mobile phase for loading.
-
Possible Cause: The crude mixture contains components that are not soluble in the relatively non-polar mobile phase. This is a very common issue.[12]
-
Recommended Solution: Do not add a large volume of a strong (polar) solvent to dissolve it, as this will destroy the separation at the top of the column. The best solution is the dry loading method detailed in the protocol above. By pre-adsorbing your sample onto silica, you bypass solubility issues entirely.[12]
Q: I suspect my compound is decomposing on the silica gel. How can I check and prevent this?
-
Possible Cause: Silica gel is acidic and can cause acid-sensitive compounds to degrade.[12]
-
Recommended Solution:
-
Confirm Decomposition: Perform a 2D TLC. Spot your crude sample on a TLC plate, run it in one direction, then dry the plate, rotate it 90 degrees, and run it in the same solvent system again. If you see spots that are not on the diagonal, it indicates that new compounds (degradation products) formed during the first development.[12]
-
Prevention: If decomposition is confirmed, you can either use a less acidic stationary phase like alumina[12] or deactivate the silica gel. To deactivate silica, you can prepare your mobile phase with a small amount (e.g., 0.5-1%) of triethylamine. This base will neutralize the acidic sites on the silica gel, preventing degradation of acid-sensitive compounds.
-
Troubleshooting Workflow
The following diagram provides a logical decision-making process for addressing common chromatography problems.
Caption: Troubleshooting Decision Tree for Column Chromatography.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Bionity. (n.d.). Column chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Chromatography Forum. (2009). phthalimide analysis. Retrieved from [Link]
-
Srividya, V. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. Retrieved from [Link]
-
Usha, Y. (2023). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Journal of Pharmaceutical Research & Reports. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2020). r/Mcat - I'm having a hard time understanding why the answer is D... Retrieved from [Link]
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Common side products in the reaction of tryptamine and phthalic anhydride
Technical Support Center: Tryptamine & Phthalic Anhydride Reaction
Introduction
Welcome to the technical support guide for the reaction between tryptamine and phthalic anhydride. This reaction is a cornerstone for synthesizing N-phthaloyl tryptamine, a crucial intermediate in the development of various biologically active molecules and a common protecting group strategy in organic synthesis. While seemingly straightforward, this condensation reaction can be prone to the formation of specific side products that complicate purification and reduce yields. This guide provides in-depth, field-tested insights into identifying, troubleshooting, and minimizing these impurities, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary, desired product of this reaction?
The principal goal of reacting tryptamine with phthalic anhydride is the formation of N-(2-(1H-indol-3-yl)ethyl)phthalimide , also known as N-phthaloyl tryptamine. The reaction proceeds through a two-step mechanism: first, a rapid nucleophilic attack by the primary amine of tryptamine on a carbonyl carbon of phthalic anhydride forms a phthalamic acid intermediate . Second, a subsequent intramolecular condensation (dehydration), typically promoted by heat, closes the five-membered ring to form the stable phthalimide product.[1]
Q2: What are the most common side products I should be aware of?
The two most prevalent side products are:
-
N-(2-(1H-indol-3-yl)ethyl)phthalamic Acid: This is the uncyclized intermediate. Its presence in the final product mix is almost always due to incomplete reaction, specifically, insufficient energy (heat) to drive the final dehydration step.[2]
-
Unreacted Starting Materials: Residual tryptamine and phthalic acid (from the hydrolysis of phthalic anhydride by trace moisture) are common impurities.
A less common but potential side product, especially under acidic conditions, is a Pictet-Spengler type product . This involves the cyclization of the tryptamine backbone itself.[3][4]
Q3: What critical reaction parameters control the formation of these side products?
Temperature and reaction time are the most critical factors. The initial formation of the phthalamic acid is often exothermic and fast, even at room temperature. However, the subsequent cyclization to the desired phthalimide requires elevated temperatures, typically between 130-180°C, to drive off the water molecule formed during ring closure.[5][6] Insufficient heat or time will result in a product mixture rich in the phthalamic acid intermediate. The choice of solvent can also play a role; high-boiling, non-reactive solvents like DMF or glacial acetic acid are often used to achieve the necessary temperatures.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Problem 1: My final product shows a low melting point and appears impure, with low yield of the desired phthalimide.
-
Likely Cause: The most probable culprit is a significant amount of the phthalamic acid intermediate contaminating your product. This intermediate has a different crystalline structure and a lower melting point than the final imide.
-
Causality Explained: The conversion of the phthalamic acid to the phthalimide is an equilibrium process. High temperatures are required to remove water and drive the reaction toward the cyclized product. If the temperature is too low (e.g., <120°C) or the reaction time is too short, the dehydration will be incomplete.[2][8]
-
Troubleshooting Protocol:
-
Confirm the Presence of Amic Acid: The intermediate possesses a free carboxylic acid and an amide. This can be identified by IR spectroscopy (distinct C=O stretches for acid and amide, broad O-H stretch) or by its solubility in a mild aqueous base (e.g., sodium bicarbonate solution), whereas the neutral phthalimide product is insoluble.[1]
-
Re-run the Reaction: Ensure your reaction temperature reaches at least 140-150°C. If using a solvent, select one with a boiling point in this range.
-
Drive Off Water: If running the reaction neat (solvent-free), consider applying a vacuum after an initial heating period to help remove water and push the equilibrium toward the product.[9] For solvent-based reactions, using a Dean-Stark apparatus can be effective.
-
Problem 2: My TLC plate shows multiple spots, including one that is very polar (low Rf).
-
Analysis:
-
Desired Product (N-phthaloyl tryptamine): Moderately polar.
-
Unreacted Tryptamine: Polar, will often streak on silica gel.
-
Phthalamic Acid Intermediate: Very polar due to the free carboxylic acid, resulting in a low Rf value, often close to the baseline.
-
Phthalic Acid: Also very polar with a low Rf.
-
-
Troubleshooting Protocol:
-
Spot Co-spotting Standards: Run a TLC with your reaction mixture alongside standards of pure tryptamine and phthalic acid to confirm the identity of those spots.
-
Purification via Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution. This will extract the acidic phthalamic acid intermediate and any unreacted phthalic acid into the aqueous layer.
-
Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted basic tryptamine.
-
Wash with brine, dry the organic layer with MgSO₄ or Na₂SO₄, and concentrate to isolate the purer phthalimide product.
-
-
Purification via Chromatography: If extraction is insufficient, column chromatography on silica gel is highly effective for separating the neutral product from the polar impurities.
-
Problem 3: I am concerned about the potential for a Pictet-Spengler side reaction. How do I detect and avoid it?
-
Causality Explained: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine (like tryptamine) with an aldehyde or ketone under acidic conditions.[4] While phthalic anhydride is not an aldehyde, acidic conditions (e.g., using glacial acetic acid as a solvent or from hydrolyzed anhydride) could potentially promote a reaction between the indole ring and a carbonyl group of the intermediate.[3] This would lead to a complex, multi-ring tetrahydro-β-carboline structure.
-
Detection: This side product would have a significantly different mass and NMR spectrum compared to the desired product. LC-MS is the most effective tool for detecting such an impurity.
-
Prevention:
-
Avoid Strong Acid: Unless required for a specific reason, avoid strongly acidic solvents or catalysts.
-
Use a Non-Acidic Solvent: Performing the reaction neat (by melting the reactants together) or using a neutral, high-boiling solvent like DMF can minimize this risk.
-
Keep the System Anhydrous: Use dry reagents and glassware to prevent the formation of phthalic acid, which could act as an acid catalyst.[10]
-
Visualizing the Reaction Pathways
The following diagram illustrates the primary reaction pathway to the desired N-phthaloyl tryptamine and the major diversion to the common phthalamic acid side product.
Caption: Reaction scheme for the synthesis of N-phthaloyl tryptamine.
Data Summary Table
For quick identification, refer to the properties of the key compounds involved.
| Compound | Role | Molar Mass ( g/mol ) | Polarity | Identification Notes |
| Tryptamine | Reactant | 160.22 | High | Basic amine, soluble in dilute acid. |
| Phthalic Anhydride | Reactant | 148.12 | Moderate | Can hydrolyze to phthalic acid. |
| Phthalamic Acid | Intermediate / Side Product | 308.34 | Very High | Acidic. Soluble in dilute aqueous base. Low Rf on TLC. |
| N-Phthaloyl Tryptamine | Desired Product | 290.33 | Moderate | Neutral. Insoluble in aqueous acid or base. |
Validated Experimental Protocol
This protocol is designed to maximize the yield of N-phthaloyl tryptamine while minimizing side product formation.
Materials:
-
Tryptamine (1.0 eq)
-
Phthalic Anhydride (1.05 eq)
-
Glacial Acetic Acid (optional solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle
Procedure:
-
Setup: To a clean, dry round-bottom flask, add tryptamine and phthalic anhydride. Note: Using a slight excess of phthalic anhydride can help drive the reaction to completion, but any unreacted excess must be removed during workup.
-
Solvent Choice:
-
Solvent-Free (Recommended for simplicity): Gently heat the flask to melt the reactants (phthalic anhydride melts at ~131°C). The mixture will become a homogenous liquid.
-
Solvent-Based: Add glacial acetic acid to the flask to create a slurry that can be stirred effectively.[7]
-
-
Reaction: Heat the mixture to 140-150°C and maintain this temperature with stirring for 2-3 hours. The reaction progress can be monitored by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The disappearance of the tryptamine spot and the formation of a new, less polar product spot indicates reaction progression.
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature. The product will likely solidify.
-
If glacial acetic acid was used, remove it under reduced pressure.
-
Triturate the solid crude product with a saturated solution of sodium bicarbonate to neutralize and remove any remaining acetic acid and the phthalamic acid intermediate.
-
Filter the solid product, wash it thoroughly with water, and then with a small amount of cold ethanol to remove non-polar impurities.
-
Dry the resulting solid under vacuum.
-
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
References
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
- Patel, et al. (2022). Synthesis of new classes of isoindoline-1,3-diones. RSC Advances.
- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
-
Bioman Explains. (2024, April 7). Condensation Reaction of Anhydrides to Imides: Phthalic Anhydride to Phthalimide & Practice Question. YouTube. Retrieved from [Link]
-
ScienceMadness Discussion Forum. (2024). Tryptamine Acylation-Cylization. Retrieved from [Link]
- King, F. E., et al. (1949). The synthesis of L-glutamine. Journal of the American Chemical Society.
-
NileRed. (2015, January 26). How to make Phthalic acid and Phthalic Anhydride. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Phthalimidation of phthalic anhydride by using amines. Retrieved from [Link]
- McMaster University Institutional Repository. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. Canadian Journal of Chemistry, 56(1), 27-33.
- Narayanan, K., & Schindler, L. (1995). Carboxyl-mediated Pictet-Spengler reaction. Direct synthesis of 1,2,3,4-tetrahydro-.beta.-carbolines from tryptamine-2-carboxylic acids. The Journal of Organic Chemistry.
- American Chemical Society. (1966). The Hydrolysis and Cyclization of Some Phthalamic Acid Derivatives. Journal of the American Chemical Society, 88(5), 1087-1092.
- National Center for Biotechnology Information. (2016).
- Molecules. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Molecules, 27(24), 8968.
- ResearchGate. (2007). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Russian Chemical Bulletin, 56, 1-28.
- National Center for Biotechnology Information. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(35), 24520-24558.
- ARKIVOC. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydro-β-carbolines and tetrahydroisoquinolines. ARKIVOC, 2005(12), 98-153.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Phthalimides [organic-chemistry.org]
- 6. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]
- 7. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing N-Phthaloyltryptamine Synthesis
Welcome to the dedicated technical support center for the synthesis of N-phthaloyltryptamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this important transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into reaction optimization, troubleshooting, and the underlying chemical principles. Our goal is to empower you to achieve high-yield, high-purity synthesis of N-phthaloyltryptamine with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most direct method for the synthesis of N-phthaloyltryptamine?
The most common and direct method is the condensation reaction between tryptamine and phthalic anhydride. This reaction is typically performed at elevated temperatures, either neat (solvent-free) or in a high-boiling solvent such as glacial acetic acid.[1]
Q2: Why is using phthalic anhydride preferred over phthalic acid?
Phthalic anhydride is more reactive than phthalic acid and its use generally leads to higher yields of the desired imide. The reaction with phthalic acid requires the removal of two equivalents of water, which can be more challenging than the single equivalent of water removed when starting with the anhydride.
Q3: Can the indole nitrogen of tryptamine react with phthalic anhydride?
While the indole nitrogen has some nucleophilicity, the primary amine of the ethylamine side chain is significantly more nucleophilic and sterically accessible. Under typical reaction conditions for phthaloylation, selective N-acylation at the primary amine is overwhelmingly favored.
Q4: What is a typical melting point for pure N-phthaloyltryptamine?
A sharp melting point is a good indicator of purity. The reported melting point for N-phthaloyltryptamine is in the range of 188-190°C. A broad melting range or a significantly lower melting point suggests the presence of impurities.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v), will allow you to distinguish the starting materials (tryptamine and phthalic anhydride) from the N-phthaloyltryptamine product and any potential byproducts. The spots can be visualized under UV light (254 nm).
Optimized Experimental Protocols
Below are two reliable protocols for the synthesis of N-phthaloyltryptamine, offering flexibility in terms of reaction conditions.
Protocol 1: Solvent-Free Melt Reaction
This method is straightforward and avoids the use of solvents, making it a greener alternative.
Materials:
-
Tryptamine
-
Phthalic anhydride
Equipment:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Thermometer
-
Condenser (optional, for high-temperature reactions)
Procedure:
-
In a round-bottom flask, combine tryptamine (1.0 equivalent) and phthalic anhydride (1.05 equivalents).
-
Heat the mixture to 140-150°C with stirring. The solids will melt and form a homogeneous solution.
-
Maintain the reaction at this temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will solidify.
-
The crude product can be purified by recrystallization.
Protocol 2: Glacial Acetic Acid as Solvent and Catalyst
The use of glacial acetic acid can facilitate the reaction and aid in the removal of water.[1][2][3][4]
Materials:
-
Tryptamine
-
Phthalic anhydride
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
Procedure:
-
To a round-bottom flask, add tryptamine (1.0 equivalent), phthalic anhydride (1.05 equivalents), and glacial acetic acid.
-
Heat the mixture to reflux (approximately 118°C) with stirring.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool. The product may precipitate out of the solution.
-
The product can be isolated by filtration and the crude solid purified by recrystallization.
Data Summary Table
| Parameter | Solvent-Free Melt | Glacial Acetic Acid |
| Temperature | 140-150°C | ~118°C (Reflux) |
| Reaction Time | 1-2 hours | 2-4 hours |
| Solvent | None | Glacial Acetic Acid |
| Catalyst | None (thermal) | Glacial Acetic Acid |
| Work-up | Direct Recrystallization | Filtration, Recrystallization |
Reaction Mechanism
The formation of N-phthaloyltryptamine proceeds through a two-step nucleophilic acyl substitution mechanism.
Caption: Reaction mechanism for N-phthaloyltryptamine formation.
Troubleshooting Guide
Encountering issues in the lab is a common part of the scientific process. This guide will help you diagnose and solve potential problems in your N-phthaloyltryptamine synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Insufficient heating or reaction time. 2. Poor quality starting materials: Tryptamine or phthalic anhydride may be degraded. | 1. Increase reaction time and/or temperature. Monitor by TLC until the tryptamine spot disappears. 2. Use freshly purchased or purified starting materials. |
| Product is a Dark Oil or Tar | 1. Decomposition: Reaction temperature may be too high, leading to decomposition of tryptamine or the product. 2. Side reactions: Polymerization or other side reactions can occur at excessive temperatures. | 1. Lower the reaction temperature and extend the reaction time. 2. Consider using the glacial acetic acid method, which proceeds at a lower temperature. |
| Low Yield After Work-up | 1. Product loss during recrystallization: Using too much solvent or not cooling sufficiently. 2. Incomplete precipitation: The product may be partially soluble in the mother liquor. | 1. Use a minimal amount of hot solvent for recrystallization. Ensure the solution is fully cooled before filtration.[5][6][7] 2. After filtering the initial crop of crystals, concentrate the mother liquor and cool again to obtain a second crop. |
| Product has a Low/Broad Melting Point | 1. Presence of unreacted starting materials: Incomplete reaction or inefficient purification. 2. Contamination with byproducts: The intermediate phthalamic acid may be present. | 1. Recrystallize the product again. An ethanol/water mixture is often effective for purifying phthalimides. 2. Wash the crude product with a dilute aqueous solution of sodium bicarbonate or potassium carbonate to remove any acidic impurities like unreacted phthalic anhydride or the phthalamic acid intermediate. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules. [Link]
- EP0184595A1 - Process for the synthesis of N-alkylphthalimide.
-
“Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. TA Instruments. [Link]
-
Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. [Link]
-
Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism. PubMed. [Link]
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. [Link]
-
Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. ResearchGate. [Link]
-
N-Phenylmaleimide. Organic Syntheses Procedure. [Link]
-
Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Jetir.Org. [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Missouri–St. Louis. [Link]
-
The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Reaction of Phthalic anhydride with different substituted amines. ResearchGate. [Link]
- CN1239715A - Synthesis process of N-hydroxyl phthalimide.
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]
- CN113372256A - Synthesis method of N-phthalimidoacetic acid.
-
Sensitive enantiomeric separation of aliphatic and aromatic amines using aromatic anhydrides as nonchiral derivatizing agents. PubMed. [Link]
-
Condensation Reaction of Anhydrides to Imides: Phthalic Anhydride to Phthalimide & Practice Question. YouTube. [Link]
-
Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. ResearchGate. [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
Sources
- 1. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mt.com [mt.com]
Removing unreacted tryptamine from the product mixture
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying reaction products from unreacted tryptamine. The following content provides in-depth, field-proven answers and protocols to ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for removing unreacted tryptamine from a non-polar, neutral product?
The most robust and widely applicable method is Acid-Base Liquid-Liquid Extraction (LLE) . This technique leverages the basicity of tryptamine's primary amine group to selectively move it from an organic solvent into an aqueous phase, leaving your neutral product behind.
Causality Behind the Method:
Tryptamine possesses a primary amine group with a pKa of approximately 10.2.[1][2][3] This means that in an acidic environment (pH << 10.2), the amine group will be protonated, forming a positively charged ammonium salt (tryptaminium). This salt is highly soluble in water and insoluble in most non-polar organic solvents.[4][5] Your neutral organic product, lacking an ionizable group, will remain in the organic phase. This dramatic difference in partitioning behavior is the foundation for a clean and efficient separation.
Q2: I've performed an acid wash, but how can I be sure all the tryptamine has been removed?
Validation is a critical step for ensuring purity. The most common method for qualitative assessment is Thin-Layer Chromatography (TLC) .
-
Procedure: Spot your crude reaction mixture, your washed organic layer, and a tryptamine standard on a TLC plate.
-
Analysis: After developing the plate, visualize the spots (e.g., under UV light or with a stain like ninhydrin for primary amines). The spot corresponding to tryptamine in your washed organic layer should be significantly diminished or entirely absent compared to the crude sample.
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6][7][8][9] It offers high sensitivity and can resolve your product from any residual tryptamine, allowing for precise quantification of purity.
Q3: My product is also somewhat basic or acid-sensitive. Is LLE still a viable option?
If your product has basic properties, a simple acid wash may not be selective. Similarly, if it is unstable in acidic conditions, this method is unsuitable. In these cases, Silica Gel Column Chromatography is the recommended alternative.[10]
Principle of Separation:
Chromatography separates compounds based on their differential affinity for the stationary phase (silica gel) and the mobile phase (solvent). Tryptamine is a relatively polar molecule due to its amine and indole N-H groups. It will therefore adsorb strongly to the polar silica gel. A neutral, less polar product will travel through the column more quickly. By starting with a non-polar solvent and gradually increasing the polarity, you can elute your product first, leaving the tryptamine bound to the column.
Q4: Can I use crystallization to remove tryptamine?
Crystallization can be an effective purification technique, but it is often challenging when tryptamine is the impurity. Tryptamine itself can crystallize, but as an impurity, it often forms an oil or suppresses the crystallization of the desired product.[11][12]
When to Consider Crystallization:
-
When your desired product has a much lower solubility than tryptamine in a specific solvent system.
-
As a final polishing step after the bulk of the tryptamine has been removed by another method like LLE.
A common strategy involves converting the desired product into a salt (e.g., a hydrochloride or maleate salt) to induce crystallization, which can sometimes leave the tryptamine freebase in the mother liquor.[11][13]
In-Depth Protocols & Troubleshooting
Method 1: Acid-Base Liquid-Liquid Extraction
This protocol assumes your product is neutral and stable in a non-polar organic solvent and mild acid.
Physicochemical Data for Tryptamine
| Property | Value | Source |
| Molar Mass | 160.22 g/mol | [14] |
| Melting Point | 113-116 °C | [3] |
| pKa (Strongest Basic) | 9.73 - 10.2 | [2], [1] |
| Solubility (Water) | Negligible / Very Low | [14], [1] |
| Solubility (Organic) | Soluble in DCM, Ethanol, Acetone | [12], [1] |
Experimental Protocol
-
Dissolution: Dissolve the crude product mixture in an appropriate water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether). The volume should be sufficient to fully dissolve the material, typically 10-20 mL per gram of crude product.
-
Transfer: Transfer the solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 5% acetic acid).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower (aqueous) layer. Note: If using an organic solvent less dense than water, the organic layer will be on top.
-
Repeat: Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal of tryptamine.
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove the bulk of the dissolved water.[15]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter away the drying agent and remove the solvent under reduced pressure (e.g., via rotary evaporator) to yield the purified, tryptamine-free product.
LLE Workflow Diagram
Caption: Acid-base extraction workflow for tryptamine removal.
Method 2: Silica Gel Column Chromatography
This method is ideal for separating compounds with different polarities.
Experimental Protocol
-
Stationary Phase: Prepare a column with silica gel slurried in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the elution solvent or a slightly stronger solvent (e.g., DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or 95:5 hexane:EtOAc).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or by adding methanol). The less polar product will elute from the column first.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions by TLC to identify which ones contain your pure product. Tryptamine will remain on the column and elute only with a much more polar solvent system (e.g., DCM/Methanol).[16]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Chromatography Workflow Diagram
Caption: General workflow for purification by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion forms during LLE | - Solvents have similar densities.- Vigorous shaking created a stable colloid.- High concentration of amphiphilic impurities. | - Add brine (saturated NaCl) to increase the aqueous phase density.- Gently swirl or invert the funnel instead of shaking vigorously.- Filter the mixture through a pad of Celite.- Allow the mixture to stand for an extended period. |
| Product is lost into the aqueous layer | - Product has some acidic or basic character.- Product is somewhat water-soluble. | - Use a milder acid for washing (e.g., dilute acetic acid instead of HCl).- Perform a "back-extraction": re-extract the aqueous washes with fresh organic solvent to recover any lost product. |
| Poor separation on column chromatography | - Improper solvent system selected.- Column was overloaded with sample.- Sample was not loaded carefully (uneven band). | - Develop a good solvent system using TLC first. Aim for an Rf of ~0.3 for your product.- Use a larger column or reduce the amount of sample.- Use the dry loading method described in the protocol for a sharp, even band. |
| Product won't crystallize | - Residual tryptamine or other impurities are present.- Incorrect solvent or concentration. | - First, purify by LLE or chromatography to remove the bulk of impurities.- Try a different crystallization solvent or a multi-solvent system (e.g., dissolve in a good solvent like ethanol and add a poor solvent like water or hexane until cloudy).- Add a seed crystal if available. |
References
-
Sciencemadness Discussion Forum. (2010). Tryptamine refusing to crystallize.
-
Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture.
-
Wikipedia. (n.d.). Liquid–liquid extraction.
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BenchChem. (2025). Technical Support Center: Tryptamine Stability in Aqueous Solutions.
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YouTube. (2020). Recrystallization of tryptamine, round 3.
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Google Patents. (1952). Synthesis of tryptamine.
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ProQuest. (n.d.). High-Performance Thin-Layer Chromatography (HPTLC) of Tryptamine-Based Hallucinogens.
-
YouTube. (2024). Making Tryptamines for Enlightenment.
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Creative Proteomics. (n.d.). Comprehensive Tryptamine Analysis with LC-MS.
-
Google Patents. (1960). Process of purifying tryptamine com-.
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ChemicalBook. (2026). Tryptamine | 61-54-1.
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Wikipedia. (n.d.). Tryptamine.
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Sciencemadness Discussion Forum. (2015). Tryptamine synthesis: workup woes.
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National Center for Biotechnology Information. (n.d.). Tryptamine. PubChem Compound Database.
-
J-Stage. (2009). Simultaneous Separation and Detection of 18 Phenethylamine/ Tryptamine Derivatives by Liquid Chromatography–UV Absorption and -.
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Google Patents. (1991). Tryptamine derivatives, method for their preparation and their use.
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CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
-
PubMed. (1983). The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine.
-
MDPI. (n.d.). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine.
-
ResearchGate. (2016). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction.
-
FooDB. (2010). Showing Compound Tryptamine (FDB000917).
-
Google Patents. (2014). High performance liquid chromatography method for determining tryptamine content.
-
ResearchGate. (2012). Removing free alkylating reagent from a reaction mixture.
-
Organic Chemistry at CU Boulder. (n.d.). Liquid/liquid Extraction.
-
ChemicalBook. (n.d.). Tryptamine CAS#: 61-54-1.
-
Evans Group, Harvard University. (n.d.). Remove Sticky Reagents.
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
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- 1. Tryptamine | 61-54-1 [chemicalbook.com]
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- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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- 6. High-Performance Thin-Layer Chromatography (HPTLC) of Tryptamine-Based Hallucinogens - ProQuest [proquest.com]
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Stability and storage conditions for 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione
Welcome to the technical support center for 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. By understanding the chemical nature of this molecule, which combines a stable phthalimide group with a sensitive indole moiety, you can mitigate degradation and ensure the integrity of your results.
I. Chemical Stability Profile
This compound is a molecule that brings together two distinct chemical entities: the robust N-substituted phthalimide and the electron-rich, and therefore more reactive, indole ring system. The overall stability of the compound is a composite of the properties of these two groups.
-
The Phthalimide Moiety: The N-substituted phthalimide portion of the molecule is generally very stable.[1] The phthalimide group is often used as a protecting group in chemical synthesis precisely because of its resistance to a wide range of reagents.[1] However, it is susceptible to cleavage under specific, harsh conditions such as strong basic hydrolysis or hydrazinolysis, which are typically not encountered during routine storage and handling.[2]
-
The Indole Moiety: The indole ring system, particularly the pyrrole portion, is electron-rich and represents the primary site of potential degradation.[3] It is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures.[4] The C3 position of the indole ring is the most reactive site for electrophilic attack.[3] Tryptamine and its derivatives, which share the same indole-ethyl-amine core as the topic compound, are known to be unstable in neutral to alkaline aqueous solutions and can degrade to form colored byproducts.[4]
II. Recommended Storage and Handling
To maintain the integrity of this compound, it is crucial to protect the sensitive indole moiety from degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Solid: 2-8°C for short-term, -20°C for long-term. In Solution: -20°C or -80°C. | Lower temperatures significantly slow down the rate of oxidative and hydrolytic degradation.[4] |
| Light | Store in amber or opaque vials, protected from light. | The indole ring is known to be photosensitive, and exposure to light, particularly UV light, can catalyze oxidative degradation. |
| Atmosphere | For long-term storage of the solid or solutions, blanketing with an inert gas (argon or nitrogen) is recommended. | Minimizing contact with atmospheric oxygen will prevent the oxidation of the electron-rich indole ring.[4] |
| Form | Store as a dry solid whenever possible. | Storing the compound in its solid, crystalline form minimizes mobility and reactivity, enhancing long-term stability. |
| Solvents | For solutions, use anhydrous, de-gassed solvents. If aqueous solutions are necessary, use a slightly acidic buffer (pH 4-6). | The indole moiety is more stable in acidic conditions.[4] Anhydrous and de-gassed solvents will minimize hydrolysis and oxidation. |
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Compound or solution develops a yellow or brownish tint over time.
-
Underlying Cause: This is a classic indicator of the oxidation of the indole moiety.[4] The electron-rich indole ring can be oxidized to form colored degradation products. This process is accelerated by exposure to light, air, and elevated temperatures.
-
Troubleshooting Steps:
-
Verify Purity: Before use, verify the purity of the discolored compound using an appropriate analytical method (e.g., HPLC, LC-MS, or ¹H NMR). The presence of new, unexpected peaks will confirm degradation.
-
Implement Protective Measures: If the compound is still usable, immediately implement the recommended storage and handling procedures. For future use, ensure the compound is stored in the dark, at a low temperature, and preferably under an inert atmosphere.
-
Consider Purification: If significant degradation has occurred, repurification by recrystallization or column chromatography may be necessary.
-
Issue 2: Inconsistent or lower-than-expected activity in biological assays.
-
Underlying Cause: A loss of potency is often linked to the degradation of the parent compound. The formation of degradation products can lead to a lower effective concentration of the active molecule.
-
Troubleshooting Steps:
-
Fresh Sample Preparation: Prepare fresh solutions of the compound from a solid stock that has been stored under optimal conditions immediately before conducting the assay.
-
Solution Stability Check: If the assay involves prolonged incubation times, consider the stability of the compound in the assay medium. You can perform a time-course experiment where you analyze the concentration of the compound in the assay buffer at different time points by HPLC or LC-MS.
-
pH of Medium: Be mindful of the pH of your assay buffer. If it is neutral or alkaline, the rate of degradation of the indole moiety may be increased.[4] If possible, adjust the pH to be slightly acidic without compromising the biological system.
-
Issue 3: Unexpected peaks in analytical chromatograms (HPLC, LC-MS).
-
Underlying Cause: The appearance of new peaks is a direct sign of degradation. The two most likely degradation pathways are oxidation of the indole ring and, to a lesser extent, hydrolysis of the phthalimide ring.
-
Workflow for Investigating Degradation:
Caption: Workflow for troubleshooting unexpected compound degradation.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
A: The shelf-life is highly dependent on the storage conditions. When stored as a solid at -20°C in the dark and under an inert atmosphere, the compound is expected to be stable for years. In solution, the stability is reduced, and it is recommended to use freshly prepared solutions or store them at -80°C for no longer than a few months.
Q2: Can I store solutions of this compound at room temperature?
A: It is strongly advised against storing solutions at room temperature for extended periods. The combination of ambient temperature, light, and dissolved oxygen will significantly accelerate the degradation of the indole moiety.[4]
Q3: My synthesis of this compound resulted in a product with a slight color. Is this normal?
A: While a very faint off-white or pale beige color might be acceptable depending on the purity requirements, a distinct yellow or brown color suggests the presence of impurities, likely oxidized indole species. It is recommended to purify the compound until it is a white or off-white solid.
Q4: Is the compound sensitive to acidic conditions?
A: The indole ring is generally more stable in slightly acidic conditions compared to neutral or alkaline conditions.[4] However, very strong acidic conditions should be avoided as they could potentially lead to other side reactions. The phthalimide group is stable to acidic conditions.
Q5: How can I monitor the stability of my compound over time?
A: The most effective way to monitor stability is by using a quantitative analytical technique such as HPLC with UV detection or LC-MS. A small aliquot of the sample can be analyzed periodically to check for the appearance of degradation peaks and a decrease in the peak area of the parent compound.
V. References
-
Organic Chemistry Portal. Phthalimides. [Link]
-
Wikipedia. Indole. [Link]
-
Hasan, M. U., & Abbas, S. A. (1980). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 58(3), 244-246.
-
BenchChem. (2025). Technical Support Center: Tryptamine Stability in Aqueous Solutions.
-
Griesbeck, A. G., Maptue, N., & Bondock, S. (2006). Photochemistry of N-alkyl and N-aryl Substituted Phthalimides: H-Abstractions, Single Elelctron Transfer and Cycloadditions. Kemija u industriji, 55(11), 467-476.
-
ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Khan Academy. (2024). Gabriel phthalimide synthesis. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
ResearchGate. (2015). Is anyone familiar with N-alkyl phthalimide hydrolysis without hydrazine?. [Link]
-
SciSpace. (1987). The kinetics and mechanism of alkaline hydrolysis of N‐substituted phthalimides. [Link]
-
Semantic Scholar. (2024). Photolysis and Photodegradation of N-Substituted Phthalimides with a Cymantrenyl Moiety. [Link]
-
MDPI. (2020). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
-
ACG Publications. (2014). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
Der Pharma Chemica. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. [Link]
-
PrepChem. (n.d.). Synthesis of 2-Amino-1H-isoindole-1,3-(2H)dione (II). [Link]
-
Royal Society of Chemistry. (2021). Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. [Link]
-
Chemistry LibreTexts. (2021). 11.5: Synthesis of Amines. [Link]
-
ResearchGate. (2021). Hydrolytic stability of polyetherimide investigated in ultrathin films. [Link]
-
Royal Society of Chemistry. (1985). Hydrolysis of some N-alkylmaleimides. [Link]
-
Google Patents. (2015). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
ResearchGate. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. [Link]
-
Royal Society of Chemistry. (2015). Visible-light-induced cleavage of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. [Link]
-
ResearchGate. (2023). A Light‐Induced Decarboxylative‐Elimination of Substituted Maleimides as a Strategy Towards Triggered Photorelease. [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Tryptamine Phthaloylation
Welcome to the technical support center for tryptamine phthaloylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of N-phthaloyl tryptamine. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are both successful and reproducible.
Troubleshooting Guide: Low Conversion Rates
Low conversion or yield is a frequent issue in organic synthesis. This guide provides a structured, question-and-answer approach to diagnose and resolve the root causes of poor outcomes in your tryptamine phthaloylation reactions.
Question 1: My reaction shows very low or no formation of the desired N-phthaloyl tryptamine. What are the likely causes and how can I fix this?
Answer:
Low or no product formation typically points to issues with the reactants' integrity, the reaction conditions, or the fundamental reaction setup. Let's break down the possibilities.
Possible Cause 1.1: Reagent Quality and Stoichiometry
The purity and reactivity of your starting materials are paramount.
-
Tryptamine: Tryptamine and its derivatives can be susceptible to oxidation and degradation over time, especially if not stored properly (cool, dry, and dark conditions). Impurities can interfere with the reaction.[1] Consider verifying the purity of your tryptamine via NMR or melting point analysis.
-
Phthalic Anhydride: Phthalic anhydride is hygroscopic and can hydrolyze to phthalic acid upon exposure to moisture. Phthalic acid will not react under the same conditions to form the imide, thus reducing your effective concentration of the electrophile. Ensure you are using a freshly opened bottle of phthalic anhydride or that it has been stored in a desiccator.
-
Stoichiometry: While a 1:1 molar ratio of tryptamine to phthalic anhydride is theoretically required, slight excesses of one reagent can sometimes be beneficial. However, a significant deviation can lead to unreacted starting material and complicate purification. Precisely measure your reagents.
Recommended Action:
-
Verify Reagent Purity: If possible, analyze your tryptamine and phthalic anhydride for purity. For tryptamine, recrystallization or column chromatography may be necessary if impurities are suspected.[1][2]
-
Use Fresh or Properly Stored Reagents: Always use dry phthalic anhydride.
-
Optimize Stoichiometry: Start with an equimolar ratio and consider a slight excess (e.g., 1.1 equivalents) of phthalic anhydride if incomplete conversion of tryptamine is observed.
Possible Cause 1.2: Sub-optimal Reaction Conditions
The reaction between a primary amine and an anhydride to form an imide typically requires specific conditions to proceed efficiently.
-
Temperature: The initial reaction of the amine with the anhydride to form the intermediate phthalamic acid is often exothermic and can occur at room temperature. However, the subsequent dehydrative cyclization to the phthalimide requires elevated temperatures, often in the range of 130-180°C.[3][4] Insufficient heat will stall the reaction at the intermediate stage.
-
Solvent: The choice of solvent is critical. A high-boiling, non-reactive solvent is often preferred to achieve the necessary temperatures for cyclization. Common choices include glacial acetic acid, toluene, or DMF. Running the reaction neat (solvent-free) by simply heating the two solids together is also a common and effective method.[3]
-
Reaction Time: The reaction needs sufficient time for completion. Under optimal thermal conditions, these reactions can take several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Recommended Action:
-
Increase Temperature: If you are running the reaction at a lower temperature, gradually increase it. If using a solvent like toluene, ensure it is refluxing. For solvent-free conditions, aim for a temperature above the melting point of the mixture.
-
Solvent Selection: If you are using a low-boiling solvent, consider switching to one with a higher boiling point. Glacial acetic acid can be particularly effective as it can act as both a solvent and a catalyst.
-
Monitor the Reaction: Use TLC to track the disappearance of the starting materials and the appearance of the product. The reaction is complete when the tryptamine spot is no longer visible.
Visualizing the Reaction Pathway
The following diagram illustrates the two-step mechanism for the formation of N-phthaloyl tryptamine. Understanding this pathway is key to troubleshooting, as the reaction can stall at the intermediate phthalamic acid stage if conditions are not optimal for the final cyclization.
Caption: Reaction mechanism for tryptamine phthaloylation.
Question 2: My reaction produces the desired product, but the yield is low due to the formation of multiple side products. What are these byproducts and how can I minimize them?
Answer:
The formation of byproducts is a common reason for low yields. Identifying and suppressing these side reactions is crucial.
Possible Cause 2.1: Incomplete Cyclization
As mentioned previously, the phthalamic acid intermediate is the primary "side product" if the reaction does not go to completion. This intermediate is often more polar than the final product and can complicate purification.
Recommended Action:
-
Ensure Sufficient Heating and Reaction Time: This is the most direct way to promote the conversion of the intermediate to the final product.
-
Use of a Dehydrating Agent: In some protocols, a dehydrating agent can be used with a solvent like toluene to remove the water formed during cyclization and drive the equilibrium towards the product.
Possible Cause 2.2: Degradation of Tryptamine
Tryptamine can be sensitive to harsh acidic conditions and high temperatures over prolonged periods, leading to decomposition products.
Recommended Action:
-
Moderate Reaction Conditions: While heat is necessary, avoid excessive temperatures or prolonged reaction times once the reaction is complete (as determined by TLC).
-
Inert Atmosphere: For sensitive tryptamine derivatives, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving low conversion issues.
Sources
- 1. Sciencemadness Discussion Board - Tryptamine synthesis: workup woes - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phthalimides [organic-chemistry.org]
- 5. designer-drug.com [designer-drug.com]
Recrystallization techniques for purifying N-(2-(1H-indol-3-yl)ethyl)phthalimide
Welcome to the technical support guide for the purification of N-(2-(1H-indol-3-yl)ethyl)phthalimide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. As a key intermediate, often synthesized via the Gabriel Synthesis[1][2], achieving high purity is critical for downstream applications. This guide is structured to address the practical challenges encountered in the laboratory.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section addresses specific problems that may arise during the purification process. Each entry details the issue, its probable cause, and a step-by-step solution grounded in chemical principles.
Question 1: I've completed the synthesis, but no crystals are forming in my chosen solvent system, even after cooling. What's wrong?
Answer:
Failure to form crystals is a common issue that typically points to one of two primary causes: excessive solvent or a highly persistent supersaturated solution.
-
Probable Cause 1: Excessive Solvent: The most frequent reason for crystallization failure is the use of too much solvent.[3] Recrystallization relies on the principle that the compound is soluble in a hot solvent but insoluble, or sparingly soluble, in the same solvent when cold.[4][5] If too much solvent is used, the solution may not become saturated upon cooling, preventing the compound from precipitating out.
-
Probable Cause 2: Supersaturation: Sometimes, a solution can become supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility, yet it remains dissolved. This state is metastable, and crystallization requires an initial energy barrier to be overcome for nucleation (the formation of the first crystal seeds) to begin.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Bring the solution back to a boil to ensure all solute is dissolved, then allow it to cool again. Perform this in a fume hood and be cautious not to boil it to dryness. The goal is to reach the saturation point at an elevated temperature.[3]
-
Induce Crystallization (Overcome Supersaturation):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[3][5] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure N-(2-(1H-indol-3-yl)ethyl)phthalimide from a previous batch, add it to the cooled solution. This "seed" crystal provides a template for other molecules to deposit onto, initiating crystallization.
-
Drastic Cooling: Once the solution has cooled to room temperature, place it in an ice-water bath or refrigerator. While slow cooling is generally preferred for larger crystals, rapid cooling can sometimes shock a stubborn supersaturated solution into precipitating.
-
Question 2: My product is separating as an oil, not as solid crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the compound in the solvent is so high that it separates as a liquid phase instead of a solid lattice. This is particularly common with compounds that have relatively low melting points or when the solution is cooled too rapidly.
Solutions:
-
Re-heat and Cool Slowly: Heat the solution until the oil fully redissolves. Allow the flask to cool much more slowly. You can insulate the flask with glass wool or paper towels to decrease the cooling rate. This gives the molecules more time to orient themselves into an ordered crystal lattice.[3]
-
Add More Solvent: It may seem counterintuitive, but sometimes oiling occurs because the concentration of the solute is too high upon cooling. Add a small amount of additional hot solvent to the oiled mixture, reheat until the solution is homogeneous, and then proceed with slow cooling.
-
Change the Solvent System: The chosen solvent may be too good at dissolving your compound. Consider switching to a less polar solvent or using a binary solvent mixture. For example, dissolve the compound in a minimal amount of a good solvent (like ethanol or acetone) and then slowly add a poor solvent (an "anti-solvent" like water or hexane) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly.[6]
Question 3: My yield is very low after recrystallization. What happened to my product?
Answer:
A low recovery rate is a frustrating but solvable problem. The primary culprits are using an excessive amount of solvent or premature filtration.
Solutions:
-
Minimize Solvent Usage: The cardinal rule of recrystallization is to use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[3] Using more than this will leave a significant portion of your product dissolved in the mother liquor even after cooling, drastically reducing your yield.
-
Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 15-30 minutes before filtration. The solubility of your compound decreases significantly at lower temperatures, so maximizing this cooling step is crucial for maximizing recovery.
-
Collect a Second Crop: Do not discard the filtrate (mother liquor) immediately. Concentrate it by evaporating some of the solvent and cool it again. You may be able to recover a second, albeit less pure, crop of crystals.
-
Use Ice-Cold Rinsing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve some of your purified product and wash it away.[3]
Question 4: My final product is still colored/impure. Why didn't recrystallization work?
Answer:
Recrystallization is effective only if the impurities have different solubility profiles than the desired compound. If an impurity has similar solubility, it may co-crystallize. Colored impurities are often highly conjugated organic molecules.
Solutions:
-
Activated Charcoal Treatment: Highly colored, non-polar impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Add a spatula tip of charcoal, swirl the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before allowing the solution to cool. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Pre-Purification: If impurities are present in large quantities or have very similar solubility, a preliminary purification step may be necessary. Running the crude product through a short silica gel "plug" can remove baseline impurities before proceeding with recrystallization.[7]
-
Re-evaluate Your Solvent: The chosen solvent may be too similar in polarity to your compound and the impurity. Experiment with different solvents or solvent mixtures to find one that selectively leaves the impurity dissolved in the mother liquor.
Recrystallization Workflow & Troubleshooting Diagram
The following diagram outlines the standard recrystallization process and key decision points for troubleshooting.
Caption: Workflow for recrystallization and troubleshooting.
Frequently Asked Questions (FAQs)
Question 1: What is the best solvent to recrystallize N-(2-(1H-indol-3-yl)ethyl)phthalimide?
Answer:
The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[5] While no single solvent is universally "best," several candidates are excellent starting points based on the molecule's structure, which contains a polar phthalimide group and a moderately polar indole group.
A systematic approach is recommended:
-
Start with Alcohols: Ethanol is an excellent first choice. It is polar, has a convenient boiling point (78 °C), is relatively non-toxic, and is readily available. Phthalimide itself can be recrystallized from alcohol.[8] Methanol is also a good option.
-
Consider Ketones and Esters: Acetone and ethyl acetate are effective solvents for many organic compounds. Phthalimide solubility has been studied in acetone and ethyl acetate mixtures.
-
Use a Binary Solvent System: A powerful technique is to use a solvent pair.[6] For this compound, a good combination would be a polar solvent in which it is soluble (like ethanol or acetone) paired with a polar anti-solvent in which it is not (like water). Dissolve the crude solid in a minimum of boiling ethanol, then add water dropwise until a persistent cloudiness appears. Add a drop or two of ethanol to redissolve the precipitate and then allow it to cool slowly. This method is highly effective for purifying indole derivatives.[9]
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Comments |
| Ethanol | 78 | 5.2 | Recommended starting solvent. Good balance of polarity. Often yields high-quality crystals. Used for recrystallizing similar phthalimides.[10][11] |
| Methanol | 65 | 6.6 | More polar than ethanol. May be too soluble, but a methanol/water mixture can be very effective for indole compounds.[9] |
| Acetone | 56 | 5.4 | Good solvent, but its low boiling point means less of a solubility differential between hot and cold. Can be used in a mixture with hexane.[6] |
| Ethyl Acetate | 77 | 4.3 | A moderately polar solvent that is also a good candidate. |
| Glacial Acetic Acid | 118 | 6.2 | Effective for some phthalimides, but its high boiling point can make it difficult to remove completely.[12] Use only if other solvents fail. |
Question 2: What are the likely impurities from the synthesis?
Answer:
N-(2-(1H-indol-3-yl)ethyl)phthalimide is typically prepared via the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a 2-(1H-indol-3-yl)ethyl halide.[2][13] Potential impurities include:
-
Unreacted Potassium Phthalimide: This is a salt and is generally insoluble in most organic solvents used for recrystallization (like ethanol or ethyl acetate). It can often be removed by an aqueous workup before recrystallization or will remain as an insoluble solid during the hot filtration step.
-
Unreacted 2-(1H-indol-3-yl)ethyl Halide: This starting material may persist if the reaction did not go to completion. Its solubility will differ from the product, and it should be removed during recrystallization.
-
Over-alkylation Products: While the Gabriel synthesis is designed to prevent over-alkylation, side reactions are always possible, though typically minor.[2]
-
Solvent Residue: High-boiling point solvents used in the synthesis, such as DMF, must be thoroughly removed under high vacuum before recrystallization is attempted.[14]
Question 3: How do I know if my product is pure?
Answer:
Purity should be assessed using a combination of methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to a literature value if available. While the exact melting point for this compound is not readily found in general databases, similar structures like N-ethylphthalimide melt around 74-78 °C.[15][16] A consistent, sharp melting point across batches is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot. The absence of starting material spots in the recrystallized lane indicates successful purification.
-
Spectroscopic Analysis (NMR/FT-IR): The most definitive methods are ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The spectra of the purified product should be clean, with sharp peaks corresponding to the structure of N-(2-(1H-indol-3-yl)ethyl)phthalimide and an absence of peaks from impurities or residual solvents.
References
-
Organic Syntheses Procedure. (n.d.). Phthalimide. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Reddit. (2022). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Molecules. Retrieved from [Link]
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INIS-IAEA. (n.d.). Solubility determination and modelling for phthalimide in mixed solvents. Retrieved from [Link]
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MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phthalimides: Supramolecular Interactions in Crystals.... PMC. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). PMC. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
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YouTube. (2023). Making Phthalimide. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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University of California, Irvine. (n.d.). Chem 267. Recrystallization. Retrieved from [Link]
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Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
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PLOS One. (n.d.). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-[2-(1H-indol-3-yl)ethyl]acetamide. PubChem. Retrieved from [Link]
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PubMed. (2022). Recrystallization solvent-dependent elastic/plastic flexibility of an n-dodecyl-substituted tetrachlorophthalimide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Ethylphthalimide. PubChem. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Assignment of 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione
In the landscape of medicinal chemistry and materials science, the unambiguous structural elucidation of synthesized compounds is the bedrock of reliable research. For professionals in drug development, the molecule 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione, a derivative combining the biologically significant indole nucleus with a phthalimide group, represents a common structural motif. The indole portion is a cornerstone of many natural and synthetic bioactive compounds, while the phthalimide group is often used as a protective group for primary amines or as a pharmacophore in its own right.
This guide provides an in-depth analysis and definitive assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this target compound. Moving beyond a simple data table, we will dissect the spectral features, explaining the causal electronic and structural factors that dictate the observed chemical shifts and coupling constants. This analysis is grounded in established principles of NMR spectroscopy and supported by comparative data from foundational structural analogs, ensuring a trustworthy and authoritative resource for researchers.
Molecular Structure and Atom Numbering
A logical and consistent numbering system is paramount for clear spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering for the indole and isoindole rings, along with labels for the ethyl linker protons and carbons.
Caption: Molecular structure and numbering scheme for NMR assignment.
¹H NMR Spectral Analysis: A Guided Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environment. The assignment is based on characteristic chemical shifts, signal multiplicities (splitting patterns), and integration values. The spectrum can be logically divided into three regions: the downfield aromatic region (indole and phthalimide protons), the aliphatic ethyl linker region, and the highly deshielded indole N-H proton.
Causality Behind Chemical Shifts:
-
Indole Protons: The protons on the indole ring exhibit shifts typical for this heterocyclic system. The N-H proton (H-1) is significantly deshielded due to resonance and its acidic nature, often appearing as a broad singlet far downfield (>10 ppm). H-2 is adjacent to the electronegative nitrogen and appears as a distinct singlet or narrow triplet around 7 ppm. Protons on the benzene portion of the indole (H-4 to H-7) resonate in the aromatic region (7.0-7.7 ppm), with splitting patterns dictated by ortho, meta, and para coupling.[1]
-
Phthalimide Protons: The isoindole-1,3-dione moiety contains a benzene ring flanked by two electron-withdrawing carbonyl groups. This deshields the attached protons significantly, causing them to appear downfield in the aromatic region (~7.7-7.9 ppm). Due to the molecule's symmetry, these four protons appear as two distinct multiplets, often described as an AA'BB' or AA'XX' system, reflecting the magnetic inequivalence of protons ortho and meta to the carbonyl groups.[2]
-
Ethyl Linker Protons (Hα, Hβ): These aliphatic protons are subject to deshielding from the adjacent indole ring (Hα) and the phthalimide nitrogen (Hβ). They typically appear as two distinct triplets (assuming free rotation) due to coupling with each other. The Hβ protons, being closer to the electron-withdrawing phthalimide system, are expected to be further downfield than the Hα protons.
Table 1: Predicted ¹H NMR Assignments for this compound (in DMSO-d₆, 400 MHz)
| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~10.85 | br s | - | 1H |
| H-4''/H-5'' | ~7.85 | m | - | 2H |
| H-3''/H-6'' | ~7.82 | m | - | 2H |
| H-4 | ~7.59 | d | ~7.8 | 1H |
| H-7 | ~7.34 | d | ~8.0 | 1H |
| H-2 | ~7.18 | s | - | 1H |
| H-6 | ~7.06 | t | ~7.5 | 1H |
| H-5 | ~6.97 | t | ~7.5 | 1H |
| Hβ | ~3.89 | t | ~7.2 | 2H |
| Hα | ~3.05 | t | ~7.2 | 2H |
Note: Data is synthesized from literature values for analogous structures.[1][3][4] DMSO-d₆ is a common solvent for this class of compounds and is chosen for this representative assignment.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.
Causality Behind Chemical Shifts:
-
Carbonyl Carbons (C'): The most downfield signals in the spectrum belong to the carbonyl carbons of the phthalimide group (~168 ppm) due to the extreme deshielding effect of the double-bonded oxygen atoms.[3]
-
Aromatic Carbons: Carbons of the indole and isoindole rings appear in the 110-140 ppm range. Carbons bonded directly to nitrogen (C-2, C-7a) are generally deshielded relative to other CH carbons. The quaternary carbons (C-3, C-3a, C-7a, C'', C'') can be identified by their lower intensity and absence of signal in a DEPT-135 experiment.
-
Aliphatic Linker Carbons (Cα, Cβ): The ethyl linker carbons resonate in the aliphatic region. Cβ, attached to the electronegative nitrogen of the phthalimide, is expected at a lower field (~38 ppm) compared to Cα (~25 ppm).
Table 2: Predicted ¹³C NMR Assignments for this compound (in DMSO-d₆, 100 MHz)
| Atom Label | Chemical Shift (δ, ppm) |
| C' (C=O) | ~167.9 |
| C-7a | ~136.2 |
| C'' (quat.) | ~131.7 |
| C-4''/C-5'' | ~134.4 |
| C-3''/C-6'' | ~123.1 |
| C-3a | ~127.3 |
| C-2 | ~122.5 |
| C-6 | ~121.0 |
| C-5 | ~118.7 |
| C-4 | ~118.4 |
| C-7 | ~111.4 |
| C-3 | ~111.9 |
| Cβ | ~38.1 |
| Cα | ~24.9 |
Note: Data is synthesized from literature values for indole and N-substituted phthalimides.[5][6][7]
Comparative Analysis: The Spectroscopic Impact of the Phthalimide Moiety
To truly understand the NMR spectrum of the target compound, it is instructive to compare it with its precursor, tryptamine. This comparison highlights the electronic influence of the isoindole-1,3-dione group.
| Compound | Hα Shift (ppm) | Hβ Shift (ppm) | Cα Shift (ppm) | Cβ Shift (ppm) |
| Tryptamine | ~2.9 | ~2.7 | ~28 | ~42 |
| Target Compound | ~3.05 | ~3.89 | ~24.9 | ~38.1 |
Analysis: Upon conversion of tryptamine's primary amine to the phthalimide, the most dramatic effect is on the adjacent methylene protons (Hβ) and carbon (Cβ).
-
Profound Deshielding of Hβ: The Hβ protons shift significantly downfield by over 1 ppm. This is a direct consequence of the powerful anisotropic and electron-withdrawing effects of the two adjacent carbonyl groups in the phthalimide ring system, which strongly deshield these protons.
-
Shift in Linker Carbons: The Cβ carbon also experiences a downfield shift due to the electronegative nitrogen and carbonyls. The Cα carbon, further removed, shows a less pronounced shift. This predictable electronic effect is a key confirmation point during structural verification.
A Self-Validating Experimental Protocol for NMR Acquisition
To ensure the acquisition of high-quality, reproducible data, the following protocol should be followed. This methodology includes internal validation checks.
Workflow Diagram:
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the dried compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for both the indole and phthalimide moieties and will solubilize the compound effectively.
-
Add a small amount of tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool into a 5 mm NMR tube if any particulate matter is visible.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A good shim is validated by a narrow linewidth for the TMS signal.
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required. A relaxation delay (d1) of 2 seconds is standard.
-
(Optional but Recommended): For complete and irrefutable assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). A COSY spectrum will confirm the Hα-Hβ coupling, while an HSQC will definitively link each proton to its directly attached carbon (e.g., Hα to Cα, H-4 to C-4).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Carefully phase the spectra to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm to obtain a flat baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the central peak of the DMSO-d₆ multiplet to 39.52 ppm.
-
Integrate the signals in the ¹H spectrum and verify that the ratios correspond to the number of protons in the structure.
-
Conclusion
The detailed ¹H and ¹³C NMR assignment of this compound is achievable through a systematic analysis of chemical shifts, coupling patterns, and comparison with known structural fragments. The indole moiety presents a characteristic set of aromatic and N-H signals, while the phthalimide group introduces a symmetrical aromatic system and strong deshielding of adjacent nuclei. The ethyl linker serves as a diagnostic bridge, with its signals being highly sensitive to the electronic effects of the terminal groups. By following the robust experimental protocol outlined, researchers can confidently acquire and interpret high-quality NMR data to verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research.
References
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Vertex AI Search. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. YouTube. Available at: [Link]
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Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available at: [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). Available at: [Link]
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Bajda, M., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(15), 4475. Available at: [Link]
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Chen, J., et al. (2018). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Royal Society of Chemistry. Available at: [Link]
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Wenkert, E., et al. (1976). Carbon-13 nuclear magnetic resonance spectroscopy of naturally occurring substances. XL. Carbon-13 nuclear magnetic resonance analysis of vobasine-like indole alkaloids. The Journal of Organic Chemistry. Available at: [Link]
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Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Available at: [Link]
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El-aarag, B., et al. (2021). New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis. ResearchGate. Available at: [Link]
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de la Hoz, A., et al. (2008). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Molecules, 13(11), 2686-2704. Available at: [Link]
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PubChem. (n.d.). N-phenethyl phthalimide. Retrieved from [Link]
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Warzecha, K.-D., Lex, J., Neudörfl, J. M., & Griesbeck, A. G. (2006). N-(2-Phenethyl)phthalimide. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1580-o1581. Available at: [Link]
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A Comparative Guide to the Synthesis of N-Phthaloyltryptamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of key intermediates with high purity and efficiency is paramount. N-phthaloyltryptamine serves as a crucial building block in the synthesis of various biologically active compounds, including pharmaceuticals and molecular probes. The phthaloyl group provides a robust protecting group for the primary amine of tryptamine, enabling selective modifications at other positions of the indole scaffold. This guide provides a comparative analysis of two primary synthetic routes to N-phthaloyltryptamine: the direct condensation of tryptamine with phthalic anhydride and the Gabriel synthesis. This analysis is supported by experimental data and procedural insights to aid researchers in selecting the optimal method for their specific needs.
Introduction to N-Phthaloyltryptamine and its Synthetic Importance
N-phthaloyltryptamine is a derivative of the naturally occurring tryptamine, where the primary amino group is protected by a phthalimide functional group. This protection strategy is essential in multi-step syntheses to prevent unwanted side reactions of the nucleophilic amine. The indole nucleus of tryptamine is susceptible to various electrophilic substitution reactions, and protecting the amino group allows for regioselective functionalization of the indole ring. Furthermore, the phthalimide group can be readily removed under specific conditions to liberate the primary amine for subsequent reactions.
Route 1: Direct Condensation of Tryptamine with Phthalic Anhydride
The most straightforward approach to N-phthaloyltryptamine is the direct condensation of tryptamine with phthalic anhydride. This method is attractive due to its atom economy and operational simplicity.
Reaction Mechanism
The reaction proceeds through a two-step mechanism. Initially, the primary amine of tryptamine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride to form a phthalamic acid intermediate. Subsequent heating promotes an intramolecular cyclization via nucleophilic acyl substitution, eliminating a molecule of water to form the stable five-membered imide ring of N-phthaloyltryptamine.
A Comparative Guide to the Structural Validation of N-phthaloyltryptamine by Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of reliable and reproducible research. N-phthaloyltryptamine, a derivative of the neuroactive compound tryptamine, serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structural integrity is paramount to ensure the validity of downstream applications. This guide provides an in-depth technical comparison of mass spectrometry with other key analytical techniques for the structural validation of N-phthaloyltryptamine, grounded in established scientific principles and experimental insights.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It provides crucial information about a molecule's molecular weight and, through fragmentation analysis, its structure.[1] The process involves ionizing the analyte, separating the resulting ions based on their m/z, and detecting them. For a molecule like N-phthaloyltryptamine, mass spectrometry offers a rapid and highly sensitive method for confirming its identity and purity.
There are various ionization techniques available, with Electron Ionization (EI) and Electrospray Ionization (ESI) being two of the most common.[2]
-
Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process not only creates a molecular ion (M•+) but also induces extensive fragmentation. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," which can be compared against spectral libraries for identification.[2]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly useful for analyzing larger, more polar, or thermally labile molecules. ESI typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation.[2][3] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and then fragmented through collision-induced dissociation (CID).[3]
Proposed Fragmentation Pathway of N-phthaloyltryptamine
The structure of N-phthaloyltryptamine combines a phthalimide group and a tryptamine moiety. The fragmentation in EI-MS is expected to be driven by the stability of the resulting fragments.
Key Predicted Fragmentation Steps:
-
Molecular Ion Formation: The initial step is the removal of an electron to form the molecular ion (M•+).
-
Alpha-Cleavage: A primary fragmentation event for tryptamines is the cleavage of the Cα-Cβ bond of the ethylamine side chain. This results in the formation of a stable, resonance-stabilized imminium ion. For N-phthaloyltryptamine, this would lead to the loss of a phthalimidomethyl radical and the formation of the characteristic tryptamine fragment.
-
Beta-Cleavage: Another common fragmentation pathway for tryptamines is the cleavage of the bond between the indole ring and the ethylamine side chain, leading to the formation of a stable indole-containing fragment.
-
Phthalimide-related Fragmentation: The phthalimide group itself can undergo characteristic fragmentation, including the loss of carbon monoxide (CO) molecules.
Below is a Graphviz diagram illustrating the proposed primary fragmentation pathway of N-phthaloyltryptamine under electron ionization.
Caption: Proposed Electron Ionization fragmentation of N-phthaloyltryptamine.
Experimental Protocol for Mass Spectrometric Analysis
The following provides a general experimental workflow for the validation of N-phthaloyltryptamine using mass spectrometry.
Caption: General workflow for MS analysis of N-phthaloyltryptamine.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the synthesized N-phthaloyltryptamine in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute as necessary depending on the sensitivity of the mass spectrometer.
-
Instrumentation and Ionization:
-
For EI-MS: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). Set the electron energy to 70 eV and the ion source temperature appropriately to ensure volatilization without thermal degradation.
-
For ESI-MS/MS: Infuse the sample solution directly into the electrospray source or introduce it via liquid chromatography (LC-MS). Optimize the spray voltage, nebulizing gas flow, and drying gas temperature to achieve a stable ion signal for the protonated molecule [M+H]+.
-
-
Data Acquisition:
-
EI-MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
ESI-MS/MS: In the first stage of mass analysis (MS1), identify the m/z of the protonated molecule. In the second stage (MS2), select this precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.
-
-
Data Analysis and Interpretation:
-
Identify the molecular ion peak (for EI) or the protonated molecule peak (for ESI) to confirm the molecular weight of N-phthaloyltryptamine (290.33 g/mol ).
-
Analyze the fragmentation pattern. Compare the observed fragment ions with the theoretically predicted fragments.
-
For EI data, consider searching the spectrum against a commercial mass spectral library (e.g., NIST) for potential matches, although a specific entry for N-phthaloyltryptamine may not be present.
-
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive structural validation often relies on the complementary information provided by other analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule. It is an indispensable tool for elucidating the precise connectivity of atoms.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of N-phthaloyltryptamine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to assign each signal to a specific nucleus in the proposed structure of N-phthaloyltryptamine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.
-
Data Acquisition: Record the infrared spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in N-phthaloyltryptamine, such as the N-H stretch of the indole, the C=O stretches of the phthalimide, and the aromatic C-H stretches.
Data Summary and Comparison
The following table summarizes the expected data from each technique for the structural validation of N-phthaloyltryptamine.
| Analytical Technique | Information Provided | Expected Key Data for N-phthaloyltryptamine | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation. | EI-MS: Molecular ion at m/z 290; key fragments at m/z 130 and 160. ESI-MS/MS: Protonated molecule at m/z 291; product ions corresponding to fragmentation of the tryptamine side chain. | High sensitivity, small sample requirement, rapid analysis. | Isomers may not be distinguishable without chromatography; fragmentation can be complex to interpret. |
| NMR Spectroscopy | Detailed atomic connectivity and chemical environment of nuclei. | ¹H NMR: Characteristic signals for aromatic protons of the indole and phthalimide rings, ethyl chain protons, and the indole N-H proton. ¹³C NMR: Distinct signals for all carbon atoms in the molecule. | Unambiguous structure determination, detailed stereochemical information. | Lower sensitivity, larger sample requirement, longer acquisition times. |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (indole), C=O (imide), aromatic C-H, and aliphatic C-H stretches. | Rapid, non-destructive, provides a "fingerprint" of functional groups. | Provides limited information on the overall molecular structure and connectivity. |
Conclusion: An Integrated Approach for Confident Validation
The structural validation of N-phthaloyltryptamine is most reliably achieved through an integrated analytical approach. Mass spectrometry provides a rapid and sensitive confirmation of the molecular weight and key structural motifs through its fragmentation pattern. NMR spectroscopy offers the definitive elucidation of the atomic connectivity, providing an unambiguous confirmation of the overall structure. FTIR spectroscopy serves as a quick and effective method to verify the presence of the expected functional groups.
By combining the data from these complementary techniques, researchers can achieve a high level of confidence in the identity and purity of their synthesized N-phthaloyltryptamine, ensuring the integrity of their subsequent research and development efforts. The causality behind this multi-faceted approach lies in the orthogonal nature of the information provided by each technique, leading to a self-validating system for structural elucidation.
References
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Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed. (2009, August 14). Retrieved from [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (n.d.). Retrieved from [Link]
-
Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry - ResearchGate. (2023, August 7). Retrieved from [Link]
-
GC/MS ANALYSIS OF PHTHALATE ISOLATES IN N-HEXANE EXTRACT OF AZADIRCHTA INDICA A - Journal of American Science. (n.d.). Retrieved from [Link]
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Mass Spectrometry Data Center, NIST. (n.d.). Retrieved from [Link]
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The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. (2005, October 4). Retrieved from [Link]
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Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
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Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Tandem Mass Spectral Library | NIST. (2012, November 30). Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione by HPLC-UV
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies for the purity assessment of 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind chromatographic parameter selection, compare alternative approaches, and present a detailed, validated experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust quality control measures for this compound.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
This compound, also known as N-phthaloyltryptamine, serves as a crucial building block in the synthesis of various biologically active indole alkaloids and active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities in drug substances and products. Therefore, a reliable and validated analytical method for purity determination is a critical component of the drug development process.[1]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2][3] When coupled with a UV detector, it offers a robust and accessible method for purity profiling.
Comparative Analysis of HPLC-UV Methodologies
The development of a successful HPLC-UV method hinges on the judicious selection of several key parameters. Here, we compare common choices and provide a rationale for the optimal approach for analyzing this compound.
1. Stationary Phase Selection: C18 vs. C8 Columns
Reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation for the relatively non-polar this compound molecule. The choice between a C18 (octadecylsilane) and a C8 (octylsilane) stationary phase is a primary consideration.
| Feature | C18 Column | C8 Column | Rationale for Selection |
| Stationary Phase | Octadecylsilane (18 carbon chain) | Octylsilane (8 carbon chain) | The longer carbon chain of the C18 column provides greater hydrophobicity and a larger surface area for interaction.[4] |
| Retention | Higher retention for non-polar compounds | Lower retention, faster elution | Given the moderate non-polarity of N-phthaloyltryptamine, a C18 column offers superior retention, which is crucial for resolving the main peak from closely eluting impurities.[4][5] |
| Selectivity | Excellent for complex mixtures | Good, but may be less effective for structurally similar compounds | The increased interaction with the C18 stationary phase can lead to better separation of structurally related impurities, such as unreacted starting materials or side-products. |
| Analysis Time | Potentially longer | Shorter | While a C8 column might offer a faster analysis, the primary goal of a purity method is complete resolution of all impurities, making the potentially longer run time of a C18 column an acceptable trade-off for enhanced separation.[6] |
2. Mobile Phase Composition and pH
The mobile phase composition, typically a mixture of an aqueous component (water or buffer) and an organic modifier (acetonitrile or methanol), is a powerful tool for optimizing separation.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of indole-containing compounds as it often provides better peak shape and lower UV cutoff.
-
Aqueous Component and pH Control: The indole nitrogen of the tryptamine moiety can be protonated at acidic pH. Controlling the pH of the mobile phase with a buffer (e.g., phosphate or acetate buffer) is essential for consistent retention times and peak shapes. A slightly acidic pH (e.g., 3.0-4.0) can suppress the ionization of residual silanol groups on the stationary phase, reducing peak tailing.
Alternative Approach: Isocratic vs. Gradient Elution
| Elution Mode | Description | Advantages | Disadvantages | Recommendation |
| Isocratic | Constant mobile phase composition throughout the run. | Simpler method, more robust, faster re-equilibration. | May not resolve impurities with a wide range of polarities. Late-eluting impurities can lead to long run times. | Suitable for routine QC if all known impurities are well-resolved. |
| Gradient | Mobile phase composition is changed during the run. | Can resolve complex mixtures of impurities with varying polarities. Shorter overall run times for broad polarity ranges. | More complex method development, requires re-equilibration between runs. | Recommended for method development and for analyzing samples with unknown or a wide range of impurities. |
For a comprehensive purity assessment, especially during method development and for release testing, a gradient elution method is superior as it can effectively separate early-eluting polar impurities from late-eluting non-polar ones.
3. UV Detection Wavelength
The selection of the detection wavelength is critical for achieving optimal sensitivity for both the main compound and its potential impurities. This compound possesses two main chromophores: the indole ring system and the phthalimide group. An analysis of the UV spectrum of the compound is necessary to determine the wavelength of maximum absorbance (λmax). A wavelength of approximately 220 nm is often a good starting point for indole derivatives, providing high sensitivity. However, running a photodiode array (PDA) detector to acquire the full UV spectrum is highly recommended to select a wavelength that provides a good response for both the active pharmaceutical ingredient and its impurities.
Potential Impurities and Method Specificity
A robust purity method must be specific, meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or starting materials. Potential impurities in this compound may include:
-
Tryptamine: Unreacted starting material.
-
Phthalic anhydride: Unreacted starting material.
-
Phthalamic acid derivative: Formed by the incomplete cyclization or hydrolysis of the phthalimide ring.
-
Degradation products: Arising from exposure to light, heat, or acidic/basic conditions.
The proposed HPLC method should be challenged through forced degradation studies (stress testing) to demonstrate its stability-indicating nature.[7][8] This involves subjecting the sample to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and ensuring that these are well-separated from the main peak.
Detailed Experimental Protocol: A Validated HPLC-UV Method
This protocol outlines a validated method for the purity assessment of this compound.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or λmax determined by PDA) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Workflow for Purity Assessment
Caption: HPLC-UV workflow for purity assessment.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile, mix well, and degas.
-
-
Standard Solution Preparation (for peak identification and system suitability):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent to obtain a concentration of 0.1 mg/mL.
-
Further dilute 1.0 mL of this solution to 10.0 mL with diluent to get a final concentration of 0.01 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent to obtain a concentration of 1.0 mg/mL.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform six replicate injections of the standard solution to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram of the sample solution, disregarding peaks from the blank.
-
Calculate the percentage of each impurity by the area normalization method:
-
% Impurity = (Area of impurity peak / Total area of all peaks) x 100
-
-
The purity of the sample is calculated as 100% minus the sum of the percentages of all impurities.
-
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the HPLC-UV method, it must be validated according to ICH Q2(R1) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the main peak from all potential impurities and degradation products. |
| Linearity | A linear relationship (correlation coefficient r² ≥ 0.999) between concentration and peak area for the analyte and its impurities should be demonstrated over a defined range. |
| Accuracy | The closeness of test results to the true value, typically assessed by recovery studies at different concentration levels (e.g., 98.0% to 102.0%). |
| Precision | The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Logical Relationship of Method Development and Validation
Caption: The logical flow from method development to validation.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method for its assessment. This guide has provided a comparative analysis of HPLC-UV methodologies, culminating in a detailed and scientifically justified protocol. The use of a C18 column with a gradient elution of acetonitrile and water containing 0.1% TFA, coupled with UV detection at 220 nm, offers a specific, sensitive, and robust method for this purpose. Adherence to the principles of method validation outlined herein will ensure the generation of trustworthy data, supporting the development of safe and effective pharmaceuticals.
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Difference Between C8 and C18 Column. (2018, August 8). Pediaa.com. [Link]
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A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (n.d.). National Center for Biotechnology Information. [Link]
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Difference between C8 and C18 Columns Used in HPLC System. (2024, May 1). Pharmaguideline. [Link]
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C8 vs C18 Column: Which Should You Choose? (2024, December 4). Separation Science. [Link]
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Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. (n.d.). ProQuest. [Link]
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What is the difference between the columns, C18 and C8 used in an HPLC system? (2015, April 8). Quora. [Link]
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Development and validation of a stability indicating HPLC method for analysis of Altretamine in bulk drug and pharmaceutical for. (n.d.). ResearchGate. [Link]
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Stability Indicating HPLC Method Development: A Review. (n.d.). International Research Journal of Pharmacy and Medical Sciences. [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. [Link]
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High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024, January 5). PubMed. [Link]
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RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.). ResearchGate. [Link]
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Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023, March 9). International Journal of All Research Education and Scientific Methods. [Link]
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Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (n.d.). Der Pharma Chemica. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (n.d.). Neliti. [Link]
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Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. (2017, February 9). MedCrave online. [Link]
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A Comparative Guide to Amine Protection in Tryptamine Synthesis: Spotlight on the Phthalimide Group
<
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tryptamine and its derivatives is a cornerstone of medicinal chemistry and drug development, forming the backbone of numerous neurologically active compounds. A critical step in these synthetic pathways is the temporary protection of the primary amine group to prevent unwanted side reactions. The choice of protecting group is paramount, dictating reaction efficiency, yield, and the overall elegance of the synthetic route. This guide provides an in-depth comparison of the phthalimide protecting group with other common alternatives—Boc, Cbz, and Fmoc—offering a technical analysis supported by experimental data to inform strategic decisions in the laboratory.
The Enduring Utility of the Phthalimide Group
The phthalimide group, introduced via the venerable Gabriel synthesis, has long served as a robust and reliable means of protecting primary amines.[1][2][3] Its stability under a wide range of reaction conditions makes it a valuable tool, particularly when subsequent synthetic steps involve harsh reagents that other, more labile protecting groups would not survive.[4][5] The formation of the N-tryptamylphthalimide is typically straightforward, often proceeding via the reaction of tryptamine with phthalic anhydride or by alkylating potassium phthalimide with a suitable tryptamine precursor (the classic Gabriel synthesis).[6] This method effectively prevents over-alkylation, a common issue when reacting primary amines directly with alkyl halides.[7][8]
One of the key considerations for any protecting group is the ease and efficiency of its removal. For phthalimides, the most common deprotection method is hydrazinolysis, often referred to as the Ing-Manske procedure.[1][3] This involves reacting the N-substituted phthalimide with hydrazine, which cleaves the imide to release the free amine and a phthalhydrazide precipitate.[4] While effective, the separation of the desired amine from the phthalhydrazide byproduct can sometimes be challenging.[1] Alternative deprotection strategies have been developed to circumvent this issue, including acidic or basic hydrolysis, though these often require harsh conditions that may not be compatible with sensitive substrates.[4] A milder, near-neutral method utilizing sodium borohydride followed by acetic acid has also been reported, offering an attractive alternative that can preserve chiral integrity.[6][9][10]
Phthalimide in Context: A Comparative Analysis
While the phthalimide group offers significant advantages in terms of stability, its deprotection conditions can be a drawback in certain synthetic contexts. This is where other common amine protecting groups—Boc, Cbz, and Fmoc—provide valuable orthogonality and milder deprotection pathways.
| Protecting Group | Structure | Key Stability | Primary Deprotection Method |
| Phthalimide (Phth) | Phthalimide Ring | Highly stable to acidic and basic conditions, and many reducing/oxidizing agents.[4][5] | Hydrazinolysis (hydrazine hydrate);[1][4] Reductive cleavage (e.g., NaBH₄, H₂/Pd);[9][10] Harsh acidic or basic hydrolysis.[4] |
| tert-Butoxycarbonyl (Boc) | Carbamate | Stable to basic and hydrogenolysis conditions.[11] | Acid-labile (e.g., TFA, HCl).[12][13] |
| Benzyloxycarbonyl (Cbz) | Carbamate | Stable to acidic and basic conditions.[14] | Hydrogenolysis (e.g., H₂/Pd).[14][15] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Carbamate | Stable to acidic and hydrogenolysis conditions.[16] | Base-labile (e.g., piperidine).[16] |
The Carbamate Alternatives: Boc, Cbz, and Fmoc
The carbamate-based protecting groups—Boc, Cbz, and Fmoc—are mainstays in modern organic synthesis, particularly in peptide chemistry, due to their reliable installation and, crucially, their orthogonal deprotection schemes.[17][18]
-
Boc (tert-Butoxycarbonyl): The Boc group is prized for its ease of removal under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12][13] This acid lability makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group.[11] However, the strong acids required for Boc deprotection can be problematic for acid-sensitive substrates. The formation of the stable tert-butyl cation during deprotection can also lead to side reactions, such as the alkylation of electron-rich aromatic rings like the indole nucleus of tryptamine, necessitating the use of scavengers.[19]
-
Cbz (Benzyloxycarbonyl): The Cbz group offers excellent stability towards both acidic and basic conditions.[14] Its removal via catalytic hydrogenolysis is a mild and clean process, yielding the free amine, toluene, and carbon dioxide as byproducts.[14][15] This method is highly orthogonal to acid- and base-labile protecting groups.[20] However, the Cbz group is incompatible with synthetic steps that employ reducing agents that would also cleave the protecting group, and the catalyst can sometimes be poisoned by sulfur-containing compounds.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is characterized by its lability to basic conditions, typically being removed with a solution of piperidine in DMF.[16] This makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group.[20] The Fmoc group is particularly popular in solid-phase peptide synthesis (SPPS) where its deprotection can be monitored by UV spectroscopy.[16]
Experimental Protocols
Phthalimide Protection of Tryptamine
A mixture of tryptamine and phthalic anhydride in a suitable high-boiling solvent such as DMF or toluene is heated to reflux. The water formed during the reaction is removed by a Dean-Stark trap. After cooling, the product, N-tryptamylphthalimide, can be isolated by crystallization.
Deprotection of N-Tryptamylphthalimide via Hydrazinolysis
-
Dissolution: Dissolve the N-tryptamylphthalimide (1 equivalent) in ethanol or methanol in a round-bottom flask.[4]
-
Hydrazine Addition: Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.[4]
-
Reaction: Stir the reaction mixture at room temperature or reflux, monitoring by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.[4]
-
Work-up: Cool the reaction mixture and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated tryptamine. Filter to remove the phthalhydrazide.[4]
-
Isolation: Make the filtrate basic with an aqueous solution of NaOH or KOH to liberate the free tryptamine. Extract the tryptamine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
dot graph "Phthalimide_Deprotection_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Conclusion: Selecting the Optimal Protecting Group
The choice of an amine protecting group for tryptamine synthesis is a nuanced decision that hinges on the overall synthetic strategy. The phthalimide group remains a powerful tool, offering exceptional stability that is invaluable when harsh reaction conditions are required in subsequent steps. However, the deprotection conditions, while effective, can be a limiting factor.
For syntheses that demand milder deprotection protocols and greater orthogonality, the carbamate-based protecting groups—Boc, Cbz, and Fmoc—provide a versatile toolkit. The acid-labile Boc group, the hydrogenolysis-cleavable Cbz group, and the base-labile Fmoc group offer a spectrum of options that can be tailored to the specific demands of a complex synthesis. A thorough understanding of the stability and cleavage conditions of each protecting group is essential for the rational design of efficient and successful synthetic routes to novel tryptamine derivatives.
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A Comparative In-Vitro Analysis of Isoindole-1,3-dione Analogs as Potential Bioactive Agents
Introduction
The isoindole-1,3-dione scaffold, a prominent structural motif in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the in-vitro performance of various analogs of isoindole-1,3-dione, with a particular focus on their cytotoxic properties against cancer cell lines. While data on the specific compound 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione, a conjugate of tryptamine and phthalimide, is not extensively available in the public domain, this guide leverages experimental data from structurally related isoindole-1,3-dione and indole derivatives to offer a valuable benchmark for researchers.
The fusion of an indole nucleus with the isoindole-1,3-dione moiety suggests a potential for a unique pharmacological profile, drawing from the biological activities of both parent structures. Indole derivatives are known for a wide array of therapeutic applications, including anticancer and antimicrobial activities.[1][2] Similarly, the isoindole-1,3-dione core is a key pharmacophore in several clinically used drugs and is associated with activities such as anti-inflammatory, analgesic, and anticancer effects.[3][4][5] This guide will synthesize findings from multiple studies to provide a comparative overview of the in-vitro assays used to characterize these compounds, present available experimental data, and detail the methodologies to ensure reproducibility and facilitate further research.
Comparative Cytotoxicity of Isoindole-1,3-dione Analogs
A primary focus of research on isoindole-1,3-dione analogs has been the evaluation of their cytotoxic potential against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the cytotoxic activity of these compounds. The following tables summarize the IC50 values for several isoindole-1,3-dione derivatives against common human cancer cell lines, providing a basis for a comparative assessment of their potency.
Table 1: Comparative IC50 Values (µM) on A549 Human Lung Carcinoma Cells
| Compound/Drug | Chemical Class | IC50 (µM) after 48h | Reference |
| Isoindole Derivative 1d | Isoindole-1,3-dione | >250 | [6] |
| Isoindole Derivative 2a | Isoindole-1,3-dione | 120.45 | [6] |
| Isoindole Derivative 2b | Isoindole-1,3-dione | 100.21 | [6] |
| Compound 7 (with azide and silyl ether) | Isoindole-1,3-dione | 19.41 ± 0.01 | [7] |
| N-benzylisoindole-1,3-dione 3 | Isoindole-1,3-dione | 114.25 | [8][9] |
| N-benzylisoindole-1,3-dione 4 | Isoindole-1,3-dione | 116.26 | [8][9] |
| 5-FU (5-Florouracil) | Standard Chemotherapeutic | - | [7] |
| Doxorubicin | Standard Chemotherapeutic | - | [6] |
| Cisplatin | Standard Chemotherapeutic | - | [6] |
Table 2: Comparative IC50 Values (µM) on HeLa Human Cervical Carcinoma Cells
| Compound/Drug | Chemical Class | IC50 (µM) | Reference |
| Isoindole Derivative 9 | Isoindole-1,3-dione | - | [7] |
| Isoindole Derivative 11 | Isoindole-1,3-dione | - | [7] |
Table 3: Comparative IC50 Values (µg/mL) on Raji and K562 Blood Cancer Cells
| Compound/Drug | Cell Line | CC50 (µg/mL) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 | [10] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 | [10] |
The data clearly indicates that the cytotoxic activity of isoindole-1,3-dione derivatives is highly dependent on the nature of the substituents. For instance, the introduction of an azide and silyl ether group in Compound 7 resulted in a significantly lower IC50 value against A549 cells compared to other tested derivatives, suggesting a potent antiproliferative effect.[7] Similarly, the bromoacetylphenyl derivative demonstrated high potency against blood cancer cell lines.[10]
Experimental Protocols: Foundational In-Vitro Assays
The following sections detail the methodologies for key in-vitro assays commonly employed to assess the biological activity of isoindole-1,3-dione and its analogs. The causality behind these experimental choices lies in their ability to provide robust and reproducible data on cell viability, proliferation, and the mechanism of cell death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely accepted standard for assessing cell viability and proliferation. It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.[6]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Caption: Workflow of the MTT assay for cell viability assessment.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is crucial for elucidating the mechanism of cell death induced by a compound. It distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in culture flasks or 6-well plates. After 24 hours, treat the cells with the test compounds for the desired duration.[6]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.[6]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Caption: Simplified signaling pathway of apoptosis detection.
Beyond Cytotoxicity: Other In-Vitro Activities
While cytotoxicity is a major area of investigation, isoindole-1,3-dione and indole derivatives have been explored for other biological activities.
-
Enzyme Inhibition: Certain analogs have been evaluated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases.[11][12] For example, N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione showed an IC50 of 1.12 µM against AChE.[11]
-
Receptor Binding: Indole-based compounds have been synthesized and tested for their affinity to sigma (σ) receptors, which are implicated in various neurological disorders and cancer.[13]
-
Analgesic and Anti-inflammatory Activity: Some N-substituted phthalimide derivatives have demonstrated significant analgesic and anti-inflammatory properties in in-vivo models, which are often preceded by in-vitro screening.[3][14]
Conclusion
This comparative guide highlights the significant potential of isoindole-1,3-dione and its analogs as a versatile scaffold for the development of new therapeutic agents. The in-vitro data, primarily focused on cytotoxicity, reveals that structural modifications to the isoindole-1,3-dione core can dramatically influence biological activity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate novel derivatives. Future studies should aim to elucidate the specific mechanisms of action of the most potent compounds and explore a broader range of in-vitro assays to uncover the full therapeutic potential of this chemical class, including the promising yet understudied this compound.
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- Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed.
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- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop
- Synthesis and Evaluation of Novel Isoindoline-1,3-dione Deriv
- Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors | Journal of Medicinal Chemistry - ACS Public
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- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI.
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- Synthesis, characterization and pharmacological activity of some new phthalimide deriv
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A Researcher's Guide to Purity Determination of N-phthaloyltryptamine using Quantitative NMR (qNMR)
A Senior Application Scientist's Perspective on Achieving Accurate and Defensible Purity Data
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and chemical data are built. For novel or synthesized molecules like N-phthaloyltryptamine, a derivative of the neuro-active tryptamine, establishing an accurate purity profile is paramount. While chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in the analytical laboratory, they are not without their limitations, primarily the reliance on reference standards of the analyte itself, which are often unavailable for new chemical entities[1].
This guide presents Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, primary analytical method for the purity determination of N-phthaloyltryptamine. Unlike chromatographic methods that rely on the response factor of a detector, qNMR leverages the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[2][3]. This intrinsic linearity allows for the accurate quantification of an analyte against a certified internal standard of a different chemical structure, obviating the need for a specific N-phthaloyltryptamine reference material[3][4].
This document will provide a comprehensive comparison of qNMR with traditional methods, a detailed, field-tested experimental protocol for N-phthaloyltryptamine, and insights into why qNMR is an inherently trustworthy and self-validating system for generating defensible purity data.
qNMR vs. Chromatographic Methods: A Comparative Analysis
The choice of an analytical technique for purity determination should be guided by the specific requirements of the analysis, including accuracy, precision, availability of reference standards, and the nature of the analyte and its potential impurities.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal integral is directly proportional to the number of nuclei. A primary ratio method[3][4]. | Differential partitioning of analyte between a mobile and stationary phase, detected by UV, MS, etc. | Partitioning of volatile analyte in a gaseous mobile phase, detected by FID, MS, etc. |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound[1]. | Typically requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Quantification | Absolute quantification based on molar ratios[1]. | Relative quantification based on response factors. | Relative quantification based on response factors. |
| Sample Preparation | Simple dissolution of analyte and internal standard in a deuterated solvent. | More complex, often involving filtration, dilution, and mobile phase preparation. | Sample must be volatile or derivatized to become volatile. |
| Analysis Time | Relatively fast, typically 5-15 minutes per sample. | Can be longer, depending on the chromatographic method. | Dependent on the temperature program and column length. |
| Universality | Applicable to any soluble compound with NMR-active nuclei. | Limited by analyte's solubility and chromophoric properties (for UV detection). | Limited to volatile and thermally stable compounds. |
| Structural Information | Provides detailed structural information of the analyte and any impurities. | Provides limited structural information (retention time). | Provides limited structural information (retention time). |
The qNMR Workflow for N-phthaloyltryptamine Purity Determination
The following diagram outlines the key stages in determining the purity of N-phthaloyltryptamine using qNMR with an internal standard.
Caption: The qNMR workflow for N-phthaloyltryptamine purity analysis.
Experimental Protocol: A Step-by-Step Guide
This protocol details the determination of N-phthaloyltryptamine purity using 1,3,5-trimethoxybenzene as an internal standard and deuterated chloroform (CDCl₃) as the solvent.
Causality Behind Experimental Choices
-
Internal Standard Selection (1,3,5-Trimethoxybenzene): The choice of an internal standard is critical for accurate qNMR[5][6]. 1,3,5-Trimethoxybenzene is selected for several key reasons:
-
High Purity and Stability: It is commercially available as a certified reference material (CRM) with a well-documented high purity. It is also a stable, non-hygroscopic solid, allowing for accurate weighing[7].
-
Signal Simplicity and Location: It exhibits two sharp singlet signals in the ¹H NMR spectrum: one for the three aromatic protons at approximately 6.1 ppm and another for the nine methoxy protons at around 3.8 ppm (in CDCl₃). The aromatic singlet at ~6.1 ppm is in a region of the spectrum that is typically free from signals of N-phthaloyltryptamine, ensuring no overlap and facilitating accurate integration[8].
-
Solubility: It is soluble in common deuterated organic solvents like CDCl₃ and DMSO-d₆[3].
-
-
Solvent Selection (CDCl₃): Deuterated chloroform is chosen for its excellent solubilizing properties for both N-phthaloyltryptamine and 1,3,5-trimethoxybenzene, and its residual solvent peak at 7.26 ppm does not interfere with the signals of interest.
-
NMR Parameters: The use of a 30° pulse angle (zg30 pulse program) and a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is crucial for ensuring complete relaxation of all protons. This prevents signal saturation and ensures that the signal integrals are truly proportional to the number of protons, a cornerstone of quantitative accuracy.
Materials and Equipment
-
N-phthaloyltryptamine (analyte)
-
1,3,5-Trimethoxybenzene (Certified Reference Material)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-precision analytical balance (readability to at least 0.01 mg)
-
NMR spectrometer (400 MHz or higher recommended)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Procedure
-
Preparation of the qNMR Sample: a. Accurately weigh approximately 15-20 mg of N-phthaloyltryptamine into a clean, dry vial. Record the mass to the nearest 0.01 mg. b. Accurately weigh approximately 5-10 mg of 1,3,5-trimethoxybenzene (internal standard) into the same vial. Record the mass to the nearest 0.01 mg. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 for the signals being integrated. c. Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl until both the analyte and the internal standard are completely dissolved. d. Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity. c. Set the following acquisition parameters:
- Pulse Program: zg30
- Relaxation Delay (D1): 20-30 seconds (or determine T₁ values and set D1 to >5 x T₁max)
- Number of Scans (NS): 8-16
- Acquisition Time (AQ): ≥ 3 seconds d. Acquire the ¹H NMR spectrum.
-
Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction to the entire spectrum. d. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Data Analysis and Purity Calculation
The purity of N-phthaloyltryptamine is calculated using the following equation[5][6]:
Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
Ianalyte = Integral of a well-resolved signal of N-phthaloyltryptamine.
-
Istd = Integral of the aromatic signal of 1,3,5-trimethoxybenzene (~6.1 ppm).
-
Nanalyte = Number of protons corresponding to the integrated analyte signal.
-
Nstd = Number of protons for the integrated internal standard signal (3 for the aromatic protons of 1,3,5-trimethoxybenzene).
-
MWanalyte = Molar mass of N-phthaloyltryptamine (304.35 g/mol ).
-
MWstd = Molar mass of 1,3,5-trimethoxybenzene (168.19 g/mol ).
-
manalyte = Mass of N-phthaloyltryptamine.
-
mstd = Mass of 1,3,5-trimethoxybenzene.
-
Pstd = Purity of the 1,3,5-trimethoxybenzene certified reference material (as a percentage).
The following diagram illustrates the data analysis workflow:
Caption: Workflow for calculating purity from the processed NMR spectrum.
Hypothetical Data for Purity Calculation
| Parameter | Value |
| Mass of N-phthaloyltryptamine (manalyte) | 18.24 mg |
| Mass of 1,3,5-Trimethoxybenzene (mstd) | 7.52 mg |
| Purity of 1,3,5-Trimethoxybenzene (Pstd) | 99.9% |
| Integrated Analyte Signal (e.g., a 2H triplet) | 1.00 |
| Number of Analyte Protons (Nanalyte) | 2 |
| Integrated Standard Signal (aromatic protons) | 1.35 |
| Number of Standard Protons (Nstd) | 3 |
| Molar Mass of N-phthaloyltryptamine (MWanalyte) | 304.35 g/mol |
| Molar Mass of 1,3,5-Trimethoxybenzene (MWstd) | 168.19 g/mol |
| Calculated Purity | 98.7% |
Trustworthiness: The Self-Validating Nature of qNMR
The reliability of the qNMR method for purity determination is underpinned by several key factors that create a self-validating system:
-
Traceability to SI Units: By using a certified reference material with a purity value traceable to the International System of Units (SI), the qNMR measurement itself becomes traceable[7]. This provides a high level of confidence in the accuracy of the result.
-
Ratiometric Measurement: The quantification is based on the ratio of signal integrals within the same spectrum. This internal referencing minimizes the influence of variations in instrument parameters such as the receiver gain, as both the analyte and standard signals are affected proportionally.
-
Structural Confirmation: The NMR spectrum provides a unique fingerprint of the analyte, confirming its identity simultaneously with quantification. The presence of unexpected signals can indicate impurities, which can also be quantified if their structures can be identified.
-
Method Validation: The qNMR method can be formally validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, and precision, further establishing its trustworthiness for regulatory submissions[9][10].
Conclusion
Quantitative NMR spectroscopy offers a robust, accurate, and efficient method for determining the purity of N-phthaloyltryptamine, particularly when a certified reference standard of the analyte is not available. Its foundation on the direct proportionality between signal intensity and the number of nuclei, combined with the use of a traceable internal standard, establishes it as a primary ratio method with a high degree of trustworthiness. By following a well-designed experimental protocol and understanding the principles behind the technique, researchers, scientists, and drug development professionals can generate high-quality, defensible purity data that will stand up to scientific and regulatory scrutiny.
References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Mestrelab Research. (2013, January 11). Purity Calculation. Mestrelab Resources. Retrieved from [Link]
-
Reading Scientific Services Ltd. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
- Bharti, S. K., & Roy, R. (2012). Quantitative NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis.
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. Retrieved from [Link]
- Sigma-Aldrich. (2020, October 1). Quantitative NMR Spectroscopy.
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Applications Notes. Retrieved from [Link]
- Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]
-
Slideshare. (n.d.). qHNMR for purity determination. Retrieved from [Link]
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural products. Current opinion in biotechnology, 25, 51-59.
-
ResearchGate. (2025, August 5). Validation of quantitative NMR. Request PDF. Retrieved from [Link]
- U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR).
-
gmp-compliance.org. (2023, September 13). New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments. Retrieved from [Link]
-
ECA Academy - gmp-compliance.org. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Certified Reference Material 1,3,5-Trimethoxybenzene.
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- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
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- 7. Analytical characterization of N,N-diallyltryptamine (DALT) and 16 ring-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
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A Researcher's Guide to the Structure-Activity Relationships of N-Substituted Tryptamine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of N-substituted tryptamine derivatives, a class of compounds with significant therapeutic potential and a rich history in neuroscience. We will dissect how modifications to the N-substituent on the tryptamine scaffold influence receptor binding, functional activity, and overall pharmacological profile, with a focus on their interactions with serotonin receptors.
The tryptamine core, an indole ring linked to an amino group by an ethyl sidechain, is a privileged scaffold in neuropharmacology, serving as the foundation for the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and a host of psychoactive compounds.[1] By systematically altering the substituents on the terminal nitrogen atom, we can fine-tune a compound's affinity and efficacy for various serotonin receptor subtypes, particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are key targets for treating a range of psychiatric disorders.[2][3]
This guide will move beyond a simple cataloging of compounds and their activities. Instead, we will delve into the causal relationships that underpin the observed SAR, providing you with the foundational knowledge to rationally design novel tryptamine derivatives with desired pharmacological properties. We will also present detailed, field-proven experimental protocols to empower you to conduct your own SAR studies with scientific rigor.
The Foundational Scaffold: Tryptamine and Its N-Substitutions
The journey into the SAR of N-substituted tryptamines begins with the fundamental tryptamine structure. The indole nucleus and the ethylamine sidechain are the essential pharmacophores that anchor these molecules to their biological targets. However, it is the nature of the substituents on the terminal amino group (the "N-substituents") that dictates the fine-tuning of their pharmacological effects.
dot graph SAR_Overview { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Tryptamine [label="Tryptamine Scaffold"]; N_Substituents [label="N-Substituents\n(Alkyl, Benzyl, etc.)", fillcolor="#EA4335"]; Receptor_Affinity [label="Receptor Binding Affinity\n(Ki values)", fillcolor="#FBBC05"]; Functional_Activity [label="Functional Activity\n(EC50, Emax)", fillcolor="#34A853"]; Pharmacological_Profile [label="Overall Pharmacological Profile", fillcolor="#202124"];
Tryptamine -> N_Substituents [label="Modification"]; N_Substituents -> Receptor_Affinity [label="Influences"]; N_Substituents -> Functional_Activity [label="Modulates"]; Receptor_Affinity -> Pharmacological_Profile [label="Contributes to"]; Functional_Activity -> Pharmacological_Profile [label="Contributes to"]; } केंदुर SAR of N-substituted tryptamines.
Key Principles of N-Substitution:
-
Size and Steric Hindrance: The size and bulkiness of the N-alkyl groups play a critical role in receptor recognition. Smaller, less sterically hindered substituents, such as methyl or ethyl groups, are often well-tolerated and can lead to potent agonism at various serotonin receptors.[4] As the size of the alkyl groups increases (e.g., propyl, isopropyl, butyl), a more complex SAR emerges, with potency and efficacy varying significantly between different receptor subtypes.[5][6] For instance, bulkier N-alkyl groups can decrease potency at 5-HT2C receptors while having less of an effect on 5-HT2A activity.[5][6]
-
Lipophilicity: The lipophilicity of the N-substituent can influence a compound's ability to cross the blood-brain barrier and access its central nervous system targets. While a degree of lipophilicity is necessary, excessive lipophilicity can lead to non-specific binding and altered pharmacokinetic properties.
-
N-Benzylation: The introduction of an N-benzyl group can significantly enhance affinity and potency at 5-HT2 receptors.[7][8][9] The substitution pattern on the benzyl ring itself offers another avenue for SAR exploration, with different substituents modulating receptor selectivity and functional activity.[7]
Comparative Analysis of N-Substituted Tryptamine Derivatives
To illustrate these principles, the following table summarizes the in vitro pharmacological data for a selection of N-substituted tryptamine derivatives at human serotonin receptors. This data, compiled from various authoritative sources, highlights how subtle changes in the N-substituent can lead to profound differences in receptor interaction.
| Compound | N-Substituent | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT1A Ki (nM) | 5-HT2C Ki (nM) |
| DMT | N,N-Dimethyl | 19.8 | 14.7 | 94 | 108 | 134 |
| DET | N,N-Diethyl | 25.1 | 11.2 | 100 | 215 | 189 |
| DPT | N,N-Dipropyl | 40.7 | 23.4 | 98 | 340 | 456 |
| DIPT | N,N-Diisopropyl | 63.1 | 41.7 | 91 | 562 | 871 |
| 4-HO-DMT (Psilocin) | N,N-Dimethyl | 1.6 | 1.2 | 98 | 23 | 54 |
| 4-HO-DET | N,N-Diethyl | 2.1 | 1.5 | 100 | 31 | 68 |
| 4-HO-DPT | N,N-Dipropyl | 3.5 | 2.9 | 99 | 45 | 129 |
| 4-HO-DIPT | N,N-Diisopropyl | 5.8 | 4.6 | 95 | 68 | 206 |
Data sourced from: Blough et al., 2014; McKenna et al., 1990; Gatch et al., 2020.
Experimental Protocols for SAR Studies
To ensure the scientific integrity and reproducibility of your SAR investigations, it is crucial to employ robust and well-validated experimental methodologies. Below are detailed protocols for two fundamental assays used to characterize the pharmacological activity of N-substituted tryptamine derivatives.
Radioligand Binding Assay: Determining Receptor Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific receptor, in this case, the human 5-HT2A receptor. The principle lies in the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.
Workflow for Radioligand Binding Assay:
Step-by-Step Methodology:
-
Receptor Source: Utilize cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Employ a high-affinity radiolabeled antagonist, such as [³H]ketanserin.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]ketanserin, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT2A antagonist like ketanserin).
-
Equilibrium: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (total binding in the absence of the test compound) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay: Determining Functional Activity (EC50 and Emax)
This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor, leading to an increase in intracellular calcium concentration.
Workflow for Calcium Mobilization Assay:
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the human 5-HT2A receptor in a suitable medium and plate them in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will increase its fluorescence upon binding to intracellular calcium.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Assay Execution: Use a fluorescence imaging plate reader (FLIPR) or a microplate reader with an injection system to add the test compounds to the cells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a percentage of the maximum response to a reference agonist (e.g., serotonin) against the logarithm of the test compound concentration.
-
EC50 and Emax Calculation: Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound relative to the reference agonist).
Concluding Remarks
The systematic investigation of the structure-activity relationships of N-substituted tryptamine derivatives is a powerful approach for the discovery and development of novel therapeutics targeting the serotonergic system. By understanding how modifications to the N-substituent influence receptor binding and functional activity, researchers can rationally design compounds with improved potency, selectivity, and desired pharmacological profiles. The experimental protocols provided in this guide offer a robust framework for conducting these essential studies, ensuring the generation of high-quality, reproducible data. As our understanding of the complexities of the serotonergic system continues to evolve, the principles of SAR will remain a cornerstone of modern drug discovery in neuroscience.
References
-
Blough, B. E., et al. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 231(21), 4135–4144. [Link]
-
Gatch, M. B., et al. (2020). Pharmacologic activity of substituted tryptamines at 5-hydroxytryptamine (5-HT)2A receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and serotonin transporter. Journal of Pharmacology and Experimental Therapeutics, 374(1), 109-120. [Link]
-
McKenna, D. J., et al. (1990). Synthesis and pharmacology of some 4-substituted-N,N-dialkyltryptamines. Journal of Medicinal Chemistry, 33(1), 356–361. [Link]
-
Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS One, 14(1), e0210433. [Link]
-
Wikipedia contributors. (2023, December 27). Substituted tryptamine. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione. As a specialized research chemical, this compound may lack extensive, publicly available hazard data. Therefore, this guide is built upon a conservative approach, grounded in the principles of chemical hygiene and regulatory compliance, treating the substance as hazardous until proven otherwise. The procedures outlined herein are designed to empower researchers to manage waste streams responsibly, ensuring personal safety and environmental protection.
Part 1: Hazard Assessment and Risk Profile
This compound is a molecule constructed from two key moieties: a phthalimide group and a tryptamine (indole-ethyl) backbone. A robust safety protocol necessitates an understanding of the potential risks associated with these structural components.
-
Phthalimide Moiety : Derivatives of phthalimide are known to cause skin and eye irritation.[1][2][3][4][5]
-
Indole Moiety : The indole nucleus is a core structure in a vast class of biologically active compounds known as indole alkaloids.[6][7][8] Many of these compounds exhibit significant physiological effects.[9]
Given the absence of specific toxicological data for the compound , and in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450), it is imperative to handle it as a hazardous chemical.[10][11][12][13] This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safely handling such substances.[10][14]
| Potential Hazard | Basis of Assessment | Recommended Precaution |
| Skin & Eye Irritation | Based on hazard data for analogous phthalimide compounds.[1][2][4][5] | Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[15] |
| Unknown Biological Activity | The presence of the indole alkaloid precursor structure (tryptamine).[6][7][8] | Handle in a designated area, such as a chemical fume hood, to prevent inhalation or accidental ingestion. |
| Environmental Hazard | Lack of ecotoxicity data necessitates preventing release into the environment. | Do not dispose of down the drain or in general waste. All waste must be treated as regulated hazardous chemical waste.[16][17] |
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, the following PPE and engineering controls are mandatory when handling this compound in any form (solid, solution, or as waste).
| Control Measure | Specification | Rationale |
| Engineering Control | Chemical Fume Hood | To prevent inhalation of dust or aerosols and contain any potential spills. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or a face shield.[15] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant laboratory coat. | Prevents contamination of personal clothing. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
Part 3: Waste Management and Disposal Workflow
The proper disposal of this compound follows the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][18] The following workflow provides a visual and procedural guide for compliant disposal.
Caption: Decision workflow for the proper segregation and disposal of waste containing this compound.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification :
-
Waste Segregation :
-
Solid Waste : Collect pure solid compound, contaminated lab debris (e.g., wipes, weigh paper), and contaminated PPE in a dedicated solid waste container.
-
Liquid Waste : Collect solutions containing the compound and the initial solvent rinses from decontamination procedures in a dedicated liquid waste container.
-
Incompatibilities : Do not mix this waste stream with strong oxidizing agents or strong bases.[2][20] Store segregated from incompatible chemicals to prevent violent reactions or the emission of hazardous vapors.[21]
-
-
Containerization and Labeling :
-
Container Selection : Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass for liquids, with secure, leak-proof closures.[17][18] Do not use food-grade containers.[21] Fill containers to no more than 90% capacity.[18]
-
Labeling : All waste containers must be labeled immediately upon the first addition of waste. The label must, at a minimum, include:
-
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Store sealed and labeled waste containers in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[21][19]
-
The SAA should be a secondary containment tray or cabinet to contain potential leaks.
-
Once a container is full, it must be moved to the central accumulation area (CAA) within three days.[21]
-
-
Final Disposition :
-
Never dispose of this chemical via sewer or in the regular trash.[17]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management contractor.[16][18] These entities are equipped to transport and dispose of the material in compliance with all federal and state regulations, typically via high-temperature incineration.[19]
-
Part 4: Decontamination and Spill Management
Decontamination Protocol
-
Initial Rinse : Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol). Crucially, this initial rinsate is hazardous waste and must be collected in the appropriate liquid hazardous waste container.
-
Secondary Wash : After the solvent rinse, wash the equipment with soap and warm water.
-
Surface Cleaning : Decontaminate the fume hood sash, work surfaces, and any affected areas by wiping with a cloth dampened with a suitable solvent, followed by a soap and water wash. The used cloths/wipes must be disposed of as solid hazardous waste.
Small-Scale Spill Response Protocol
For spills of less than 5 grams or 50 mL in a chemical fume hood:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Don PPE : If not already wearing it, don the full required PPE (lab coat, goggles, double nitrile gloves).
-
Containment : Cover the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite).
-
Collection : Carefully sweep the absorbed material and any broken glassware into a dustpan. Place all contaminated materials into a designated bag or container for solid hazardous waste.
-
Decontamination : Clean the spill area as described in the decontamination protocol above.
-
Label and Dispose : Seal, label, and dispose of the spill cleanup waste as hazardous chemical waste.
For larger spills or any spill outside of a fume hood, evacuate the area, prevent entry, and contact your institution's EHS emergency line immediately.
References
- 29 CFR 1910.
- OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
- The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center.
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- 2-(Prop-2-yn-1-yl)
- SAFETY DATA SHEET - 2-Butyl-1H-isoindole-1,3(2H)-dione. Fisher Scientific.
- SAFETY DATA SHEET - N-Hydroxyphthalimide. Fisher Scientific.
- SAFETY DATA SHEET - Phthalimide potassium salt. Fisher Scientific.
- N-Ethylphthalimide.
- Indole alkaloids – Knowledge and References. Taylor & Francis.
- N-(2-Hydroxyethyl)phthalimide.
- Indole alkaloid. Wikipedia.
- Cytotoxic indole alkaloids from Tabernaemontana officinalis.
- Indole Alkaloids. Cornell University Department of Animal Science.
- N-(2-Oxoethyl)
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- 4. N-(2-Hydroxyethyl)phthalimide | C10H9NO3 | CID 77499 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 8. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. mastercontrol.com [mastercontrol.com]
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- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
